3-Hydroxy-2-methylbutyryl-CoA
Description
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA has been reported in Homo sapiens with data available.
Propriétés
Numéro CAS |
1169932-06-2 |
|---|---|
Formule moléculaire |
C26H44N7O18P3S |
Poids moléculaire |
867.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13-,14-,15+,18+,19+,20-,24+/m0/s1 |
Clé InChI |
PEKYNTFSOBAABV-LQUDNSJZSA-N |
Description physique |
Solid |
Origine du produit |
United States |
Foundational & Exploratory
3-Hydroxy-2-methylbutyryl-CoA in Isoleucine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid isoleucine is a critical metabolic pathway, and its disruption can lead to severe inherited metabolic disorders. A key intermediate in this pathway is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. Its oxidation to 2-methylacetoacetyl-CoA is catalyzed by the enzyme 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (MHBD), encoded by the HADH2 gene. This guide provides an in-depth technical overview of the role of this compound in isoleucine catabolism, the characteristics of the MHBD enzyme, the pathophysiology of its deficiency, and detailed experimental protocols relevant to its study.
Introduction
Isoleucine, an essential amino acid, is a vital component of proteins and a source of energy. Its breakdown occurs primarily in the mitochondria through a series of enzymatic reactions. The pathway converges with the catabolism of other branched-chain amino acids, valine and leucine, and ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[1][2] A crucial step in this pathway is the NAD+-dependent dehydrogenation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[3][4] Deficiency of the enzyme responsible for this step, this compound dehydrogenase (MHBD), leads to the rare X-linked recessive disorder known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD).[5][6] This condition is characterized by the accumulation of specific organic acids in the urine and can present with a range of neurological symptoms.[7][8]
The Isoleucine Catabolic Pathway
The breakdown of isoleucine involves a multi-step process that converts the amino acid into intermediates that can be utilized in central metabolism.
As depicted in Figure 1, isoleucine is first transaminated to its corresponding α-keto acid. This is followed by oxidative decarboxylation to 2-methylbutyryl-CoA. Subsequent dehydrogenation yields tiglyl-CoA, which is then hydrated to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. The focus of this guide, this compound dehydrogenase (MHBD), then catalyzes the oxidation of this intermediate to 2-methylacetoacetyl-CoA. Finally, thiolytic cleavage of 2-methylacetoacetyl-CoA produces propionyl-CoA and acetyl-CoA.
The Enzyme: this compound Dehydrogenase (MHBD)
MHBD, also known as 3-hydroxyacyl-CoA dehydrogenase type II or endoplasmic reticulum-associated amyloid-β binding protein (ERAB), is the enzyme responsible for the fourth step in the β-oxidation of 2-methylbutyryl-CoA.[3][5]
Gene and Structure
The enzyme is encoded by the HADH2 gene, located on the X chromosome.[3] The human HADH2 gene has been identified and sequenced, and several pathogenic mutations have been reported. The crystal structure of human 3-hydroxyacyl-CoA dehydrogenase type II has been resolved, providing insights into its function and the impact of disease-causing mutations.[4] The available Protein Data Bank (PDB) entries for the human enzyme include 1E3S, 1E3W, 1E6W, and 2O23.[4] These structures reveal a homodimeric protein with a binding site for the NAD+ cofactor.
Enzymatic Reaction and Kinetics
MHBD catalyzes the following reversible reaction:
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+[4]
Quantitative kinetic data for the human enzyme with its specific substrate is limited. However, studies on related enzymes and substrates provide valuable insights.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Human HSD10 | 3-hydroxybutyryl-CoA | 246.1 | 5857 | 0.42 (wild-type) | [3] |
| Human HSD10 | 3-hydroxybutyryl-CoA | - | - | 0.55 (6xHis-tagged) | [3] |
| Rat SC-HMAD | L-3-hydroxy-2-methylbutyryl-CoA | 5 | - | - | [9] |
| Rat SC-HMAD | L-3-hydroxybutyryl-CoA | 19 | - | - | [9] |
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases. SC-HMAD: Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase. HSD10 is another name for the human enzyme.
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency (MHBDD)
A deficiency in MHBD activity leads to the accumulation of upstream metabolites, primarily 2-methyl-3-hydroxybutyric acid and tiglylglycine, in the urine.[7][8]
Clinical Presentation
The clinical phenotype of MHBDD is variable, ranging from asymptomatic individuals to those with severe neurological impairment.[2][6] Common symptoms include developmental delay, psychomotor retardation, and seizures.[7][8] In some cases, a progressive loss of mental and motor skills has been observed.[6]
Diagnosis and Biomarkers
The diagnosis of MHBDD is primarily based on the analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS).[5][6]
| Metabolite | Normal Range (µmol/mmol creatinine) | MHBDD Patient Range (µmol/mmol creatinine) | Reference |
| 2-Methyl-3-hydroxybutyric acid | 12-May | Significantly Elevated (e.g., 4.37-6.85 in one case) | [5] |
| Tiglylglycine | Undetectable or trace amounts | Elevated | [7] |
| 2-Ethylhydracrylic acid | Undetectable or trace amounts | 4-31 (in a related disorder) | [2] |
Table 2: Urinary Biomarkers in MHBD Deficiency. Note: "May" in the normal range for 2-Methyl-3-hydroxybutyric acid is as cited in the source and may indicate variability. The range for 2-Ethylhydracrylic acid is from a study on a related disorder and may be indicative.
Genetics and Pathogenic Mutations
MHBDD is an X-linked recessive disorder caused by mutations in the HADH2 gene.[3] Several missense mutations have been identified, with some of the most studied being R130C and L122V.[3] These mutations have been shown to almost completely abolish enzyme activity when expressed heterologously.[3]
| Mutation | Effect on Enzyme Activity | Reference |
| R130C | Almost complete abolishment | [3] |
| L122V | Almost complete abolishment | [3] |
Table 3: Effect of Common HADH2 Mutations on Enzyme Activity.
Experimental Protocols
Expression and Purification of Recombinant Human HADH2
This protocol describes a general workflow for the expression and purification of His-tagged recombinant human HADH2 from E. coli.
Protocol:
-
Cloning: The full-length human HADH2 cDNA is cloned into a bacterial expression vector (e.g., pET series) containing an N-terminal hexahistidine (6xHis) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged HADH2 is loaded onto an IMAC column (e.g., Ni-NTA). After washing, the protein is eluted with a buffer containing imidazole.
-
Final Purification: The eluted protein is dialyzed to remove imidazole and for buffer exchange. For higher purity, the protein can be further purified by size-exclusion chromatography.
-
Analysis: The purity of the recombinant protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His tag antibody.
MHBD Enzyme Activity Assay (Spectrophotometric)
This assay measures the NADH-dependent reduction of 2-methylacetoacetyl-CoA, the reverse reaction of the physiological pathway.[2]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer: 50 mM MES/100 mM potassium phosphate (B84403) buffer, pH 6.5
-
0.1% (w/v) Triton X-100
-
0.1 mM NADH
-
Enzyme source (e.g., purified recombinant HADH2, fibroblast homogenate)
-
Substrate: 0.05 mM 2-methylacetoacetyl-CoA (final concentration)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, Triton X-100, and NADH in a cuvette.
-
Add the enzyme source to the reaction mixture and incubate at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding the 2-methylacetoacetyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the analysis of urinary organic acids.
Protocol:
-
Sample Preparation: A urine sample is thawed, and an internal standard is added. The organic acids are extracted from the urine using a solvent extraction method.
-
Derivatization: The extracted organic acids are chemically derivatized (e.g., by silylation) to make them volatile for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and interaction with the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the organic acids of interest by comparing their retention times and mass spectra to those of known standards.
Conclusion and Future Directions
The study of this compound and the enzyme MHBD is crucial for understanding the intricacies of isoleucine metabolism and the pathophysiology of MHBDD. While significant progress has been made in identifying the genetic basis and key biochemical markers of this disorder, further research is needed to fully elucidate the kinetic properties of the human enzyme and the precise molecular mechanisms by which different mutations lead to a spectrum of clinical severities. The development of high-throughput screening assays for MHBD inhibitors or activators could pave the way for novel therapeutic strategies. Furthermore, a deeper understanding of the regulatory mechanisms governing the isoleucine catabolic pathway may reveal additional targets for intervention in metabolic diseases. This guide provides a comprehensive foundation for researchers and clinicians working in this important area of metabolism and drug development.
References
- 1. Purification, reconstitution, and steady-state kinetics of the trans-membrane 17 beta-hydroxysteroid dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of human dihydrolipoamide dehydrogenase: NAD+/NADH binding and the structural basis of disease-causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing Protein 3-hydroxyacyl-CoA dehydrogenase type-2 (HMDBP00379) [hmdb.ca]
- 6. 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency in a 23-year-old man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urinemetabolome.ca [urinemetabolome.ca]
An In-depth Technical Guide to the 3-Hydroxy-2-methylbutyryl-CoA Metabolic Pathway and its Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. This metabolic pathway is central to cellular energy homeostasis, and its dysregulation is implicated in several inborn errors of metabolism. This technical guide provides a comprehensive overview of the this compound metabolic pathway, its key intermediates, associated enzymes, and relevant experimental methodologies for its study.
The Isoleucine Catabolic Pathway: A Central Role for this compound
The breakdown of isoleucine occurs through a series of enzymatic reactions primarily within the mitochondria. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic processes.[1][2] this compound is a key intermediate in this multi-step process.
The catabolism of isoleucine begins with its transamination to 2-keto-3-methylvalerate, followed by oxidative decarboxylation to 2-methylbutyryl-CoA.[3][4] This molecule then enters a β-oxidation-like sequence of four reactions:
-
Dehydrogenation: 2-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA.
-
Hydration: Enoyl-CoA hydratase (crotonase) catalyzes the addition of a water molecule to tiglyl-CoA, forming (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[1]
-
Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is oxidized by the NAD+-dependent enzyme This compound dehydrogenase (HSD17B10) to produce 2-methylacetoacetyl-CoA.[1][5]
-
Thiolytic Cleavage: 2-methylacetoacetyl-CoA is cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA.[1][3]
Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate.[1]
Core Intermediates and Enzymes
The efficient functioning of this pathway relies on the coordinated action of several enzymes. Deficiencies in these enzymes can lead to the accumulation of toxic intermediates and result in serious metabolic disorders.
| Intermediate | Enzyme | EC Number | Gene | Cellular Localization |
| Isoleucine | Branched-chain amino acid aminotransferase | 2.6.1.42 | BCAT1/BCAT2 | Cytosol/Mitochondria |
| 2-Keto-3-methylvalerate | Branched-chain α-keto acid dehydrogenase complex | 1.2.4.4 | BCKDHA, BCKDHB, DBT | Mitochondria |
| 2-Methylbutyryl-CoA | 2-methylacyl-CoA dehydrogenase | 1.3.8.5 | ACADSB | Mitochondria |
| Tiglyl-CoA | Enoyl-CoA hydratase (Crotonase) | 4.2.1.17 | ECHS1 | Mitochondria |
| (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA | This compound dehydrogenase | 1.1.1.178 | HSD17B10 | Mitochondria |
| 2-Methylacetoacetyl-CoA | 2-Methylacetoacetyl-CoA thiolase | 2.3.1.16 | ACAT1 | Mitochondria |
| Acetyl-CoA & Propionyl-CoA | - | - | - | Mitochondria |
Quantitative Data
Precise quantification of pathway intermediates is crucial for diagnosing metabolic disorders and for research into pathway dynamics. The following table summarizes representative concentrations of key acyl-CoA species in mammalian tissues. It is important to note that these values can vary significantly depending on the tissue type, physiological state, and analytical method used.
| Acyl-CoA Species | Tissue | Concentration (pmol/mg protein) | Analytical Method | Reference |
| Acetyl-CoA | Mouse Liver | ~50-150 | LC-MS/MS | [6] |
| Propionyl-CoA | Mouse Liver | ~1-5 | LC-MS/MS | [6] |
| C16:0-CoA | RAW264.7 cells | ~12 ± 1.0 pmol/10^6 cells | LC-ESI-MS/MS | [7] |
| C18:0-CoA | RAW264.7 cells | < 10% of total fatty acyl-CoAs | LC-ESI-MS/MS | [7] |
| C24:0-CoA | MCF7 cells | > 50% of total fatty acyl-CoAs | LC-ESI-MS/MS | [7] |
| C26:0-CoA | MCF7 cells | > 50% of total fatty acyl-CoAs | LC-ESI-MS/MS | [7] |
Experimental Protocols
Quantification of Acyl-CoAs by UHPLC-ESI-MS/MS
This protocol provides a general framework for the sensitive and reliable analysis of acyl-CoA species in biological samples.[6]
a. Sample Preparation (Tissue)
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., 75% methanol/25% water with internal standards).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.
b. Sample Preparation (Cells)
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract acyl-CoAs by adding a cold extraction solvent (e.g., 80% methanol) directly to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to remove cell debris.
-
Process the supernatant as described for tissue samples.
c. UHPLC-ESI-MS/MS Analysis
-
Chromatography: Employ a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) for comprehensive separation of short-, medium-, and long-chain acyl-CoAs.[6]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoA species. The transition from the precursor ion to a characteristic product ion (e.g., the fatty acyl-pantetheine fragment) provides high selectivity.[8]
This compound Dehydrogenase (HSD17B10) Enzyme Assay
This spectrophotometric assay measures the activity of HSD17B10 by monitoring the reduction of NAD+ to NADH.
a. Reagents
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 9.0.
-
Substrate: (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA.
-
Cofactor: NAD+.
-
Enzyme Source: Purified HSD17B10 or mitochondrial protein extract.
b. Procedure
-
Prepare a reaction mixture containing the assay buffer and NAD+.
-
Add the enzyme source to the reaction mixture and pre-incubate at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Signaling Pathways and Regulation
The regulation of the isoleucine catabolic pathway is complex and integrated with cellular energy status. While specific upstream signaling pathways directly targeting this compound metabolism are not extensively detailed in the provided search results, the expression of enzymes within the branched-chain amino acid catabolic pathways is known to be regulated by various transcription factors and cellular conditions. For instance, the transcription factor C/EBPβ has been shown to regulate the expression of HSD17B10 in liver cancer cell lines.[1]
Associated Metabolic Disorders
Defects in the enzymes of the isoleucine catabolic pathway lead to several inborn errors of metabolism.
-
This compound Dehydrogenase Deficiency: This rare autosomal recessive disorder is caused by mutations in the HSD17B10 gene.[1][9][10] It results in the accumulation of 3-hydroxy-2-methylbutyric acid and tiglylglycine in the urine.[11] Clinical presentations can be variable, ranging from progressive neurodegeneration to psychomotor retardation.[12]
-
Propionic Acidemia: This disorder is caused by a deficiency in propionyl-CoA carboxylase, the enzyme that converts propionyl-CoA to methylmalonyl-CoA.[13][14][15] The buildup of propionyl-CoA and propionic acid leads to life-threatening metabolic acidosis, hyperammonemia, and neurological damage.[13][16]
-
Methylmalonic Acidemia: This condition results from a deficiency in methylmalonyl-CoA mutase or defects in the metabolism of its cofactor, vitamin B12. It can also be caused by a deficiency in methylmalonyl-CoA epimerase, encoded by the MCEE gene.[17][18] This leads to an accumulation of methylmalonic acid, causing a range of severe clinical symptoms.[19]
Visualizations
Metabolic Pathway of Isoleucine Catabolism
Caption: The catabolic pathway of isoleucine leading to TCA cycle intermediates.
Experimental Workflow for Acyl-CoA Quantification
Caption: A typical workflow for the quantification of acyl-CoA species.
Conclusion
The this compound metabolic pathway is a fundamental process in cellular metabolism. A thorough understanding of its intermediates, enzymes, and regulation is essential for researchers in metabolic diseases, drug development, and fundamental cell biology. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this pathway, paving the way for future discoveries and potential therapeutic interventions for related metabolic disorders.
References
- 1. This compound for Research [benchchem.com]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 14. gpnotebook.com [gpnotebook.com]
- 15. Propionic acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 16. Propionic acidemia: MedlinePlus Genetics [medlineplus.gov]
- 17. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 18. MCEE gene: MedlinePlus Genetics [medlineplus.gov]
- 19. Methylmalonyl Coenzyme A (CoA) Epimerase Deficiency, an Ultra-Rare Cause of Isolated Methylmalonic Aciduria With Predominant Neurological Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Core Principles of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbutyryl-CoA, a critical intermediate in the catabolism of the branched-chain amino acid isoleucine. The discovery of this metabolite and its associated enzyme, this compound dehydrogenase, marked a significant step in understanding branched-chain amino acid metabolism. This document details the metabolic significance of this compound, the enzymatic reaction it undergoes, and the analytical techniques used for its detection and quantification. Furthermore, it delves into the clinical relevance of this pathway, particularly in the context of the inborn error of metabolism, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.
Introduction
This compound is a pivotal intermediate in the mitochondrial degradation pathway of L-isoleucine, one of the three branched-chain amino acids (BCAAs).[1] The catabolism of BCAAs is a crucial source of energy and provides precursors for other metabolic pathways. The discovery and characterization of each intermediate and enzyme within these pathways have been fundamental to our understanding of cellular metabolism and the pathophysiology of various metabolic diseases.
This guide focuses on the core aspects of this compound, from its initial discovery to the detailed methodologies used for its study.
The Discovery of this compound and its Dehydrogenase
The initial description of the enzymatic step involving this compound dates back to 1974. Research by Conrad, Massey, and Sokatch on isoleucine metabolism in Pseudomonas putida led to the identification and partial purification of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[1][2] Their work demonstrated that this enzyme catalyzes the NAD+-dependent oxidation of this compound to 2-methylacetoacetyl-CoA, a key step in the breakdown of the isoleucine carbon skeleton.[1] This discovery was crucial in elucidating the specific steps of the isoleucine degradation pathway, distinguishing it from the metabolism of other branched-chain amino acids.[1]
Metabolic Significance and Pathway
This compound is an intermediate in the catabolic pathway of L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[3][4]
The formation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is catalyzed by the enzyme enoyl-CoA hydratase (crotonase), which adds a water molecule to tiglyl-CoA.[3] Subsequently, this compound dehydrogenase (EC 1.1.1.178), also known as 17-beta-hydroxysteroid dehydrogenase type 10 (HSD17B10) or HADH2, catalyzes the oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA, with NAD+ as a cofactor.[5][6][7]
Figure 1. Isoleucine Catabolism Pathway
The Enzyme: this compound Dehydrogenase (HSD17B10/HADH2)
The enzyme responsible for the conversion of this compound is a mitochondrial protein encoded by the HSD17B10 gene located on the X chromosome.[5][6] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and exhibits broad substrate specificity, acting on various fatty acids and steroids in addition to its role in isoleucine metabolism.[5][6]
Enzyme Kinetics
| Substrate | Enzyme | Vmax | Km |
| 3-Hydroxybutyryl-CoA | Purified HSD10 | 5857 nmol/min/mg | 246.1 µM |
Table 1. Kinetic Parameters of HSD10 with a Related Substrate[8]
Clinical Relevance: 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency (MHBDD)
A deficiency in the HSD17B10 enzyme leads to the inborn error of metabolism known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD), also referred to as HSD10 mitochondrial disease.[9][10] This X-linked recessive disorder results in the accumulation of 2-methyl-3-hydroxybutyric acid and other metabolites in bodily fluids.[9] Clinical manifestations can be severe and include progressive neurodegeneration, psychomotor retardation, seizures, and cardiomyopathy.[9][10]
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from general methods for assaying 3-hydroxyacyl-CoA dehydrogenases and monitors the reduction of NAD+ to NADH at 340 nm.
Principle: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+[7]
Reagents:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD+ solution (10 mM)
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (substrate, concentration to be optimized, typically in the range of 0.1-1 mM)
-
Enzyme preparation (e.g., purified recombinant HSD17B10, mitochondrial extract, or cell lysate)
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer, NAD+ solution, and enzyme preparation.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADH formation is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Figure 2. Spectrophotometric Assay Workflow
Analytical Methods for Metabolite Quantification
GC-MS is a widely used method for the analysis of urinary organic acids, including 2-methyl-3-hydroxybutyric acid, the de-esterified form of this compound.
Sample Preparation (General Protocol):
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to the urine sample.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) under acidic conditions.
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Analysis: Inject the derivatized sample into the GC-MS system.
GC-MS Parameters (Illustrative):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different organic acids.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for quantification.
LC-MS/MS is the method of choice for the direct and sensitive quantification of acyl-CoA species, including this compound, in biological matrices.
Sample Preparation (General Protocol for Short-Chain Acyl-CoAs):
-
Protein Precipitation: Deproteinize the sample (e.g., cell lysate, tissue homogenate) by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727), often containing an internal standard.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant directly or after evaporation and reconstitution in a suitable solvent.
LC-MS/MS Parameters (Illustrative): [1]
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same acid as mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification, monitoring the transition of the precursor ion (the m/z of this compound) to a specific product ion.
Figure 3. Analytical Workflows for Metabolite Analysis
Quantitative Data Summary
The following table summarizes the quantitative data related to the analysis of metabolites in the context of this compound metabolism.
| Analyte | Method | Matrix | Concentration Range/Value | Reference |
| 2-Methyl-3-hydroxybutyric acid | GC-MS | Urine | Elevated in MHBDD | [9] |
| Tiglylglycine | GC-MS | Urine | Elevated in MHBDD | [9] |
| 3-Hydroxybutyryl-CoA | Enzyme Assay | - | Km = 246.1 µM | [8] |
| Short-chain acyl-CoAs | LC-MS/MS | Biological Samples | LLOQ in fmol to pmol range | [1][4] |
Table 2. Summary of Quantitative Data
Conclusion
The discovery of this compound and its corresponding dehydrogenase has been instrumental in completing our understanding of isoleucine catabolism. This technical guide has provided a detailed overview of the historical context, metabolic significance, and the key experimental methodologies used to study this important molecule. The provided protocols and quantitative data serve as a practical resource for researchers investigating branched-chain amino acid metabolism, associated inborn errors of metabolism, and for those in the field of drug development targeting these pathways. Further research to precisely determine the kinetic parameters of human HSD17B10 with this compound and to develop and validate specific and sensitive analytical methods will continue to advance our knowledge in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound for Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B10 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Hydroxy-2-methylbutyryl-CoA in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inborn errors of metabolism affecting the degradation pathways of branched-chain amino acids, specifically valine and isoleucine, can lead to the accumulation of toxic intermediates, resulting in severe neurological and metabolic disturbances. This technical guide provides an in-depth analysis of the role of 3-hydroxy-2-methylbutyryl-CoA and related metabolites in two such disorders: 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency. We will explore the pathophysiology, clinical presentation, diagnostic methodologies, and potential therapeutic strategies associated with these rare genetic conditions. This guide is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and investigation of these metabolic disorders.
Introduction
This compound is a key intermediate in the mitochondrial catabolism of the essential amino acid isoleucine.[1] Inborn errors of metabolism that disrupt this pathway can lead to the accumulation of this and other toxic metabolites, causing a range of clinical phenotypes. This guide will focus on two specific enzymatic defects:
-
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: An autosomal recessive disorder caused by mutations in the HIBCH gene, leading to a block in the degradation of valine.[2][3] This results in the accumulation of toxic valine metabolites, particularly methacrylyl-CoA.[4]
-
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: An X-linked recessive disorder resulting from mutations in the HADH2 gene, which affects the breakdown of isoleucine.[5][6]
Both disorders can present with severe neurological symptoms, often mimicking mitochondrial diseases like Leigh syndrome, making accurate and timely diagnosis crucial.[7][8]
Metabolic Pathways and Pathophysiology
The degradation of the branched-chain amino acids valine and isoleucine occurs primarily within the mitochondria. A disruption in these pathways due to enzymatic deficiencies leads to the accumulation of upstream metabolites, which are often toxic to the cell.
Valine Catabolism and HIBCH Deficiency
The catabolism of valine proceeds through several steps to ultimately yield propionyl-CoA, which can then enter the citric acid cycle. 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes a critical step in this pathway.[9] A deficiency in HIBCH leads to the accumulation of its substrate, 3-hydroxyisobutyryl-CoA, and, more significantly, the upstream metabolite methacrylyl-CoA.[4][10] Methacrylyl-CoA is a highly reactive compound that can form adducts with cellular thiols, including cysteine and glutathione, and inhibit the function of other mitochondrial enzymes.[11][12]
dot
Isoleucine Catabolism and MHBD Deficiency
The breakdown of isoleucine produces both acetyl-CoA and propionyl-CoA. 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) is responsible for one of the steps in this pathway.[13][14] Its deficiency leads to the accumulation of 2-methyl-3-hydroxybutyryl-CoA and its derivatives, which are then excreted in the urine.[5]
dot
Clinical Presentation
The clinical features of HIBCH and MHBD deficiencies can be variable but often involve severe neurological impairment.
| Feature | HIBCH Deficiency | MHBD Deficiency |
| Inheritance | Autosomal Recessive | X-linked Recessive |
| Typical Onset | Infancy | Infancy to early childhood |
| Neurological | Developmental delay/regression, hypotonia, seizures, movement disorders (dystonia, choreoathetosis), optic atrophy.[4][7][15] | Progressive loss of mental and motor skills, psychomotor retardation, seizures.[1][8] |
| Metabolic | Episodes of ketoacidosis, lactic acidosis.[10] | Lactic acidosis, intermittent ketoacidosis.[13][16] |
| Neuroimaging | Leigh-like syndrome with bilateral basal ganglia lesions (globus pallidus), cerebral and cerebellar atrophy.[4][15] | Frontotemporal atrophy.[7] |
| Other | Poor feeding, failure to thrive.[3] |
Diagnostic Investigations
A combination of clinical suspicion, biochemical analysis, enzymatic assays, and molecular genetic testing is required for the diagnosis of these disorders.
Biochemical Analysis
Table 1: Key Biochemical Markers
| Analyte | HIBCH Deficiency | MHBD Deficiency | Normal Range |
| Plasma Acylcarnitines | |||
| Hydroxy-C4-carnitine (C4-OH) | Elevated (e.g., 1.58 µmol/L)[3] | Normal | < 0.48 µmol/L[3] |
| Urine Organic Acids | |||
| 3-Hydroxyisovaleric acid | May be elevated | May be elevated | 0 - 52.4 mg/g creatinine[3] |
| 2-Methyl-3-hydroxybutyric acid | Normal | Elevated | Not typically present |
| Tiglylglycine | Normal | Elevated | Not typically present |
| Lactic acid | Often elevated | Often elevated | 0 - 104.3 mg/g creatinine[3] |
Enzymatic Assays
Direct measurement of enzyme activity in patient-derived cells, such as cultured fibroblasts, is the gold standard for confirming the diagnosis.
Table 2: Residual Enzyme Activity in Patients
| Enzyme | Disorder | Patient Cell Type | Residual Activity (% of control) |
| HIBCH | HIBCH Deficiency | Fibroblasts | Below detectable limits to ~35%[6][10] |
| MHBD | MHBD Deficiency | Fibroblasts | Clearly deficient in affected males and some carrier females.[10] |
Molecular Genetic Testing
Sequencing of the HIBCH and HADH2 genes can identify the causative mutations. To date, numerous pathogenic variants have been reported for both genes.[14][17] While some genotype-phenotype correlations have been suggested, such as truncating mutations in HIBCH leading to more severe phenotypes, a clear correlation is not yet fully established.[4]
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is crucial for newborn screening and the diagnosis of symptomatic patients.
-
Internal Standards: A mixture of stable isotope-labeled carnitine and acylcarnitines is added to the sample.[18]
-
Extraction and Derivatization: Acylcarnitines are extracted from the sample using methanol. The extracts are then derivatized to their butyl esters using butanolic HCl.[18][19]
-
Analysis: The derivatized acylcarnitines are analyzed by flow injection ESI-MS/MS.[19] The instrument is typically operated in the precursor ion scan mode, monitoring for the precursor ions that fragment to a common product ion of m/z 85, which is characteristic of the carnitine moiety.[18]
-
Quantification: The concentrations of individual acylcarnitines are determined by comparing the ion intensities of the analytes to their corresponding stable isotope-labeled internal standards.[2]
dot
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to identify and quantify abnormal patterns of organic acids in urine.
-
Internal Standards: Appropriate internal standards are added to the urine sample.[22]
-
Extraction: Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[20][21]
-
Derivatization: The extracted organic acids are derivatized to make them volatile for GC analysis. A common method is trimethylsilylation (TMS) using reagents like BSTFA.[20][21]
-
Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.[20][21]
-
Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.[23]
dot
References
- 1. iomcworld.org [iomcworld.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency Cases Diagnosed by Only HIBCH Gene Analysis and Novel Pathogenic Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG DISEASE: 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency [genome.jp]
- 9. air.unimi.it [air.unimi.it]
- 10. Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 12. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. erndim.org [erndim.org]
- 21. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 22. metbio.net [metbio.net]
- 23. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA is a critical step in the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine. This reaction is catalyzed by the enzyme 3-hydroxy-2-methylbutyryl-CoA dehydrogenase, a multifunctional protein encoded by the HSD17B10 gene in humans. Deficiencies in this enzyme lead to the inborn error of metabolism known as this compound dehydrogenase deficiency, a serious disorder with neurological implications. This technical guide provides a comprehensive overview of this enzymatic conversion, including the properties of the enzyme, detailed experimental protocols for its study, and its role within the broader context of isoleucine metabolism.
Introduction
The breakdown of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a significant source of energy and metabolic intermediates. The catabolic pathway of isoleucine involves a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The focus of this guide is the NAD+-dependent oxidation of this compound, a key step within this pathway. The enzyme responsible, this compound dehydrogenase (EC 1.1.1.178), is a homotetrameric mitochondrial protein with a wide range of substrate specificities, also exhibiting activity as a 17β-hydroxysteroid dehydrogenase.[1][2] Its multifaceted nature and link to human disease make it a subject of significant interest in biomedical research and drug development.
The Enzyme: this compound Dehydrogenase (HSD17B10)
The systematic name for this enzyme is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA:NAD+ oxidoreductase.[1] In humans, it is encoded by the HSD17B10 gene located on the X chromosome.[2] The protein, also known as 17β-hydroxysteroid dehydrogenase type 10, is a multifunctional enzyme involved in the metabolism of fatty acids, steroids, and branched-chain amino acids.[2]
The catalytic activity of HSD17B10 is crucial for the degradation of isoleucine. It facilitates the conversion of this compound to 2-methylacetoacetyl-CoA through an oxidation reaction that is dependent on the cofactor NAD+.[1]
Quantitative Data
The following table summarizes the kinetic parameters for human this compound dehydrogenase (HSD10) with its specific substrate.
| Substrate | Enzyme | Km (μM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | Human 6xHis-tagged HSD10 | 7.1 ± 1.1[3] | 14.8 ± 1.4[3] | Not Reported | Not Reported | Not Reported |
| Acetoacetyl-CoA (reverse reaction) | Human 6xHis-tagged HSD10 | 134 ± 14[4] | Not Reported | 74 ± 6.8[4] | 5.5 x 10⁵[4] | Not Reported |
Metabolic Pathway
The enzymatic conversion of this compound is an integral step in the degradation of isoleucine. The pathway begins with the transamination of isoleucine and proceeds through a series of oxidative and cleavage reactions.
Experimental Protocols
Expression and Purification of Recombinant Human HSD17B10 in E. coli
This protocol describes the expression of N-terminally His-tagged human HSD17B10 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the human HSD17B10 gene with an N-terminal 6xHis tag
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol
-
Ni-NTA agarose (B213101) resin
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol
Procedure:
-
Transformation: Transform the pET-HSD17B10 expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.
-
Wash the resin with 10 column volumes of Wash Buffer.
-
Elute the bound protein with 5 column volumes of Elution Buffer.
-
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter device. Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.
Spectrophotometric Assay for this compound Dehydrogenase Activity
This assay measures the activity of HSD17B10 by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Materials:
-
Purified recombinant human HSD17B10
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0)
-
NAD+ solution (100 mM stock in water)
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA solution (10 mM stock in water)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
NAD+ to a final concentration of 2 mM
-
Purified HSD17B10 enzyme (e.g., 1-5 µg)
-
Add water to a final volume of 190 µL.
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of the (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA solution to a final concentration of 0.5 mM.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the expression, purification, and activity assessment of recombinant HSD17B10.
Conclusion
The enzymatic conversion of this compound is a vital reaction in human metabolism. The enzyme responsible, HSD17B10, is a complex protein with multiple functions, and its dysregulation has significant pathological consequences. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important enzyme and its role in health and disease. Further research into the specific kinetic properties of various HSD17B10 mutants and the development of specific inhibitors could pave the way for novel therapeutic strategies for related metabolic disorders.
References
3-Hydroxy-2-methylbutyryl-CoA and branched-chain amino acid breakdown
An In-depth Technical Guide on 3-Hydroxy-2-methylbutyryl-CoA and Branched-Chain Amino Acid Breakdown
Executive Summary
The catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a critical metabolic process, primarily occurring in skeletal muscle, that contributes significantly to energy homeostasis.[1] Unlike most other amino acids, which are predominantly metabolized in the liver, BCAAs serve as a vital energy source for peripheral tissues, particularly during periods of exercise or fasting.[1] The breakdown pathways of these essential amino acids are complex, involving a series of enzymatic reactions that convert them into intermediates for the tricarboxylic acid (TCA) cycle. This guide provides a detailed examination of the BCAA catabolic pathways with a specific focus on the intermediate this compound, a key molecule in the degradation of isoleucine. We will explore the enzymatic reactions, regulatory mechanisms, associated metabolic disorders, and the experimental methodologies used to investigate these pathways.
Introduction to Branched-Chain Amino Acid Catabolism
The catabolism of valine, leucine, and isoleucine begins with two common enzymatic steps before their pathways diverge.[2][3]
-
Transamination: The initial step is a reversible transamination reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme. This reaction removes the amino group from the BCAA, transferring it to α-ketoglutarate to form glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA).[1][4]
-
Isoleucine → α-Keto-β-methylvalerate (KMV)
-
Leucine → α-Ketoisocaproate (KIC)
-
Valine → α-Ketoisovalerate (KIV)
-
-
Oxidative Decarboxylation: The second step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] This is the rate-limiting step in BCAA catabolism.[5] The reaction yields the corresponding acyl-CoA derivatives:
-
KMV → α-Methylbutyryl-CoA
-
KIC → Isovaleryl-CoA
-
KIV → Isobutyryl-CoA
-
Following this step, the individual acyl-CoA molecules are processed through unique degradation pathways, ultimately producing acetyl-CoA, succinyl-CoA, or acetoacetate, which can then enter central metabolic pathways for energy production or biosynthesis.[2][4]
The Isoleucine Catabolic Pathway and the Role of this compound
This compound is a specific intermediate in the catabolism of L-isoleucine. The pathway from α-methylbutyryl-CoA resembles the β-oxidation of fatty acids.[7][8]
-
Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to Tiglyl-CoA by isobutyryl-CoA dehydrogenase.
-
Hydration: Tiglyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[7] This stereospecific addition of water is a critical step leading to the formation of the hydroxylated intermediate.[7]
-
Dehydrogenation of this compound: The central reaction of this guide is the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, catalyzed by the enzyme This compound dehydrogenase .[9] This enzyme is also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase or hydroxysteroid 17-beta dehydrogenase 10 (HSD17B10), and is encoded by the HADH2 gene.[7][8][10] The reaction converts the hydroxyl group to a keto group, yielding 2-methylacetoacetyl-CoA , NADH, and H+.[9]
-
Thiolytic Cleavage: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase in a reaction requiring Coenzyme A. This thiolysis step produces two key metabolic intermediates: propionyl-CoA and acetyl-CoA .[7][8]
Acetyl-CoA can directly enter the TCA cycle, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, making isoleucine both ketogenic and glucogenic.[2][4]
Differentiating from the Valine Catabolic Pathway
It is crucial to distinguish the intermediates of isoleucine breakdown from those in the valine pathway, as the nomenclature is similar and can be a source of confusion. The catabolism of valine produces an intermediate named 3-hydroxyisobutyryl-CoA . This molecule is acted upon by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) , an enzyme that removes the CoA group to form 3-hydroxyisobutyrate.[11][12] Deficiencies in HIBCH lead to a distinct metabolic disorder associated with the valine pathway.[13][14]
Quantitative Data Summary
The study of BCAA metabolism involves the quantification of various enzymes and metabolites. The following tables summarize key quantitative data.
Table 1: Key Enzymes in Isoleucine and Valine Catabolism
| Enzyme Name | Gene | Substrate | Product(s) | Cofactor | Associated Disorder |
| This compound Dehydrogenase | HADH2 | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | 2-methylacetoacetyl-CoA, NADH | NAD+ | HADH2 Deficiency (MHBD Deficiency)[8] |
| 3-Hydroxyisobutyryl-CoA Hydrolase | HIBCH | 3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyrate, CoA | - | HIBCH Deficiency[13][15] |
| Branched-Chain Aminotransferase (BCAT) | BCAT1/2 | Isoleucine, Valine, Leucine | Corresponding α-keto acids | Pyridoxal Phosphate | - |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Multi-subunit | α-Keto-β-methylvalerate, etc. | Corresponding Acyl-CoAs | TPP, Lipoate, FAD, NAD+, CoA | Maple Syrup Urine Disease (MSUD)[5] |
Table 2: Diagnostic Biomarkers for Related Metabolic Disorders
| Disorder | Elevated Metabolite(s) | Sample Type | Typical Concentration Range (in patients) |
| HADH2 Deficiency | 2-methyl-3-hydroxybutyric acid, Tiglylglycine | Urine | 2-methyl-3-hydroxybutyric acid: 4.37-6.85 (arbitrary units noted)[16] |
| HIBCH Deficiency | Hydroxy-C4-carnitine (3-hydroxyisobutyrylcarnitine) | Plasma/Blood Spot | Elevated, but specific range not consistently reported[15][17] |
| HIBCH Deficiency | 2-methyl-2,3-dihydroxybutyric acid | Urine | Elevated, specific range not consistently reported[17] |
| β-Ketothiolase Deficiency | 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate | Urine | Variable, significantly elevated during metabolic crisis |
Clinical Significance and Inborn Errors of Metabolism
Defects in the enzymes of the isoleucine and valine catabolic pathways lead to rare but severe autosomal recessive inborn errors of metabolism.
This compound Dehydrogenase (HADH2) Deficiency
HADH2 deficiency, also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, is a rare X-linked disorder of isoleucine metabolism caused by mutations in the HADH2 gene.[8] The enzymatic block leads to the accumulation of 2-methyl-3-hydroxybutyric acid and other intermediates, which are excreted in the urine.[16][18] Clinical presentation is variable, ranging from progressive neurodegeneration in some patients to psychomotor retardation without developmental regression in others.[18] A diet restricted in isoleucine has shown some biochemical benefits.[18]
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency
HIBCH deficiency is a disorder of valine catabolism resulting from mutations in the HIBCH gene.[13][14] The inability to hydrolyze 3-hydroxyisobutyryl-CoA is thought to lead to the accumulation of toxic upstream metabolites, such as methacrylyl-CoA.[11] The clinical phenotype often resembles Leigh syndrome, a severe neurological disorder characterized by progressive neurodegeneration, hypotonia, seizures, and feeding difficulties.[13][14][15] Brain MRI often shows characteristic abnormalities in the basal ganglia.[17][19] Diagnosis is supported by elevated levels of hydroxy-C4-carnitine in plasma acylcarnitine analysis.[15][17] Treatment with a valine-restricted diet may be implemented.[12][15]
Experimental Protocols
Investigating BCAA metabolism and its associated disorders requires a combination of biochemical, analytical, and genetic techniques.
Enzyme Activity Assay: this compound Dehydrogenase
Principle: The activity of HADH2 is determined by monitoring the rate of NAD+ reduction to NADH, which is measured spectrophotometrically by the increase in absorbance at 340 nm.
Methodology:
-
Sample Preparation: Prepare mitochondrial extracts or use purified recombinant HSD17B10/HADH2 protein. Protein concentration should be determined using a standard method like the Bradford assay for normalization.[7][8]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing a known concentration of NAD+.
-
Initiation: The reaction is initiated by adding the substrate, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, to the reaction mixture containing the enzyme preparation.
-
Measurement: Immediately place the reaction cuvette in a spectrophotometer set to 340 nm. Record the change in absorbance over time at a constant temperature (e.g., 37°C).
-
Calculation: The rate of NADH production is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Enzyme activity is typically expressed as nmol/min/mg of protein.
Metabolite Quantification by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules, such as organic acids and acyl-CoAs, in complex biological samples.
Methodology:
-
Sample Preparation:
-
Urine: For organic acid analysis, urine samples may be subjected to liquid-liquid extraction or solid-phase extraction. Internal standards (stable isotope-labeled versions of the analytes) are added for accurate quantification.
-
Plasma/Serum: For acylcarnitine analysis (e.g., hydroxy-C4-carnitine), proteins are precipitated (e.g., with methanol), and the supernatant is analyzed.
-
Tissues: Tissues are homogenized in a suitable buffer, followed by extraction procedures to isolate the metabolites of interest.[20]
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC). The analytes are separated on a column (e.g., C18 reverse-phase) based on their physicochemical properties.
-
Mass Spectrometry Detection: The separated analytes are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion for each metabolite is selected, fragmented, and a specific product ion is monitored (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM). This provides high specificity.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the known concentration of the co-analyzed internal standard.
Diagnostic Workflow
The diagnosis of HADH2 or HIBCH deficiency typically follows a structured workflow integrating clinical assessment with biochemical and genetic testing.
Conclusion
This compound is a pivotal intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine. Its conversion to 2-methylacetoacetyl-CoA by the dehydrogenase HADH2 is an essential step in the pathway that ultimately yields energy and biosynthetic precursors. Understanding the intricacies of this pathway is fundamental for diagnosing and developing therapeutic strategies for related inborn errors of metabolism, such as HADH2 and HIBCH deficiencies. The continued application of advanced analytical techniques like mass spectrometry and next-generation sequencing is crucial for elucidating the full impact of BCAA metabolism on human health and disease, providing hope for patients affected by these rare but devastating disorders.
References
- 1. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound for Research [benchchem.com]
- 8. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-hydroxyisobutyryl-coa hydrolase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 14. storymd.com [storymd.com]
- 15. 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. iomcworld.org [iomcworld.org]
- 17. researchgate.net [researchgate.net]
- 18. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
The Mitochondrial Matrix: Cellular Hub for 3-Hydroxy-2-methylbutyryl-CoA Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Understanding its subcellular localization is paramount for elucidating the regulation of branched-chain amino acid metabolism and for the development of therapeutic strategies for related metabolic disorders. This guide synthesizes current knowledge to pinpoint the primary cellular location of this compound, detailing the metabolic pathways it participates in and the experimental methodologies used to determine its localization. All available evidence strongly indicates that this compound is predominantly localized within the mitochondrial matrix . This localization is a direct consequence of the mitochondrial residence of the enzymatic machinery responsible for its synthesis and degradation.
Metabolic Context and Cellular Localization
This compound is a stereospecific intermediate formed during the degradation of L-isoleucine.[1] This metabolic pathway, which converts isoleucine into acetyl-CoA and propionyl-CoA, is a key process for energy production and is known to occur within the mitochondria.[1][2][3] The degradation of isoleucine in humans takes place through a series of enzymatic reactions that are compartmentalized within this organelle.[2]
The immediate precursor to this compound in this pathway is tiglyl-CoA, which is hydrated by enoyl-CoA hydratase (crotonase) to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[1] Subsequently, this compound is oxidized by the NAD+-dependent enzyme this compound dehydrogenase to 2-methylacetoacetyl-CoA.[1][4] This dehydrogenase is encoded by the HADH2 gene and has been convincingly shown to be localized in the mitochondria.[2]
Furthermore, the broader context of branched-chain amino acid catabolism supports a mitochondrial localization. The enzymes involved in the degradation of valine and leucine (B10760876) are also primarily mitochondrial.[4][5] For instance, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), an enzyme in the valine degradation pathway, is a well-characterized mitochondrial protein.[6][7][8] The coordinated localization of these pathways within the mitochondria ensures efficient substrate channeling and regulation.
Quantitative Data on Enzyme Localization
While quantitative data on the specific subcellular distribution of the this compound metabolite itself is scarce due to its transient nature as a metabolic intermediate, the localization of the key enzymes involved in its metabolism provides strong evidence for its primary location.
| Enzyme | Gene Name | Subcellular Localization | Evidence Source |
| Enoyl-CoA hydratase (Crotonase) | ECHS1 | Mitochondrion | [9] |
| This compound dehydrogenase | HADH2 | Mitochondrion | [2] |
| 3-Hydroxyisobutyryl-CoA hydrolase | HIBCH | Mitochondrial Matrix | [8] |
Signaling and Metabolic Pathway
The catabolism of isoleucine, involving this compound, is a linear metabolic pathway rather than a complex signaling cascade. The diagram below illustrates the sequential enzymatic conversions that take place within the mitochondrion.
Caption: Isoleucine degradation pathway within the mitochondrion.
Experimental Protocols
Determining the subcellular localization of a metabolite like this compound typically involves indirect methods focused on the localization of the enzymes that produce and consume it. A common and robust method is subcellular fractionation followed by enzymatic assays or western blotting.
Generalized Protocol for Subcellular Fractionation and Enzyme Localization
This protocol describes a general workflow for separating cellular components to determine the location of a target enzyme, in this case, this compound dehydrogenase.
-
Homogenization:
-
Harvest cultured cells or fresh tissue (e.g., rat liver) and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., containing sucrose, Tris-HCl, and EDTA) to maintain organelle integrity.
-
Homogenize the suspension using a Dounce homogenizer or a similar mechanical disruption method on ice. The number of strokes should be optimized to ensure cell lysis while minimizing organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and centrifuge it at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction (potentially containing microsomes and other small vesicles). The pellet contains the enriched mitochondrial fraction.
-
Wash the mitochondrial pellet by resuspending it in homogenization buffer and repeating the high-speed centrifugation to minimize cytosolic contamination.
-
-
Fraction Analysis:
-
Lyse the mitochondrial pellet using a suitable buffer containing a non-ionic detergent (e.g., Triton X-100) to release matrix proteins.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard assay (e.g., Bradford or BCA assay).
-
Enzyme Activity Assay: Measure the activity of this compound dehydrogenase in both fractions. This can be done by spectrophotometrically monitoring the reduction of NAD+ to NADH at 340 nm in the presence of this compound.
-
Western Blotting: Separate proteins from each fraction by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against this compound dehydrogenase (HADH2). Use marker proteins for the cytoplasm (e.g., GAPDH) and mitochondria (e.g., COX IV) to verify the purity of the fractions.
-
Experimental Workflow Diagram
Caption: Workflow for mitochondrial and cytosolic fractionation.
Conclusion
The cellular localization of this compound is conclusively mitochondrial. This is determined by the well-established mitochondrial location of the isoleucine degradation pathway and its constituent enzymes, particularly this compound dehydrogenase. For professionals in drug development, targeting the mitochondrial metabolism of branched-chain amino acids may offer therapeutic avenues for inborn errors of metabolism characterized by deficiencies in this pathway. Future research involving advanced mass spectrometry imaging could potentially provide direct visual and quantitative evidence of this metabolite's distribution within the cell.
References
- 1. This compound for Research [benchchem.com]
- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 3-hydroxyisobutyryl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome [frontiersin.org]
- 7. LIPID MAPS [lipidmaps.org]
- 8. uniprot.org [uniprot.org]
- 9. hu.MAP 2.0: Complex View [humap2.proteincomplexes.org]
Navigating Substrate Specificity: An In-depth Analysis of 3-Hydroxy-2-methylbutyryl-CoA and 3-HMG-CoA Lyase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate web of metabolic pathways, understanding the precise interactions between enzymes and their substrates is paramount for advancements in biochemistry, drug discovery, and the diagnosis of metabolic disorders. This technical guide addresses the specific question of whether 3-Hydroxy-2-methylbutyryl-CoA can serve as a substrate for the enzyme 3-Hydroxy-3-methylglutaryl-CoA (3-HMG-CoA) lyase. Extensive review of the current scientific literature reveals no direct evidence to support this interaction. Instead, the available data firmly establish that these two molecules belong to distinct, albeit related, metabolic pathways: the catabolism of the branched-chain amino acids isoleucine and leucine (B10760876), respectively.
This document will provide a comprehensive overview of the established metabolic fates of this compound and the well-characterized substrate specificity of 3-HMG-CoA lyase. By presenting the known quantitative data, detailed experimental protocols, and clear visual representations of the relevant pathways, this guide aims to provide clarity to researchers and prevent the pursuit of a hypothesized interaction that lacks current scientific support.
The Distinct Metabolic Roles of this compound and 3-HMG-CoA Lyase
Current scientific understanding places this compound as an intermediate in the degradation pathway of the essential amino acid isoleucine. Conversely, 3-HMG-CoA lyase is a key enzyme in the catabolism of the amino acid leucine and in the production of ketone bodies, a critical alternative energy source for the body.
The Isoleucine Catabolic Pathway: The Domain of this compound
This compound is a specific intermediate in the breakdown of isoleucine. Its metabolism is primarily handled by the enzyme This compound dehydrogenase . This enzyme catalyzes the oxidation of this compound to 2-methylacetoacetyl-CoA, a crucial step in the pathway that ultimately yields propionyl-CoA and acetyl-CoA. These products can then enter the citric acid cycle for energy production. A deficiency in this compound dehydrogenase leads to a rare inborn error of metabolism.
Leucine Catabolism and Ketogenesis: The Function of 3-HMG-CoA Lyase
3-HMG-CoA lyase plays a pivotal role in two major metabolic processes:
-
Leucine Catabolism: It catalyzes the final step in the breakdown of the amino acid leucine, cleaving (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate.[1]
-
Ketogenesis: This same reaction is the terminal step in the synthesis of ketone bodies in the liver mitochondria.[1][2] Ketone bodies are vital energy sources for extrahepatic tissues, particularly the brain, during periods of fasting or low carbohydrate intake.
Deficiency of 3-HMG-CoA lyase results in a serious metabolic disorder known as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, characterized by hypoketotic hypoglycemia and metabolic acidosis.[1]
Substrate Specificity of 3-HMG-CoA Lyase
The specificity of an enzyme for its substrate is determined by the three-dimensional structure of its active site. While enzyme promiscuity can occur, 3-HMG-CoA lyase exhibits a high degree of specificity for its natural substrate, (S)-3-hydroxy-3-methylglutaryl-CoA. The structural differences between this molecule and this compound are significant enough to make the latter an unlikely substrate.
| Feature | (S)-3-hydroxy-3-methylglutaryl-CoA (Natural Substrate) | This compound |
| Carbon Chain Length | 6 carbons (glutarate backbone) | 5 carbons (butyrate backbone) |
| Methyl Group Position | C3 | C2 |
| Hydroxyl Group Position | C3 | C3 |
These structural disparities, particularly the shorter carbon backbone and the different positioning of the methyl group in this compound, would likely prevent its proper binding and orientation within the active site of 3-HMG-CoA lyase, thus precluding catalysis.
Quantitative Data on 3-HMG-CoA Lyase Activity
While no kinetic data exists for this compound as a substrate, extensive research has characterized the interaction of 3-HMG-CoA lyase with its natural substrate and analogs. This information is crucial for understanding the enzyme's catalytic efficiency and for designing experiments to test novel substrates.
| Substrate | Enzyme Source | Km (μM) | Vmax | kcat (s-1) | Reference |
| (S)-3-hydroxy-3-methylglutaryl-CoA | Human (recombinant) | 26 | 136 units/mg | - | [3] |
| (S)-3-hydroxy-3-methylglutaryl-CoA | Avian | - | - | - | [4] |
| (S)-(3-Hydroxy-3-methyl-1-thionoglutaryl)-CoA | Avian | 13 | 20% of HMG-CoA | - | [4] |
| (R,S)-[3-14C]HMG-CoA | Arabidopsis thaliana | 45 | 2850 nmol/min/mg | - | [5] |
Experimental Protocols for Assessing 3-HMG-CoA Lyase Activity
For researchers wishing to investigate the potential interaction of novel substrates with 3-HMG-CoA lyase, the following established protocols can be adapted.
Spectrophotometric Assay
A continuous spectrophotometric assay is commonly used to measure 3-HMG-CoA lyase activity. This method couples the production of acetyl-CoA to the citrate (B86180) synthase reaction, which in turn reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
Dithiothreitol (DTT)
-
NAD+
-
Malate (B86768) dehydrogenase
-
Citrate synthase
-
(S)-3-hydroxy-3-methylglutaryl-CoA (substrate)
-
Purified 3-HMG-CoA lyase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, NAD+, malate dehydrogenase, and citrate synthase.
-
Add the purified 3-HMG-CoA lyase to the reaction mixture and incubate to establish a baseline.
-
Initiate the reaction by adding the substrate, (S)-3-hydroxy-3-methylglutaryl-CoA.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
HPLC-Based Assay
A discontinuous assay using high-performance liquid chromatography (HPLC) can directly measure the formation of the product, acetyl-CoA.
Materials:
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
(S)-3-hydroxy-3-methylglutaryl-CoA (substrate)
-
Purified 3-HMG-CoA lyase
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm)
Procedure:
-
Set up the enzymatic reaction by combining the reaction buffer, substrate, and enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of acetyl-CoA produced.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways of isoleucine and leucine, highlighting the positions of this compound and 3-HMG-CoA lyase.
Caption: The catabolic pathway of isoleucine.
References
- 1. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 2. More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Regulation of 3-Hydroxy-2-methylbutyryl-CoA Levels in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular regulation of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Dysregulation of this metabolic pathway is associated with inherited metabolic disorders, highlighting the importance of understanding the mechanisms that govern the cellular levels of this acyl-CoA ester. This document details the core metabolic pathway, the primary enzymatic regulator, this compound dehydrogenase (HADH2), and the broader hormonal and signaling networks that influence isoleucine degradation. While specific quantitative data on enzyme kinetics and metabolite concentrations are limited in the current literature, this guide consolidates available knowledge and provides foundational experimental approaches for further investigation.
Introduction
This compound is a crucial intermediate in the mitochondrial degradation pathway of isoleucine.[1][2] The precise control of its cellular concentration is vital for maintaining metabolic homeostasis. The catabolism of branched-chain amino acids (BCAAs), including isoleucine, is a key source of energy and provides precursors for other metabolic pathways.[3] Imbalances in BCAA metabolism have been linked to various pathological conditions, including metabolic syndrome and neurological disorders. This guide focuses on the enzymatic and regulatory mechanisms that control the levels of this compound, providing a resource for researchers and professionals in drug development.
The Isoleucine Catabolic Pathway
The breakdown of isoleucine occurs through a series of enzymatic reactions, primarily within the mitochondria. This compound is formed and subsequently catabolized in the following sequence:
-
Transamination: Isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.
-
Dehydrogenation: 2-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA.
-
Hydration: Tiglyl-CoA is hydrated to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[4]
-
Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is oxidized by This compound dehydrogenase (HADH2) in an NAD+-dependent reaction to form 2-methylacetoacetyl-CoA.[4]
-
Thiolysis: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA.[4]
The final products, acetyl-CoA and propionyl-CoA, can then enter the citric acid cycle for energy production.
Enzymatic Regulation: this compound Dehydrogenase (HADH2)
The primary enzyme responsible for the conversion of this compound is this compound dehydrogenase, also known as short-chain 3-hydroxyacyl-CoA dehydrogenase type II.[5][6]
Gene and Protein Characteristics
-
Location: X-chromosome[5]
-
Protein: A mitochondrial enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[7]
Enzyme Kinetics
Specific kinetic parameters (Km and Vmax) for human HADH2 with (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA as a substrate are not well-documented in publicly available literature. However, studies on homologous enzymes provide some insight. For example, a bacterial (S)-3-hydroxybutyryl-CoA dehydrogenase was found to have a Km of 19 µM for its substrate.[8] It is important to note that these values may not be directly transferable to the human enzyme and its specific substrate.
Genetic Disorders: 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency (MHBDD)
Mutations in the HADH2 gene can lead to 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD), a rare X-linked inborn error of isoleucine metabolism.[5][6] This deficiency results in the accumulation of 3-hydroxy-2-methylbutyric acid and other upstream metabolites in urine and blood.[9] Clinical presentations can be variable and may include developmental delay, regression, and neurological symptoms.[10][11]
Regulatory Mechanisms
The cellular levels of this compound are influenced by a multi-layered regulatory network that controls the overall flux through the isoleucine catabolic pathway.
Transcriptional Regulation of HADH2
The expression of the HADH2 gene is subject to transcriptional control, although specific regulators are still being elucidated. Cellular stress is known to trigger widespread transcriptional reprogramming, which can affect metabolic genes.[2]
Hormonal Regulation of BCAA Catabolism
The catabolism of branched-chain amino acids is influenced by various hormones, which can indirectly affect the levels of this compound.
-
Insulin (B600854): Generally, insulin has an anabolic effect, promoting protein synthesis and inhibiting protein breakdown, which would decrease the flux through the BCAA catabolic pathways.[12] Insulin signaling can be complex, and its dysregulation is linked to altered BCAA metabolism.[13]
-
Glucagon (B607659): In contrast to insulin, glucagon is catabolic and can enhance the breakdown of amino acids for gluconeogenesis, particularly during fasting.[14] Glucagon has been shown to increase leucine (B10760876) oxidation.[1]
-
Estrogen: Studies in female rats have shown that estrogen can control BCAA catabolism, potentially to conserve essential amino acids for protein synthesis.[3][15]
Cellular Signaling Pathways
Key cellular signaling pathways that sense nutrient and energy status are implicated in the regulation of BCAA metabolism.
-
mTORC1 (mechanistic Target of Rapamycin Complex 1): mTORC1 is a central regulator of cell growth and is activated by amino acids, including BCAAs.[16] Activation of mTORC1 generally promotes anabolic processes and may suppress catabolic pathways. The interplay is complex, as mTORC1 can also be inhibited by cellular stress.[17]
-
AMPK (AMP-activated Protein Kinase): AMPK acts as a cellular energy sensor. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and promotes catabolic pathways to generate ATP.[12] There is a crosstalk between AMPK and mTOR signaling, where AMPK can inhibit mTORC1.[18][19]
Allosteric Regulation and Feedback Inhibition
Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a common mechanism for controlling metabolic pathways.[20][21] In the broader context of isoleucine metabolism, feedback inhibition is a known regulatory mechanism where the end-product, isoleucine, can inhibit an early enzyme in its own biosynthetic pathway, threonine deaminase.[4][22][23][24] While direct allosteric regulation of HADH2 has not been extensively characterized, it is plausible that intermediates or end-products of the pathway could exert such control.
Data Presentation
Due to the limited availability of specific quantitative data for human this compound dehydrogenase and its substrate in the current literature, a comprehensive data table cannot be provided at this time. Research in this specific area is ongoing, and future studies are expected to elucidate these parameters.
Experimental Protocols
The following sections provide general methodologies that can be adapted for the study of this compound and HADH2.
Measurement of this compound Dehydrogenase (HADH2) Activity
A continuous spectrophotometric rate determination assay can be employed to measure HADH2 activity. This assay is based on monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.[25][26]
Principle: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+
General Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing a known concentration of NAD+.
-
Substrate: Add a specific concentration of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to the reaction mixture.
-
Enzyme: Initiate the reaction by adding the enzyme source (e.g., purified HADH2, cell lysate, or mitochondrial fraction).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculation: The rate of NADH production can be calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Quantification of this compound in Cells and Tissues
Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.[16][27]
General Protocol:
-
Sample Preparation:
-
Rapidly quench metabolic activity in cell or tissue samples (e.g., using liquid nitrogen).
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Chromatographic Separation:
-
Separate the acyl-CoA species using reverse-phase liquid chromatography.
-
-
Mass Spectrometry Detection:
-
Detect and quantify this compound using a high-resolution mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Conclusion and Future Directions
The regulation of this compound levels is a critical aspect of isoleucine metabolism with direct implications for human health. While the core enzymatic steps are understood, a detailed picture of the intricate regulatory networks is still emerging. Future research should focus on:
-
Determining the specific kinetic parameters of human HADH2.
-
Identifying and characterizing allosteric regulators of HADH2.
-
Elucidating the direct links between major signaling pathways (mTORC1, AMPK) and the transcriptional and post-translational regulation of HADH2.
-
Developing and validating robust and standardized protocols for the quantification of this compound in clinical and research settings.
A deeper understanding of these regulatory mechanisms will be instrumental in developing novel therapeutic strategies for metabolic disorders associated with dysfunctional BCAA catabolism.
References
- 1. Transcriptional regulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ModelSEED [modelseed.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 12. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional control by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insight on Transcriptional Regulation of the Energy Sensing AMPK and Biosynthetic mTOR Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 21. Allosteric enzyme regulation | McGraw Hill's AccessScience [accessscience.com]
- 22. Real-Time Optical Detection of Isoleucine in Living Cells through a Genetically-Encoded Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glial metabolism of isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. l-Isoleucine Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 26. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 27. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Metabolism and Neurological Health: A Technical Guide to 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine.[1][2][] While its role in cellular energy production is well-established, recent research has increasingly illuminated its profound connection to a class of severe neurological disorders.[4][5] This technical guide provides a comprehensive overview of this compound, its associated metabolic pathways, and the molecular and clinical aspects of its dysregulation. We delve into the enzymatic deficiencies that lead to the accumulation of this metabolite and its precursors, resulting in devastating neurological symptoms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Significance of this compound in Neurometabolic Disease
This compound is a chiral molecule that exists as the (2S,3S) stereoisomer in the canonical isoleucine degradation pathway.[1][2] Its metabolism is intrinsically linked to mitochondrial function, and disruptions in its processing can have catastrophic consequences for the central nervous system. Two primary inborn errors of metabolism are directly associated with the accumulation of metabolites in this pathway: this compound dehydrogenase (MHBD) deficiency and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency.[4][6][7] These disorders often present with severe neurodegeneration, Leigh-like syndrome, developmental regression, and seizures, underscoring the vital importance of this metabolic pathway in maintaining neurological health.[6][8][9][10]
The Isoleucine Catabolic Pathway: A Central Role for this compound
The breakdown of isoleucine occurs within the mitochondria and involves a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA, which then enter the Krebs cycle.[1] this compound is a key intermediate in this pathway.
The formation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is catalyzed by enoyl-CoA hydratase (crotonase) from tiglyl-CoA. Subsequently, this compound dehydrogenase (MHBD), encoded by the HADH2 gene on the X chromosome, catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[1][2][11] This is a critical step, and its impairment leads to MHBD deficiency.
Further down the pathway, 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), encoded by the HIBCH gene, to 3-hydroxyisobutyrate.[6][7] A deficiency in this enzyme leads to HIBCH deficiency, another severe neurological disorder.
Neurological Disorders Linked to this compound Metabolism
This compound Dehydrogenase (MHBD) Deficiency
MHBD deficiency, also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, is an X-linked recessive inborn error of isoleucine metabolism caused by mutations in the HADH2 gene.[11][12] The deficiency of the MHBD enzyme leads to the accumulation of 3-hydroxy-2-methylbutyric acid and tiglylglycine in the urine.[4][11]
Clinical Presentation: Patients with MHBD deficiency typically present in infancy with a range of severe neurological symptoms, including:
-
Developmental arrest and regression[4]
-
Myoclonic seizures[4]
-
Cortical blindness[4]
-
Progressive neurodegeneration[5]
-
Movement disorders[12]
Brain magnetic resonance imaging (MRI) often reveals frontotemporal atrophy and bilateral signal abnormalities in the putamina.[12] Lactic acidemia is also a common finding, suggesting mitochondrial dysfunction.[12]
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency
HIBCH deficiency is a rare, autosomal recessive metabolic disorder resulting from mutations in the HIBCH gene.[7][9] This enzymatic block in the valine catabolic pathway leads to the accumulation of toxic metabolites within the mitochondria.[8][13]
Clinical Presentation: The clinical features of HIBCH deficiency are often severe and resemble Leigh syndrome, a progressive neurometabolic disorder.[8][14] Key symptoms include:
Neuroimaging in HIBCH deficiency often shows characteristic changes in the basal ganglia, specifically the globus pallidus.[8][15] Elevated levels of lactic acid in the blood are also a common diagnostic indicator.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from published case reports and studies on MHBD and HIBCH deficiencies.
Table 1: Clinical Characteristics of Patients with MHBD and HIBCH Deficiencies
| Feature | MHBD Deficiency | HIBCH Deficiency | References |
| Age at Onset | Infancy (typically < 2 years) | Infancy (typically first year of life) | [4],[9] |
| Inheritance Pattern | X-linked recessive | Autosomal recessive | [11],[9] |
| Common Neurological Signs | Developmental regression, seizures, cortical blindness, movement disorder | Hypotonia, seizures, developmental delay/regression, ataxia, dystonia | [4],[12],[9] |
| Common Neuroimaging Findings | Frontotemporal atrophy, bilateral putamina abnormalities | Bilateral globus pallidus and cerebral peduncle abnormalities, white matter atrophy | [12],[9] |
Table 2: Biochemical Markers in MHBD and HIBCH Deficiencies
| Marker | MHBD Deficiency | HIBCH Deficiency | References |
| Urine Organic Acids | Elevated 3-hydroxy-2-methylbutyric acid, tiglylglycine | Elevated 2,3-dihydroxy-2-methylbutyrate | [4],[11],[14] |
| Blood Acylcarnitines | - | Elevated hydroxy-C4-carnitine (C4-OH) | [9],[6] |
| Blood Lactate | Often elevated | Often elevated | [12],[9] |
| Urine Amino Acids | - | Elevated S-(2-caboxypropyl)cysteamine (SCPCM) in some cases | [14] |
Experimental Protocols and Methodologies
Diagnosis of MHBD and HIBCH Deficiencies
The diagnosis of these disorders relies on a combination of clinical evaluation, biochemical analysis, and molecular genetic testing.
5.1.1. Urine Organic Acid Analysis
-
Method: Gas chromatography-mass spectrometry (GC-MS).
-
Protocol: Urine samples are collected and subjected to extraction of organic acids. The extracted acids are then derivatized to make them volatile for GC-MS analysis. The resulting chromatogram is analyzed for the presence and quantification of specific abnormal metabolites.
-
Key Findings:
5.1.2. Blood Acylcarnitine Analysis
-
Method: Tandem mass spectrometry (MS/MS).
-
Protocol: A dried blood spot is collected, and acylcarnitines are extracted. The extract is then analyzed by MS/MS to determine the profile and concentration of various acylcarnitine species.
-
Key Findings:
5.1.3. Molecular Genetic Testing
-
Method: Sanger sequencing or next-generation sequencing (NGS) panels for inborn errors of metabolism.
-
Protocol: Genomic DNA is extracted from a patient's blood sample. The coding regions and intron-exon boundaries of the HADH2 gene (for MHBD deficiency) or the HIBCH gene (for HIBCH deficiency) are amplified by PCR and sequenced. NGS panels can simultaneously analyze a large number of genes associated with metabolic disorders.
-
Key Findings: Identification of pathogenic mutations in the respective genes confirms the diagnosis.[11][14]
5.1.4. Enzyme Activity Assays
-
Method: Spectrophotometric or high-performance liquid chromatography (HPLC)-based assays.
-
Protocol: Enzyme activity can be measured in cultured skin fibroblasts or tissue biopsies (e.g., muscle). The assay typically measures the conversion of a specific substrate to its product by the enzyme of interest. For MHBD, this would involve monitoring the NAD+-dependent conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[1] For HIBCH, the hydrolysis of 3-hydroxyisobutyryl-CoA is measured.
-
Key Findings: Markedly reduced or absent enzyme activity is confirmatory.
Therapeutic Strategies and Future Directions
Currently, there is no cure for MHBD or HIBCH deficiency. Management is primarily supportive and aimed at reducing the accumulation of toxic metabolites.
Dietary Management: A low-valine or low-isoleucine diet has been explored as a therapeutic strategy.[14][15][16] The goal is to limit the intake of the precursor amino acid to reduce the metabolic flux through the defective pathway. Some studies have reported clinical and biochemical improvements with a valine-restricted diet in patients with HIBCH deficiency.[15][17]
Cofactor Supplementation: Supplementation with vitamins and cofactors, often referred to as a "mitochondrial cocktail," including antioxidants, is sometimes employed, although evidence for its efficacy is limited.[14]
Future Perspectives:
-
Newborn Screening: The inclusion of markers like C4-OH carnitine in newborn screening programs could enable early diagnosis and intervention.
-
Pharmacological Chaperones: For patients with missense mutations, the development of small molecules that can help stabilize the misfolded enzyme and restore some function is a potential therapeutic avenue.
-
Gene Therapy: While still in its early stages for most metabolic disorders, gene therapy holds the long-term promise of correcting the underlying genetic defect.
Conclusion
This compound stands at a critical juncture in isoleucine metabolism, and its proper processing is indispensable for neurological health. The severe neurological consequences of MHBD and HIBCH deficiencies highlight the vulnerability of the central nervous system to disruptions in mitochondrial metabolism. A deeper understanding of the pathophysiology of these disorders, facilitated by the methodologies outlined in this guide, is essential for the development of effective therapeutic interventions. Continued research into the molecular mechanisms of neurodegeneration in these conditions will be paramount to improving outcomes for affected individuals.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIBCH mutations can cause Leigh-like disease with combined deficiency of multiple mitochondrial respiratory chain enzymes and pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-hydroxyisobutyryl-coa hydrolase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syndromic progressive neurodegenerative disease of infancy caused by novel variants in HIBCH: Report of two cases in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroimage findings in 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIBCH deficiency in a patient with phenotypic characteristics of mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cinical, Metabolic, and Genetic Analysis and Follow-Up of Eight Patients With HIBCH Mutations Presenting With Leigh/Leigh-Like Syndrome [frontiersin.org]
- 15. A therapeutic regimen for 3-hydroxyisobutyryl-CoA hydrolase deficiency with exercise-induced dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: Unveiling the Alternative Roles of 3-Hydroxy-2-methylbutyryl-CoA in Bacteria
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a well-established intermediate in the catabolic pathway of the branched-chain amino acid isoleucine.[1][2] In this canonical pathway, it undergoes oxidation to 2-methylacetoacetyl-CoA, ultimately feeding into central carbon metabolism.[1] However, emerging research indicates that the metabolic journey of this chiral molecule is not always linear. In the intricate and adaptable metabolic networks of bacteria, this compound and its structural relatives can be diverted from their degradative fate to serve as building blocks in the biosynthesis of a diverse array of molecules, including specialized fatty acids and complex polyketides. This technical guide delves into these alternative metabolic roles, providing an in-depth overview of the pathways, enzymes, and experimental methodologies crucial for understanding and harnessing these microbial capabilities. For researchers in drug development, the exploration of these alternative pathways may unveil novel enzymatic targets and lead to the discovery of new bioactive compounds.
Core Metabolic Hub: The Isoleucine Degradation Pathway
The canonical role of this compound is as an intermediate in the degradation of L-isoleucine. This pathway is a fundamental process in many bacteria, providing both carbon skeletons and energy. The final steps of this pathway, where this compound is a key player, are catalyzed by a specific set of enzymes.
The central enzyme in this context is This compound dehydrogenase . This NAD+-dependent oxidoreductase catalyzes the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[1] This reaction is a critical step that commits the carbon skeleton to further breakdown into acetyl-CoA and propionyl-CoA, which then enter the tricarboxylic acid (TCA) cycle.
dot
Alternative Metabolic Fates of this compound and Related Acyl-CoAs
Beyond its role in isoleucine catabolism, evidence suggests that this compound and structurally similar branched-chain acyl-CoAs can be rerouted into various biosynthetic pathways. These alternative routes highlight the metabolic plasticity of bacteria and offer opportunities for the discovery and production of novel compounds.
Precursor for Branched-Chain and Odd-Chain Fatty Acid Biosynthesis
In many bacteria, the initiation of fatty acid synthesis is not limited to acetyl-CoA. Branched-chain acyl-CoAs, derived from the degradation of amino acids like isoleucine, can serve as alternative starter units, leading to the formation of branched-chain fatty acids (BCFAs). These specialized lipids play crucial roles in maintaining membrane fluidity and adapting to environmental stress.
In bacteria such as Rhodococcus and Staphylococcus aureus, intermediates from isoleucine degradation, including 2-methylbutyryl-CoA, are known to be incorporated into fatty acid chains.[3][4] While the direct incorporation of this compound as a starter unit is less documented, its precursor, 2-methylbutyryl-CoA, is a key building block for anteiso-odd fatty acids.[5] Furthermore, the propionyl-CoA generated from isoleucine breakdown is a primary precursor for the synthesis of odd-chain fatty acids in organisms like Rhodococcus sp.[6][7]
dot
Starter and Extender Units in Polyketide Synthesis
Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a vast array of structurally diverse and biologically active natural products.[8][9][10] The structural diversity of polyketides is, in part, achieved through the use of various acyl-CoA starter and extender units. While acetyl-CoA and malonyl-CoA are the most common building blocks, PKSs from various bacteria, particularly from the genera Streptomyces and Myxococcus, are known to incorporate a wide range of alternative acyl-CoAs, including branched-chain variants.[11][12]
There is evidence suggesting that 2-methylbutyryl-CoA, the immediate precursor to this compound in the isoleucine degradation pathway, can act as a starter unit in the biosynthesis of certain polyketides.[8] For instance, studies on trioxacarcin biosynthesis have indicated the use of a five-carbon precursor derived from L-isoleucine, strongly suggesting the involvement of 2-methylbutyryl-CoA.[8] Given the structural similarity, it is plausible that some PKS modules could potentially accept this compound as either a starter or an extender unit, leading to hydroxylated polyketide backbones. However, direct evidence for the incorporation of this compound into a polyketide natural product is an active area of research.
dot
Quantitative Data Summary
A comprehensive understanding of these alternative metabolic roles requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize available data for key enzymes and intermediates.
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| (S)-3-hydroxybutyryl-CoA dehydrogenase | Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 | [13] |
| (S)-3-hydroxybutyryl-CoA dehydrogenase | Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | 144.8 | [13] |
| 3-Hydroxybutyryl-CoA dehydrogenase | Clostridium butyricum | Acetoacetyl-CoA | - | - | [14] |
Note: Direct kinetic data for this compound dehydrogenase from various bacteria is limited in the readily available literature. The data presented for the related (S)-3-hydroxybutyryl-CoA dehydrogenase provides a comparative context.
Table 2: Cellular Concentrations of Acyl-CoA Species
| Metabolite | Organism/Cell Line | Concentration (pmol/mg protein) | Reference |
| Acetyl-CoA | HepG2 cells | ~20-40 | [15] |
| Palmitoyl-CoA | HepG2 cells | ~1-2 | [15] |
| Oleoyl-CoA | HepG2 cells | ~0.5-1.5 | [15] |
Note: Specific quantitative data for cellular concentrations of this compound in bacteria is not widely reported and represents a key area for future research.
Experimental Protocols
Investigating the alternative metabolic roles of this compound requires a combination of biochemical, analytical, and genetic techniques.
Assay of this compound Dehydrogenase Activity
Principle: The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD+ solution (10 mM)
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (substrate, synthesized enzymatically or chemically)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a quartz cuvette.
-
Add the enzyme preparation and incubate for 2-3 minutes at a constant temperature (e.g., 30°C) to establish a baseline.
-
Initiate the reaction by adding the substrate, 3-hydroxy-2-methylbutanoyl-CoA.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
dot
Analysis of Acyl-CoA Pools by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of a wide range of acyl-CoA species in biological samples.
Materials:
-
Bacterial cell culture
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Quenching and Extraction: Rapidly quench metabolic activity of the bacterial culture (e.g., with cold methanol). Lyse the cells and extract the acyl-CoAs using an appropriate solvent containing internal standards.
-
Chromatographic Separation: Separate the acyl-CoA species using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).
-
Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Data Analysis: Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.
dot
Heterologous Expression and Purification of 3-Hydroxyacyl-CoA Dehydrogenases
Principle: To characterize the kinetic properties of a specific 3-hydroxyacyl-CoA dehydrogenase, the corresponding gene can be cloned and overexpressed in a suitable host, such as E. coli, followed by purification of the recombinant protein.
Materials:
-
Bacterial genomic DNA
-
Expression vector (e.g., pET vector with a His-tag)
-
Competent E. coli cells (e.g., BL21(DE3))
-
IPTG for induction
-
Ni-NTA affinity chromatography column
Procedure:
-
Cloning: Amplify the gene encoding the 3-hydroxyacyl-CoA dehydrogenase from the bacterial genome and clone it into an expression vector.
-
Expression: Transform the expression vector into E. coli and induce protein expression with IPTG.
-
Lysis and Purification: Lyse the bacterial cells and purify the His-tagged recombinant protein using Ni-NTA affinity chromatography.
-
Characterization: Verify the purity of the enzyme by SDS-PAGE and determine its concentration. The purified enzyme can then be used for kinetic assays.
dot
Conclusion and Future Directions
The metabolic roles of this compound in bacteria extend beyond the canonical isoleucine degradation pathway. This intermediate, and its related branched-chain acyl-CoAs, can serve as valuable precursors for the biosynthesis of specialized fatty acids and potentially a diverse range of polyketide natural products. A deeper understanding of these alternative metabolic routes holds significant promise for the discovery of novel bioactive compounds and the development of engineered microbial cell factories for the production of valuable chemicals.
Future research should focus on:
-
Identifying and characterizing the specific enzymes that channel this compound and related intermediates into these alternative biosynthetic pathways.
-
Elucidating the regulatory mechanisms that control the metabolic flux between isoleucine degradation and the biosynthesis of secondary metabolites.
-
Utilizing metabolic engineering and synthetic biology approaches to harness these pathways for the overproduction of known valuable compounds or the generation of novel chemical diversity.
By continuing to explore the metabolic crossroads occupied by molecules like this compound, the scientific community can unlock the vast and largely untapped biosynthetic potential of the microbial world.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxy-3-Methylglutaryl-Coenzyme A (CoA) Synthase Is Involved in Biosynthesis of Isovaleryl-CoA in the Myxobacterium Myxococcus xanthus during Fruiting Body Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clean and green approach for odd chain fatty acids production in Rhodococcus sp. YHY01 by medium engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]
- 10. Novel Type III Polyketide Synthases Biosynthesize Methylated Polyketides in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 14. Crystal structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the isoleucine degradation pathway. The information is intended for research purposes to facilitate studies related to branched-chain amino acid metabolism, associated inborn errors of metabolism, and drug development.
Introduction
This compound is a crucial metabolite in the catabolism of the essential amino acid isoleucine. It is formed via the hydration of tiglyl-CoA by the enzyme enoyl-CoA hydratase and is subsequently oxidized by this compound dehydrogenase to 2-methylacetoacetyl-CoA.[1] A deficiency in the latter enzyme leads to the metabolic disorder this compound dehydrogenase deficiency.[2][3] The availability of pure this compound is essential for studying these metabolic processes and for developing potential therapeutic interventions. This document outlines a robust enzymatic synthesis protocol for this compound.
Metabolic Pathway: Isoleucine Degradation
The synthesis and degradation of this compound occur within the mitochondrial matrix as part of the isoleucine catabolic pathway. Understanding this pathway is crucial for contextualizing the role of this metabolite.
Enzymatic Synthesis of this compound
A two-step enzymatic approach provides a highly specific and efficient method for the synthesis of this compound from tiglic acid.[1] This method utilizes a bacterial glutaconate coenzyme A-transferase (GctAB) and human short-chain enoyl-CoA hydratase (ECHS1).[1]
Synthesis Workflow
The overall workflow for the enzymatic synthesis is depicted below.
Data Presentation: Synthesis Parameters and Expected Outcome
The following table summarizes the key parameters and expected outcomes for the enzymatic synthesis of this compound. Note that the yield and purity are estimates and may require optimization.
| Parameter | Value | Reference/Notes |
| Starting Material | Tiglic Acid | Commercially available |
| Enzymes | Recombinant GctAB, Recombinant ECHS1 | See Protocol 2 for expression |
| Co-substrate | Acetyl-CoA | For GctAB reaction |
| Reaction Buffer | e.g., 100 mM Tris-HCl, pH 8.0 | Optimization may be required |
| Reaction Temperature | 37°C | |
| Reaction Time | 2-4 hours | Monitor by HPLC |
| Purification Method | Reverse-Phase HPLC | C18 column |
| Expected Yield | 40-60% | Based on similar enzymatic syntheses[4][5] |
| Expected Purity | >95% | Determined by HPLC and LC-MS/MS |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the two-step enzymatic reaction for the synthesis of the target molecule.
Materials:
-
Tiglic acid
-
Acetyl-CoA
-
Coenzyme A (Li salt)
-
Recombinant Glutaconate CoA-transferase (GctAB)
-
Recombinant human short-chain Enoyl-CoA Hydratase (ECHS1)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Sterile, nuclease-free water
Procedure:
Step 1: Formation of Tiglyl-CoA
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
5 mM DTT
-
2 mM Tiglic acid
-
2 mM Acetyl-CoA
-
1 µM purified recombinant GctAB
-
Adjust to a final volume of 1 mL with sterile water.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of tiglyl-CoA by reverse-phase HPLC. The reaction is complete when the peak corresponding to tiglic acid is no longer decreasing.
Step 2: Hydration to this compound
-
To the reaction mixture from Step 1, add 1 µM of purified recombinant human ECHS1.
-
Continue the incubation at 37°C for an additional 1-2 hours.
-
Monitor the formation of this compound by reverse-phase HPLC. The reaction is complete when the peak corresponding to tiglyl-CoA is no longer decreasing and a new peak corresponding to the product appears.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzymes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the synthesized this compound for purification.
Protocol 2: Expression and Purification of Recombinant Enzymes
This protocol provides a general guideline for the expression and purification of His-tagged GctAB and ECHS1 in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET vector) containing the gene for GctAB or ECHS1
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to confirm the purity of the protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine the protein concentration and store at -80°C. Commercially available recombinant human ECHS1 can also be utilized.[6][7][8][9][10]
Protocol 3: Purification of this compound by HPLC
This protocol describes the purification of the synthesized product using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Supernatant from Protocol 1, Step 6
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the supernatant containing the synthesized product.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the collected fractions by LC-MS/MS and/or NMR.
-
Lyophilize the pure fractions to obtain the final product as a powder.
By following these detailed protocols, researchers can successfully synthesize and purify this compound for their specific research needs, thereby advancing our understanding of branched-chain amino acid metabolism and related disorders.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomatik.com [biomatik.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. bonopusbio.com [bonopusbio.com]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols for the Purification of 3-Hydroxy-2-methylbutyryl-CoA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] The accurate purification and quantification of this molecule from biological samples are essential for studying various metabolic processes and certain inborn errors of metabolism, such as this compound dehydrogenase deficiency.[1][3][4] This document provides detailed protocols for the extraction, purification, and analysis of this compound from biological matrices, intended for use by researchers, scientists, and professionals in drug development.
The methodologies described herein are based on established techniques for the analysis of short-chain acyl-CoA species and are designed to ensure high recovery and sample stability for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Metabolic Significance of this compound
This compound is formed during the β-oxidation of 2-methylbutyryl-CoA, a product of isoleucine degradation. It is subsequently dehydrogenated to 2-methylacetoacetyl-CoA.[5] This pathway is crucial for the complete oxidation of isoleucine for energy production.
Data Presentation
The following tables summarize representative quantitative data for the purification and analysis of short-chain acyl-CoAs, which can be expected to be similar for this compound.
Table 1: Representative Recovery Rates for Solid-Phase Extraction (SPE) of Short-Chain Acyl-CoAs
| Acyl-CoA Species | Sample Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl silica | 85 ± 5 | [6] |
| Propionyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl silica | 88 ± 4 | [6] |
| Butyryl-CoA | Chicken Feces | STRATA™-X-A | 81.56 | [7] |
| Isovaleryl-CoA | HEK 293FT cells | Not specified | 58 | [8] |
| Octanoyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl silica | 90 ± 3 | [6] |
Note: These values are representative and may vary depending on the specific experimental conditions.
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs using LC-MS/MS
| Acyl-CoA Species | Analytical Method | LOD (nM) | LOQ (nM) | Reference |
| Acetyl-CoA | LC-MS/MS | 2 | 7 | [9] |
| Propionyl-CoA | LC-MS/MS | 4 | 13 | [9] |
| Butyryl-CoA | HPLC-DAD | 140 | 450 | [7] |
| Hexanoyl-CoA | GC-FID | 0.36 | 1.21 | [10] |
| Palmitoyl-CoA | LC-ESI-MS/MS | - | 0.1 pmol on column | [11] |
Note: These values are indicative of the sensitivity of the analytical methods and can be influenced by the sample matrix and instrumentation.
Experimental Protocols
The following protocols provide a general framework for the purification and analysis of this compound from biological samples. Optimization may be required for specific sample types and research questions.
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Acetonitrile
-
Internal standard solution (e.g., ¹³C-labeled or odd-chain acyl-CoA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Resuspend the cell pellet or scraped cells in 1 mL of ice-cold 80% methanol containing a known amount of internal standard.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Materials:
-
SPE cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica)
-
SPE vacuum manifold
-
Acetonitrile
-
Isopropanol
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)
-
Glacial acetic acid
-
Methanol
-
Ammonium (B1175870) formate (B1220265) (250 mM)
Procedure:
-
Sample Preparation for SPE:
-
To the cell extract supernatant from Protocol 1, add an equal volume of 0.1 M potassium phosphate buffer (pH 6.7).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) to remove unbound impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1-2 mL of methanol/250 mM ammonium formate (4:1, v/v).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the purified extract in a suitable solvent for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation and Conditions:
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
Procedure:
-
Sample Injection: Inject the reconstituted purified extract onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode, monitoring the specific transitions for the analyte and the internal standard.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration of the analyte in the biological sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful purification and quantification of this compound from a variety of biological samples. Adherence to these methodologies, with appropriate optimization, will enable researchers to obtain high-quality, reproducible data crucial for advancing our understanding of branched-chain amino acid metabolism and its role in health and disease.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
quantification of 3-Hydroxy-2-methylbutyryl-CoA using LC-MS/MS
An Application Note for the Quantification of 3-Hydroxy-2-methylbutyryl-CoA using LC-MS/MS
For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the quantification of this compound, a key intermediate in the isoleucine degradation pathway. Deficiencies in the enzyme this compound dehydrogenase can lead to rare inborn errors of metabolism, making the accurate quantification of this analyte crucial for diagnostic and research purposes.[1][2][3][4]
Principle of the Method
This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in biological samples. The protocol involves sample preparation using protein precipitation and optional solid-phase extraction (SPE) to isolate the analyte. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard to ensure accuracy and precision.
Metabolic Significance of this compound
This compound is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][5] The enzyme this compound dehydrogenase catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[5][6] This reaction is a vital step in converting isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., [13C]-labeled acyl-CoA)
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, 99%
-
Ammonium (B1175870) formate
-
5-Sulfosalicylic acid (SSA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation Protocol
A robust sample preparation is critical for the analysis of acyl-CoAs.[7][8] Two common approaches are presented below.
Method A: Protein Precipitation with Sulfosalicylic Acid (SSA) [7][9]
-
To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold 2.5% (w/v) SSA in water.
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method B: Protein Precipitation followed by Solid-Phase Extraction (SPE) [10]
-
To 100 µL of sample, add 300 µL of cold methanol containing the internal standard.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of an appropriate equilibration buffer (e.g., 50 mM ammonium formate, pH 6.3).
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of equilibration buffer.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-60% B
-
10-12 min: 60-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions: Acyl-CoAs typically fragment with a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion.[7][9][11] The precursor ion (Q1) will be the [M+H]+ of this compound (MW: 867.7 g/mol ).[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 868.7 | 362.1 | (To be optimized) |
| Internal Standard (example) | (Specific to IS) | (Specific to IS) | (To be optimized) |
Note: The product ion m/z is proposed based on the characteristic fragmentation of acyl-CoAs. The exact m/z and optimal collision energy should be determined by direct infusion of a standard.
Data Presentation
The performance of the method should be evaluated for linearity, sensitivity, accuracy, and precision. The following table summarizes expected performance characteristics for a validated short-chain acyl-CoA LC-MS/MS assay.[11][12]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Lower Limit of Detection (LLOD) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The described methodology, including sample preparation and optimized instrument parameters, offers a robust and sensitive approach for researchers in metabolic disease, diagnostics, and drug development. The provided workflows and pathways serve as a valuable resource for implementing this assay in a laboratory setting.
References
- 1. This compound for Research [benchchem.com]
- 2. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency in a 23-year-old man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. ModelSEED [modelseed.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Extraction of 3-Hydroxy-2-methylbutyryl-CoA for Targeted Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] Dysregulation of its metabolism is associated with inborn errors of metabolism, such as this compound dehydrogenase deficiency, which can lead to severe neurological symptoms.[1][3] Accurate quantification of this and other short-chain acyl-CoAs is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the efficient extraction of this compound from biological samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
The presented protocol is based on established methods for short-chain acyl-CoA extraction, which primarily involve protein precipitation to release the analytes from the cellular matrix.[4] Various solvent systems have been reported, with mixtures of organic solvents like acetonitrile (B52724) and methanol (B129727) being effective for the extraction of a broad range of acyl-CoAs.[5][6] This protocol utilizes a robust protein precipitation method followed by steps to ensure the stability and recovery of the target analyte.
Signaling Pathway
This compound is a key metabolite in the isoleucine degradation pathway. The diagram below illustrates its position within this metabolic sequence.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Mass Spectrometry Analysis of 3-Hydroxy-2-methylbutyryl-CoA
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid, isoleucine.[1][2] The analysis and quantification of this acyl-CoA species are vital for researchers in metabolic studies, clinical diagnostics, and drug development. Deficiencies in the enzyme this compound dehydrogenase (HADH2), which catalyzes the conversion of this intermediate to 2-methylacetoacetyl-CoA, lead to a rare inborn error of metabolism.[2][3][4][5] This condition can result in severe neurological symptoms, making the accurate measurement of this compound essential for diagnosing and monitoring the disease.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of short-chain acyl-CoAs, including this compound, in complex biological matrices.[6][7]
Metabolic Significance
This compound is formed during the degradation of isoleucine after the hydration of tiglyl-CoA.[1] It is subsequently oxidized by the NAD+-dependent enzyme this compound dehydrogenase.[2] The products, 2-methylacetoacetyl-CoA and NADH, continue down the pathway, ultimately yielding acetyl-CoA and propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[1] Studying this analyte provides insights into branched-chain amino acid metabolism and associated metabolic disorders.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] It is a substrate for the enzyme this compound dehydrogenase (EC 1.1.1.178), which catalyzes its oxidation to 2-methylacetoacetyl-CoA as part of the valine, leucine, and isoleucine degradation pathway.[1][2] Deficiencies in this enzyme lead to the inborn error of metabolism known as this compound dehydrogenase deficiency, a rare metabolic disorder that can result in neurological symptoms.[1] The study of this compound and its metabolic pathway is essential for understanding branched-chain amino acid metabolism and its associated disorders.
These application notes provide essential information on the proper handling, storage, and utilization of this compound in a research setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 6701-38-8 | [1] |
| Molecular Formula | C26H44N7O18P3S | [1] |
| Molecular Weight | 867.7 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in aqueous buffers | General knowledge for CoA esters |
Handling and Storage Conditions
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is recommended to handle this compound with the same precautions as other potentially hazardous chemicals. For related compounds like 3-Hydroxybutyric acid, hazards include skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | To minimize degradation and maintain stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Form | Store as a lyophilized powder. | Enhances long-term stability. |
| In Solution | Prepare solutions fresh for each use. If short-term storage is necessary, aliquot and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. | CoA esters in solution are susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in enzymatic assays or cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or appropriate aqueous buffer (e.g., phosphate (B84403) or Tris buffer, pH 7.0-8.0)
-
Microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a chemical fume hood.
-
Reconstitute the powder in nuclease-free water or the desired buffer to a specific concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Enzymatic Assay for this compound Dehydrogenase Activity
Objective: To determine the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the enzyme activity.
Materials:
-
This compound stock solution (e.g., 10 mM)
-
NAD+ stock solution (e.g., 100 mM in water)
-
Purified this compound dehydrogenase or cell lysate containing the enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer and NAD+ at a final concentration of 1-5 mM.
-
Add the enzyme source (purified enzyme or cell lysate) to the reaction mixture. The optimal amount should be determined empirically.
-
Equilibrate the reaction mixture and the this compound substrate solution to the desired assay temperature (e.g., 37°C).
-
To initiate the reaction, add the this compound substrate to the reaction mixture. The final concentration should be optimized, but a starting point could be in the range of 0.1-1 mM.
-
Immediately transfer the reaction mixture to a pre-warmed cuvette or well of a 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Signaling Pathways and Workflows
References
Commercial Suppliers of 3-Hydroxy-2-methylbutyryl-CoA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 3-Hydroxy-2-methylbutyryl-CoA is a key intermediate in the metabolic pathway of branched-chain amino acids. Access to this compound and detailed protocols for its use are crucial for advancing research in metabolic disorders and drug discovery.
This document provides an overview of commercial suppliers for this compound, along with detailed application notes and experimental protocols to facilitate its use in a laboratory setting.
Commercial Availability
This compound is available from specialized biochemical suppliers. One such provider is BenchChem, offering the compound for research purposes.[1] Key identifying information for this product is summarized in the table below.
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| CAS Number | 6701-38-8 | [1] |
| Molecular Formula | C26H44N7O18P3S | [1] |
| Molecular Weight | 867.7 g/mol | [1] |
Biological Significance and Applications
This compound is a crucial intermediate in the catabolism of the essential amino acid isoleucine.[2][3] It is a substrate for the mitochondrial enzyme this compound dehydrogenase (HSD17B10), which catalyzes its NAD+-dependent oxidation to 2-methylacetoacetyl-CoA.[1][2] This metabolic pathway is vital for energy production from branched-chain amino acids.
Deficiencies in the HSD17B10 enzyme lead to an inborn error of metabolism known as this compound dehydrogenase deficiency, a condition that can result in neurological symptoms.[4][5] Therefore, this compound is a critical molecule for studying the pathophysiology of this and related metabolic disorders.
Primary research applications include:
-
Enzyme kinetics studies: Serving as a substrate to characterize the activity and inhibition of this compound dehydrogenase (HSD17B10).
-
Metabolic pathway analysis: Investigating the flux and regulation of the isoleucine degradation pathway.
-
Drug discovery: Screening for inhibitors of HSD17B10, which may have therapeutic potential.
-
Biomarker validation: Use as a standard in the development of diagnostic assays for metabolic disorders.
Quantitative Data
Understanding the kinetic parameters of HSD17B10 with its substrate is essential for designing and interpreting experiments. The following table summarizes the reported kinetic constants for a related enzyme from rat liver mitochondria.
| Enzyme | Substrate | Km (µM) | Vmax | Source Organism |
| Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase | L-3-hydroxy-2-methylbutyryl-CoA | 5 | Not Reported | Rat Liver |
Note: While the Vmax was not explicitly reported in the cited literature, the maximal velocities with L-3-hydroxy-2-methylbutyryl-CoA and L-3-hydroxybutyryl-CoA were observed to be similar.[6]
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase (HSD17B10) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of HSD17B10 by monitoring the reduction of NAD+ to NADH.
Principle: The enzymatic dehydrogenation of this compound by HSD17B10 is coupled to the reduction of NAD+. The formation of NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
This compound
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Purified recombinant HSD17B10 or mitochondrial extract
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
100 µL of 10 mM NAD+ solution
-
50 µL of purified HSD17B10 enzyme or mitochondrial extract (protein concentration should be optimized)
-
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of a stock solution of this compound (the final concentration should be varied for kinetic analysis, e.g., from 0.1 to 10 times the Km).
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples such as tissue homogenates or cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: this compound is extracted from the biological matrix, separated from other cellular components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Biological sample (e.g., liver tissue, cultured cells)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Formic acid
-
LC-MS/MS system (equipped with an electrospray ionization source)
-
C18 reverse-phase HPLC column
Procedure:
Sample Preparation:
-
Homogenize the tissue or lyse the cells in a cold extraction buffer (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Add a known amount of the internal standard to the homogenate.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Hydroxy-2-methylbutyryl-CoA as a Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, isoleucine. As a specific acyl-coenzyme A (acyl-CoA) thioester, its accurate quantification in biological matrices is essential for studying various metabolic processes, including energy metabolism, lipid synthesis, and the pathophysiology of inborn errors of metabolism. A deficiency in the enzyme this compound dehydrogenase, which catalyzes the conversion of this metabolite to 2-methylacetoacetyl-CoA, leads to a rare metabolic disorder characterized by neurological symptoms. Therefore, the use of a well-characterized this compound standard is paramount for the development of robust and reliable analytical methods in metabolomics research and clinical diagnostics.
These application notes provide a comprehensive overview of the properties of this compound as a standard, along with detailed protocols for its use in quantitative metabolomics, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Significance of this compound
This compound is a key metabolite in the degradation pathway of isoleucine. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1] The accurate measurement of this compound can serve as a biomarker for enzymatic deficiencies within this pathway and provide insights into cellular energy status.
Standard Material and Properties
The use of a high-purity, well-characterized standard is fundamental for accurate quantification. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-2-methylbutanethioate | [2] |
| Synonyms | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, (S)-3-Hydroxy-2-methylbutyryl-CoA | [2] |
| CAS Number | 6701-38-8 | |
| Molecular Formula | C26H44N7O18P3S | [2] |
| Molecular Weight | 867.7 g/mol | [2] |
| Purity | ≥95% (or as specified by the supplier) | N/A |
| Storage | Store at -20°C or -80°C as a solid or in an appropriate solvent. Avoid repeated freeze-thaw cycles. | N/A |
| Commercial Suppliers | BenchChem (Cat. No.: B1145312) |
Quantitative Analysis using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high sensitivity and specificity. The following sections provide a detailed protocol for the analysis of this compound in biological samples.
Experimental Workflow
The general workflow for the quantitative analysis of this compound involves sample preparation, LC separation, and MS/MS detection.
Experimental Protocols
1. Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to a final concentration of 1 mg/mL. Store at -80°C.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the reconstitution solvent (e.g., 50% methanol in water). These will be used to build the calibration curve.
2. Sample Preparation (from cell culture)
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol in water) to the cell plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS method (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).
3. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of short-chain acyl-CoAs. Method optimization is recommended for specific instrumentation.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 2%) and gradually increase to elute the analyte. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z). The precursor ion for this compound is [M+H]+. Product ions typically result from the fragmentation of the CoA moiety. |
Representative MRM Transitions for Acyl-CoAs:
Acyl-CoAs often exhibit a characteristic neutral loss of the phosphopantetheine moiety upon collision-induced dissociation. Therefore, a common strategy for identifying potential MRM transitions is to monitor the fragmentation of the precursor ion to product ions corresponding to the acyl group and fragments of the CoA molecule.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) |
| This compound | 868.2 | To be determined empirically, but likely fragments of the CoA moiety. |
| Generic Short-Chain Acyl-CoA | [M+H]+ | Fragments corresponding to the loss of the pantetheine (B1680023) arm |
Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the this compound standard into the mass spectrometer.
Data Presentation: Quantitative Performance
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Calibration Range | Low ng/mL to high ng/mL |
| Limit of Detection (LOD) | Sub-ng/mL to low ng/mL |
| Limit of Quantification (LOQ) | Low ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Stability and Handling
Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is crucial to handle standard solutions and biological extracts with care to ensure data accuracy.
-
pH: Maintain solutions at a slightly acidic to neutral pH (around 6.5-7.5) for optimal stability.
-
Temperature: Keep samples and standard solutions on ice or in a cooled autosampler whenever possible. For long-term storage, -80°C is recommended.
-
Solvent: Reconstituting dried extracts in a solution containing a low percentage of organic solvent (e.g., 50% methanol) can improve stability compared to purely aqueous solutions.
Conclusion
The use of this compound as a standard is indispensable for accurate and precise quantification in metabolomics studies focused on isoleucine metabolism and related disorders. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust LC-MS/MS methods for the analysis of this important metabolite. Adherence to proper sample handling and storage procedures is critical to ensure the integrity of the standard and the reliability of the obtained results.
References
Application Notes and Protocols for Cell-Based Assays Involving 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, isoleucine.[1] The enzyme this compound dehydrogenase (HSD17B10, also known as HADH2) catalyzes the NAD+-dependent oxidation of this compound to 2-methylacetoacetyl-CoA.[2] Genetic deficiencies in HSD17B10 lead to an inborn error of metabolism characterized by neurological dysfunction, highlighting the importance of this pathway in cellular homeostasis.[3][4] Furthermore, HSD17B10 has been implicated in the pathogenesis of Alzheimer's disease due to its interaction with amyloid-beta peptide, making it a potential therapeutic target.[3][5]
These application notes provide detailed protocols for a suite of cell-based assays relevant to the study of this compound metabolism and the function of HSD17B10. The assays are designed for screening potential therapeutic modulators of HSD17B10 activity and for assessing the cellular consequences of pathway dysregulation.
I. Signaling and Metabolic Pathways
The degradation of isoleucine is a multistep process occurring within the mitochondria. This compound is a key intermediate in this pathway.
II. Cell-Based Assay Experimental Workflows
A general workflow for screening compounds that modulate HSD17B10 activity and assessing their impact on cellular health is depicted below.
III. Quantitative Data Summary
The following table summarizes quantitative data for inhibitors of HSD17B10 identified in cell-based assays.
| Compound ID | Assay Type | Cell Line | IC50 (µM) | Reference |
| AG18051 | HSD17B10 Inhibition ((-)-CHANA probe) | HEK293-HSD10 | 0.19 | [5] |
| Inhibitor 34 (benzothiazole) | HSD17B10 Inhibition ((-)-CHANA probe) | HEK293-HSD10 | 4.26 | [5] |
| Compound 14 | HSD17B10 Inhibition ((-)-CHANA probe) | HEK293-HSD10 | 4.39 | [6] |
| Compound 15 | HSD17B10 Inhibition ((-)-CHANA probe) | HEK293-HSD10 | 4.76 | [6] |
| Cell-derived Aβ42 | HSD17B10 Inhibition ((-)-CHANA probe) | HEK293-HSD10 | 0.0076 | [5][7] |
IV. Experimental Protocols
Protocol 1: Cell-Based HSD17B10 Activity Assay
This protocol is designed to screen for inhibitors of HSD17B10 in a cellular context using a fluorogenic probe.
Materials:
-
HEK293 cells stably overexpressing HSD17B10
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
(-)-CHANA (fluorogenic probe)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Seed HEK293-HSD17B10 cells in 96-well black, clear-bottom plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of test compounds in culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the cells with the compounds for the desired treatment period (e.g., 1-24 hours).
-
Add (-)-CHANA to each well to a final concentration of 2 µM.[8]
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation at 405 nm and emission between 470-540 nm.[8]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: AlamarBlue Cell Viability Assay
This assay measures the reducing power of living cells to assess viability.[9]
Materials:
-
Cells treated with test compounds in a 96-well plate
-
AlamarBlue reagent
-
Absorbance or fluorescence plate reader
Procedure:
-
Following treatment with test compounds, add AlamarBlue reagent to each well at 10% of the culture volume.[10]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[9][11]
-
Measure absorbance at 570 nm and 600 nm or fluorescence at an excitation of ~560 nm and emission of ~590 nm.[10][11]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[2]
Materials:
-
Cells treated with test compounds in a 96-well plate
-
LDH cytotoxicity assay kit (e.g., CytoTox 96®)
-
Absorbance plate reader
Procedure:
-
After compound treatment, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and adding the LDH reaction mixture.[2][12]
-
Incubate for approximately 30 minutes at room temperature, protected from light.[2][12]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.[12]
-
Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with a lysis buffer).[13]
Protocol 4: JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to assess mitochondrial health by measuring changes in mitochondrial membrane potential.[14][15]
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
JC-1 dye
-
FCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture and treat cells with test compounds as required.
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in culture medium).[16]
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Wash the cells with assay buffer.
-
For fluorescence microscopy, observe the cells using filters for green (monomers, ~485 nm excitation/~535 nm emission) and red (J-aggregates, ~535 nm excitation/~590 nm emission) fluorescence.[16] In healthy cells, mitochondria will appear red, while in cells with depolarized mitochondria, the fluorescence will be green.
-
For quantitative analysis with a plate reader, measure the fluorescence intensity at both emission wavelengths and calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.[16]
Protocol 5: Proposed Cell-Based Assay for Assessing the Impact of this compound Accumulation
This hypothetical assay is designed to investigate the cellular consequences of an accumulation of this compound, mimicking a state of HSD17B10 deficiency.
Rationale: A deficiency in HSD17B10 leads to the accumulation of its substrate, this compound. This assay aims to model this in a cellular system by introducing an inhibitor of HSD17B10 and supplementing with isoleucine to drive flux through the pathway, leading to the buildup of the intermediate. The downstream effects on mitochondrial function and cell viability can then be assessed.
Materials:
-
HEK293 or a neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
Isoleucine solution
-
A known HSD17B10 inhibitor (e.g., AG18051)
-
Reagents for mitochondrial function assays (e.g., JC-1, or Seahorse XF Analyzer) and viability assays (e.g., AlamarBlue)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with an effective concentration of an HSD17B10 inhibitor (e.g., 2-5x IC50) for a predetermined time to ensure target engagement.
-
Supplement the culture medium with a high concentration of isoleucine to increase the metabolic flux through the isoleucine catabolic pathway.
-
Incubate for a period to allow for the potential accumulation of this compound and its effects to manifest (e.g., 24-48 hours).
-
Assess mitochondrial membrane potential using the JC-1 assay (Protocol 4).
-
Measure cellular oxygen consumption rates (OCR) using a Seahorse XF Analyzer to evaluate mitochondrial respiration.
-
Determine cell viability using the AlamarBlue assay (Protocol 2).
-
Analyze the data to determine if the simulated accumulation of this compound leads to mitochondrial dysfunction and/or reduced cell viability.
V. Logical Relationships in Assay Design
The following diagram illustrates the logical connections between the different assays in the context of investigating HSD17B10 function and the effects of its inhibition.
References
- 1. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. allevi3d.com [allevi3d.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 3-Hydroxy-2-methylbutyryl-CoA for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways within biological systems. By employing stable isotope tracers, researchers can elucidate the flow of metabolites, or flux, through various enzymatic reactions. This document provides detailed application notes and protocols for the stable isotope labeling of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the isoleucine degradation pathway, to enable its flux analysis. These methods are particularly relevant for studying branched-chain amino acid (BCAA) metabolism, which is implicated in various physiological and pathological states, including metabolic disorders and cancer.[1][2] The protocols outlined below will guide users through cell culture with isotopically labeled precursors, sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The quantitative data derived from stable isotope labeling experiments are crucial for calculating metabolic fluxes. Below are templates for presenting such data in a clear and structured format.
Table 1: Mass Isotopologue Distribution of this compound
This table summarizes the relative abundance of different mass isotopologues of this compound following the introduction of a ¹³C-labeled precursor, such as [U-¹³C₆]isoleucine.
| Mass Isotopologue | Relative Abundance (%) |
| M+0 | 5.2 |
| M+1 | 8.3 |
| M+2 | 15.6 |
| M+3 | 25.1 |
| M+4 | 30.5 |
| M+5 | 15.3 |
Note: The data presented are representative and will vary depending on the experimental conditions, cell type, and the specific labeled precursor used.
Table 2: Calculated Metabolic Flux Rates
This table presents the calculated flux rates through key enzymatic steps in the isoleucine degradation pathway, as determined by metabolic flux analysis software using the mass isotopologue distribution data.
| Metabolic Reaction | Flux Rate (nmol/10⁶ cells/hr) |
| Isoleucine -> 2-Keto-3-methylvalerate | 120.5 |
| 2-Methylbutyryl-CoA -> Tiglyl-CoA | 115.2 |
| Tiglyl-CoA -> this compound | 112.8 |
| This compound -> 2-Methylacetoacetyl-CoA | 108.4 |
| 2-Methylacetoacetyl-CoA -> Acetyl-CoA + Propionyl-CoA | 105.1 |
Note: Flux rates are hypothetical and serve as an illustrative example.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a stable isotope labeling experiment to analyze the flux through the isoleucine degradation pathway, focusing on this compound.
Protocol 1: Cell Culture and Stable Isotope Labeling
This protocol describes the culture of mammalian cells and the introduction of a stable isotope-labeled precursor to achieve isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom cell culture medium lacking isoleucine
-
[U-¹³C₆]Isoleucine (or other appropriate labeled tracer)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in standard cell culture medium supplemented with dFBS to the desired confluency.
-
Prepare the labeling medium by supplementing the custom isoleucine-free medium with [U-¹³C₆]Isoleucine to the desired final concentration.
-
Aspirate the standard medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient period to achieve isotopic steady state. This time should be determined empirically but is typically equivalent to several cell doubling times.
-
Proceed to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction
This protocol details the quenching of metabolic activity and the extraction of intracellular metabolites, including acyl-CoAs.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
-
Cell scraper
-
Centrifuge capable of maintaining 4°C
-
Microcentrifuge tubes
Procedure:
-
Quickly aspirate the labeling medium from the cells.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled precursor.
-
Aspirate the NaCl solution and add the -80°C quenching/extraction solvent to the cells.
-
Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound and other short-chain acyl-CoAs by LC-MS/MS.[3][4][5][6]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 30-50 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 400-500°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound will be its [M+H]⁺ ion. A characteristic product ion is often formed by the neutral loss of the pantetheine-ADP moiety.[3][5] Specific m/z values should be determined by direct infusion of an authentic standard if available.
Data Analysis:
-
Acquire data in MRM mode, monitoring the transitions for both the unlabeled (M+0) and labeled isotopologues of this compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each mass isotopologue to determine the mass isotopologue distribution.
-
Use the mass isotopologue distribution data as input for metabolic flux analysis software to calculate flux rates.
Visualizations
Isoleucine Degradation Pathway
Caption: The metabolic pathway of isoleucine degradation.
Experimental Workflow for Metabolic Flux Analysis
Caption: The experimental workflow for metabolic flux analysis.
References
- 1. This compound for Research [benchchem.com]
- 2. Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Generation and Use of Antibodies for the Detection of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a key intermediate in the metabolic pathway of the branched-chain amino acid, isoleucine.[1][2] The accurate detection and quantification of this molecule are crucial for studying inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for monitoring metabolic flux in drug development and toxicology studies.[3][4][5] This document provides detailed protocols for the production of specific antibodies against this compound and their application in immunoassays.
Due to its small size, this compound is not immunogenic on its own and is classified as a hapten.[6][7] To elicit a robust immune response, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][8][9] The resulting conjugate is then used to immunize host animals to generate either polyclonal or monoclonal antibodies.
Core Applications
-
Metabolic Research: Elucidation of the isoleucine degradation pathway and its role in various physiological and pathological states.
-
Clinical Diagnostics: Development of diagnostic assays for inborn errors of metabolism.
-
Drug Development: Assessment of off-target effects of drug candidates on amino acid metabolism.
-
Toxicology: Monitoring metabolic disruptions caused by exposure to toxins.
Isoleucine Degradation Pathway
The following diagram illustrates the position of this compound in the isoleucine degradation pathway.
Caption: Isoleucine degradation pathway highlighting this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Carrier Protein Conjugate
This protocol describes the synthesis of an immunogen by coupling the hapten (this compound) to a carrier protein. This requires a derivative of the hapten with a reactive group for conjugation. A common strategy is to introduce a carboxyl group.
Materials:
-
This compound derivative with a terminal carboxyl group
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Conjugation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Activation of Hapten:
-
Dissolve 10 mg of the carboxylated this compound derivative in 1 ml of Conjugation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 1 ml of PBS.
-
Immediately add the activated hapten solution to the carrier protein solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 4 liters of PBS at 4°C for 48 hours, with at least four buffer changes.
-
-
Characterization and Storage:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a chromophore.
-
Store the conjugate at -20°C in aliquots.
-
Protocol 2: Polyclonal Antibody Production in Rabbits
Materials:
-
This compound-KLH conjugate (Immunogen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Two healthy New Zealand white rabbits
-
Sterile syringes and needles
-
Bleeding equipment
Procedure:
-
Pre-immune Serum Collection:
-
Collect 5-10 ml of blood from the ear vein of each rabbit before immunization. This will serve as the negative control (pre-immune serum).[6]
-
Allow the blood to clot and centrifuge to separate the serum. Store at -20°C.
-
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the immunogen in 0.5 ml of PBS with 0.5 ml of Freund's Complete Adjuvant.
-
Inject the 1 ml emulsion subcutaneously at multiple sites on the back of each rabbit.[6]
-
-
Booster Immunizations:
-
Prepare an emulsion by mixing 250 µg of the immunogen in 0.5 ml of PBS with 0.5 ml of Freund's Incomplete Adjuvant.
-
Administer booster injections on days 14, 28, and 42.[8]
-
-
Titer Monitoring and Serum Collection:
-
Starting on day 35, collect small blood samples (1-2 ml) every 7-10 days to monitor the antibody titer using an indirect ELISA.
-
When the antibody titer reaches a plateau, perform a larger bleed (20-40 ml) from the central ear artery.
-
Isolate and store the antiserum at -20°C or -80°C.
-
Protocol 3: Monoclonal Antibody Production using Hybridoma Technology
Materials:
-
This compound-KLH conjugate
-
BALB/c mice
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA plates coated with this compound-BSA
Procedure:
-
Immunization: Follow a similar immunization schedule as for rabbits, but with smaller doses (e.g., 50-100 µg per mouse).
-
Cell Fusion:
-
Three days after the final booster, euthanize the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using PEG.[10]
-
-
Selection of Hybridomas:
-
Plate the fused cells in 96-well plates in HAT medium. Unfused myeloma cells will not survive in this medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Screening:
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with plates coated with this compound-BSA.
-
-
Cloning and Expansion:
-
Positive hybridoma cultures are subcloned by limiting dilution to ensure monoclonality.[10]
-
Expand the positive monoclonal hybridoma cell lines to produce larger quantities of the antibody.
-
-
Antibody Purification: Purify the monoclonal antibody from the cell culture supernatant using Protein A or Protein G affinity chromatography.[9]
Antibody Production and Characterization Workflow
Caption: Workflow for antibody production and application development.
Data Presentation
The following tables represent expected data from the characterization of newly produced antibodies.
Table 1: Titer of Rabbit Antiserum against this compound-BSA
| Bleed | Dilution for 50% Max Signal (EC50) |
| Pre-immune Serum | < 1:100 |
| 1st Bleed (Day 35) | 1:5,000 |
| 2nd Bleed (Day 49) | 1:25,000 |
| Final Bleed (Day 70) | > 1:50,000 |
Table 2: Characteristics of Purified Anti-3-Hydroxy-2-methylbutyryl-CoA Antibodies
| Antibody Type | Host | Isotype | Affinity (K_D) | Detection Limit (ELISA) | Cross-reactivity (Tiglyl-CoA) |
| Polyclonal | Rabbit | IgG | ~10⁻⁷ M | ~5 ng/mL | < 5% |
| Monoclonal 1A2 | Mouse | IgG1 | ~10⁻⁹ M | ~0.5 ng/mL | < 0.1% |
| Monoclonal 3F8 | Mouse | IgG2a | ~10⁻⁸ M | ~1 ng/mL | < 1% |
Conclusion
The protocols outlined provide a comprehensive framework for the generation and characterization of both polyclonal and monoclonal antibodies specific for this compound. The development of these immunological tools is a critical step towards creating sensitive and specific assays for the detection of this important metabolic intermediate, thereby facilitating research and development in a wide range of biomedical fields.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency in a 23-year-old man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. eurjther.com [eurjther.com]
- 8. Polyclonal Antibody Production Services | BioGenes GmbH [biogenes.de]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Hydroxy-2-methylbutyryl-CoA
Welcome to the technical support center for the quantification of 3-Hydroxy-2-methylbutyryl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound, a key intermediate in the isoleucine degradation pathway.
Issue 1: Low or No Analyte Signal
Question: I am not detecting a signal for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?
Answer:
A lack of signal can stem from several factors, from sample preparation to instrument settings. Below is a systematic approach to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Analyte Degradation | Acyl-CoAs are susceptible to hydrolysis.[1] Ensure samples are processed quickly on ice and stored at -80°C.[1] Reconstitute dried extracts in a solution that enhances stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), rather than pure water.[2] |
| Inefficient Extraction | The polarity of this compound requires an optimized extraction method. Consider using a two-phase extraction with methanol/chloroform/water or a solid-phase extraction (SPE) with a C18 or anion-exchange cartridge for cleaner samples.[1] |
| Suboptimal Mass Spectrometry Parameters | Ensure the mass spectrometer is tuned for the specific m/z of this compound (C₂₆H₄₄N₇O₁₈P₃S, MW: 867.7 g/mol ).[3][4] Use multiple reaction monitoring (MRM) with optimized collision energies for the characteristic transitions. |
| Poor Ionization | Short-chain acyl-CoAs generally ionize more efficiently in positive ion mode electrospray ionization (ESI).[5] |
Experimental Workflow for Sample Preparation:
Issue 2: Poor Chromatographic Peak Shape and Resolution
Question: My chromatogram shows broad, tailing, or co-eluting peaks for this compound. How can I improve the chromatography?
Answer:
Poor chromatography can compromise quantification accuracy by affecting integration and increasing the risk of ion suppression from co-eluting matrix components.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | A C18 reversed-phase column is standard for acyl-CoA analysis.[1] The hydroxyl group on this compound increases its polarity, so a column with alternative selectivity (e.g., embedded polar group) may improve retention and peak shape. |
| Suboptimal Mobile Phase | The use of an ion-pairing agent, such as tributylamine, in the mobile phase can significantly improve peak shape for polar analytes like short-chain acyl-CoAs.[1] Operating at a slightly acidic pH can also be beneficial.[6] |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the analyte's chromatography. Enhance sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[1] |
Logical Diagram for Chromatography Optimization:
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in solution?
A1: Acyl-CoAs are known to be unstable in aqueous solutions.[2] Stability is dependent on pH and temperature. For instance, in a study on various acyl-CoAs, stability was shown to be significantly better in a solution of 50% methanol / 50% 50 mM ammonium acetate (pH 7) compared to water, with minimal degradation over 24 hours when kept on an autosampler.[2] It is recommended to analyze samples as quickly as possible after preparation.
Q2: What are the characteristic mass spectrometry fragmentations for this compound?
A2: In positive ion mode MS/MS, acyl-CoAs exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][7] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[5][7] For this compound, the precursor ion [M+H]⁺ would be at m/z 868.7. The primary quantitative transition would likely be 868.7 -> 361.7.
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, due to the potential for analyte loss during sample preparation and matrix-induced ion suppression, a stable isotope-labeled internal standard is highly recommended for accurate quantification.[8] An ideal internal standard would be ¹³C-labeled this compound. If unavailable, a structurally similar odd-chain acyl-CoA can be used.[1]
Q4: What is the biological significance of this compound?
A4: this compound is an intermediate in the mitochondrial degradation pathway of the branched-chain amino acid isoleucine.[3][9] The accumulation of this metabolite can be indicative of an inborn error of metabolism, specifically 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.[10]
Isoleucine Degradation Pathway:
Quantitative Data and Methodologies
While specific quantitative data for this compound is not widely published, the following table provides representative performance metrics for LC-MS/MS methods used for similar short-chain acyl-CoAs. These values can serve as a benchmark for method development.
Table 1: Representative LC-MS/MS Method Performance for Short-Chain Acyl-CoAs
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 10 fmol | [11][12] |
| Limit of Quantification (LOQ) | 5 - 50 fmol | [2][11] |
| Linearity (R²) | > 0.99 | [2] |
| Precision (RSD%) | < 15% | [11] |
| Recovery | 80 - 119% | [13] |
Experimental Protocol: General LC-MS/MS Method for Short-Chain Acyl-CoA Quantification
This protocol is a generalized procedure and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from cell culture)
-
Wash cells with ice-cold PBS.
-
Quench metabolism and precipitate proteins by adding ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[1]
-
Scrape cells, vortex, and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant for analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM tributylamine, adjusted to pH 5 with acetic acid.
-
Mobile Phase B: Methanol with 10 mM tributylamine.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for this compound):
-
Quantitative: Q1: 868.7 m/z -> Q3: 361.7 m/z (or other optimized product ion).
-
Qualitative: Q1: 868.7 m/z -> Q3: 428.0 m/z.
-
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) according to the instrument manufacturer's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Research [benchchem.com]
- 4. (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | C26H44N7O18P3S | CID 11966220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 3-hydroxy-2-methylbutyryl-CoA dehydrogenase assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound dehydrogenase assay?
A1: The assay for this compound dehydrogenase is typically a continuous spectrophotometric rate determination. The enzyme catalyzes the oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA, with the concomitant reduction of NAD+ to NADH.[1] The increase in absorbance at 340 nm, due to the production of NADH, is directly proportional to the enzyme's activity.[2]
Q2: What are the key reagents required for this assay?
A2: The essential reagents include a suitable buffer to maintain pH, the substrate (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, the cofactor NAD+, and the enzyme preparation itself.[3]
Q3: My enzyme activity is very low or non-existent. What are the possible causes?
A3: Low or no enzyme activity can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It's crucial to keep enzymes on ice and in appropriate buffers.[3]
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.[4]
-
Substrate or Cofactor Issues: The substrate or NAD+ may have degraded, or their concentrations may be too low. Always use freshly prepared solutions.[2][3]
-
Presence of Inhibitors: Contaminants in the enzyme preparation or reagents could be inhibiting the enzyme.
Q4: The reaction rate is not linear. What does this indicate?
A4: A non-linear reaction rate can suggest several issues:[2]
-
Substrate Depletion: If the substrate concentration is too low, it may be rapidly consumed, causing the reaction rate to decrease over time.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a loss of activity during the measurement period.[5]
-
Product Inhibition: The accumulation of products (2-methylacetoacetyl-CoA or NADH) might be inhibiting the enzyme.
-
Reagent Limitation: The concentration of the cofactor NAD+ might be limiting.
Q5: How do I determine the optimal pH for the assay?
A5: To determine the optimal pH, you should measure the enzyme activity across a range of pH values using different buffers. For dehydrogenases, the optimal pH for the forward reaction (oxidation) is often slightly alkaline.[6] It is recommended to test a pH range from 7.0 to 9.0.[6]
Q6: What concentrations of substrate and NAD+ should I use?
A6: For initial experiments, it is advisable to use substrate and NAD+ concentrations that are not limiting. A common starting point is to have the substrate concentration at or above its Michaelis constant (Km) value, if known.[5] If the Km is unknown, a substrate concentration range of 0.05 mM to 0.5 mM can be a good starting point for optimization.[7] Similarly, NAD+ should be in excess.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background absorbance | Contaminated reagents or cuvettes. | Use high-purity reagents and clean cuvettes. Run a blank reaction without the enzyme to measure the background rate.[2] |
| Spontaneous degradation of substrate or cofactor. | Prepare fresh substrate and NAD+ solutions before each experiment. | |
| No measurable activity | Enzyme is inactive or degraded. | Use a fresh enzyme aliquot or a new batch of enzyme. Ensure proper storage conditions. |
| Missing essential component in the reaction mix. | Double-check the concentrations and addition of all reagents (buffer, substrate, NAD+, enzyme). | |
| Incorrect wavelength setting on the spectrophotometer. | Verify that the spectrophotometer is set to measure absorbance at 340 nm. | |
| Activity varies between replicates | Inaccurate pipetting. | Calibrate and use appropriate micropipettes. Ensure thorough mixing of the reaction components.[2] |
| Temperature fluctuations. | Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature.[4] | |
| Reaction stops prematurely | Substrate is depleted. | Increase the initial substrate concentration. |
| Enzyme is unstable in the assay buffer. | Test different buffer compositions or add stabilizing agents like glycerol (B35011) (if compatible). |
Experimental Protocols
Standard Assay for this compound Dehydrogenase Activity
This protocol is a starting point and should be optimized for your specific experimental conditions.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM NAD+ stock solution in deionized water
-
10 mM (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA stock solution in deionized water
-
Purified this compound dehydrogenase enzyme solution
Procedure:
-
Set up the reaction mixture in a 1 ml cuvette. The final volume is 1 ml.
-
Add the following components to the cuvette:
-
850 µl of 100 mM Tris-HCl buffer (pH 8.0)
-
100 µl of 10 mM NAD+ stock solution (final concentration: 1 mM)
-
40 µl of 10 mM (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA stock solution (final concentration: 0.4 mM)
-
-
Mix the contents of the cuvette by gently pipetting up and down.
-
Place the cuvette in a spectrophotometer with the temperature controlled at 37°C and allow the mixture to equilibrate for 5 minutes.
-
Initiate the reaction by adding 10 µl of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction rate (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Optimization of Assay Conditions
For optimal and reproducible results, it is crucial to determine the ideal conditions for your specific enzyme and experimental setup.[8][9]
| Parameter | Typical Range for Optimization | Notes |
| pH | 7.0 - 9.0 | Test different buffers (e.g., Tris-HCl, Potassium Phosphate) to find the optimal pH and buffer system. Dehydrogenase activity is often pH-dependent.[6] |
| Temperature | 25°C - 40°C | The optimal temperature can vary. It is important to maintain a consistent temperature throughout the assay.[4] |
| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA Concentration | 0.01 mM - 1.0 mM | Vary the substrate concentration to determine the Km and ensure the assay is performed under saturating conditions if Vmax is desired. |
| NAD+ Concentration | 0.1 mM - 2.0 mM | Ensure that the NAD+ concentration is not a limiting factor in the reaction. |
| Enzyme Concentration | Varies | The amount of enzyme should be adjusted to yield a linear reaction rate for a sufficient duration. |
Visualizations
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 7. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxy-2-methylbutyryl-CoA Mass Spectrometry Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting mass spectrometry analysis of 3-Hydroxy-2-methylbutyryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound is an intermediate in the metabolic degradation pathway of the branched-chain amino acid, isoleucine.[1][2][3] Its analysis is crucial for studying and diagnosing inborn errors of metabolism, such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, where this and related metabolites may accumulate.[3][4][5]
Q2: What is the molecular weight of this compound?
A2: The average molecular weight of this compound is 863.619 g/mol , and its monoisotopic molecular weight is 867.16766 g/mol .[1]
Q3: What is a common ionization method for analyzing short-chain acyl-CoAs like this compound?
A3: Electrospray ionization (ESI) in positive mode is commonly used and has been shown to be efficient for the ionization of short-chain acyl-CoAs.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice.[7]
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive mode MS/MS?
A4: In positive mode tandem mass spectrometry, acyl-CoA species typically exhibit a characteristic fragmentation pattern. The cleavage of the CoA moiety at the 3'-phosphate-adenosine-5'-diphosphate (B75964) is a common observation.[6] While specific fragment ions for this compound need to be optimized, a representative MS/MS spectrum for a similar compound, 3-hydroxybutyryl-CoA, can provide insight into expected fragmentation.[8]
Troubleshooting Guide
Q5: I am observing a low signal or no peak for this compound. What are the potential causes?
A5: Low or no signal can stem from several factors:
-
Inefficient Sample Preparation: Acyl-CoAs can be lost during sample preparation. Using solid-phase extraction (SPE) with trichloroacetic acid (TCA) can lead to poor recovery of some CoA intermediates.[6] Consider using a deproteinization method with 5-sulfosalicylic acid (SSA), which has been shown to improve recovery.[6]
-
Analyte Degradation: Acyl-CoA compounds can be unstable. Ensure samples are processed quickly and stored at -80°C as a dry pellet to minimize degradation.[8]
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this specific analyte. Infuse a standard solution of this compound to optimize parameters like collision energy and to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).[6]
-
Matrix Effects: Components of the biological matrix can suppress the ionization of the target analyte.[7] Ensure your chromatography provides adequate separation from interfering compounds. A sample cleanup protocol is critical to minimize these effects.[7][9]
Q6: My results show a peak at the correct mass for this compound, but I'm not sure if it's the correct isomer. How can I confirm?
A6: This is a critical issue, as isomers like 3-hydroxy-3-methylbutyryl-CoA can have the same accurate mass.[2]
-
Chromatographic Separation: Develop an LC method that can separate the isomers. Baseline separation has been achieved for other acyl-CoA isomer pairs.[2]
-
Standard Comparison: The most definitive way to confirm identity is to analyze a certified reference standard of this compound and compare its retention time and fragmentation pattern to your sample under identical conditions.[2]
Q7: I am experiencing poor reproducibility between sample injections. What should I investigate?
A7: Poor reproducibility often points to issues in the sample preparation or the LC-MS system itself.
-
Inconsistent Sample Preparation: Sample preparation is one of the most variable steps in the proteomics workflow.[7] Ensure consistent timing, volumes, and techniques for each sample. Automation can help reduce variability.
-
LC System Issues: Check for fluctuations in pump pressure, column degradation, or inconsistencies in the autosampler injection volume.
-
Analyte Stability: As mentioned, acyl-CoAs can be unstable. Variations in the time between sample preparation and analysis can lead to differing levels of degradation.[8]
Experimental Protocols & Data
Sample Preparation Protocol: SSA-Based Extraction
This protocol is adapted from a method demonstrated to have high recovery for short-chain acyl-CoAs.[6]
-
Homogenization: Homogenize tissue samples or cell pellets in a cold extraction solution containing 2.5% (w/v) 5-sulfosalicylic acid (SSA).
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA like crotonoyl-CoA) to account for extraction variability.[6]
-
Deproteinization: Vortex the mixture thoroughly and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis. This method avoids the need for solid-phase extraction, which can reduce the recovery of certain CoA intermediates.[6]
LC-MS/MS Method Performance
The following table summarizes typical performance metrics for an LC-MS/MS method for short-chain acyl-CoAs, which can serve as a benchmark for method development.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | The LC-MS/MS method demonstrates linear detection across a wide concentration range.[6] |
| Limit of Quantitation (LOQ) | Low pg range | For a similar analysis of mevalonolactone (B1676541) (a related metabolite), the LOQ was approximately 16.3 pg.[10] |
| Recovery | > 90% | Extraction recovery for similar assays has been reported to be greater than 90%.[10] SSA-based preparation shows significantly higher recovery for CoA intermediates compared to TCA with SPE.[6] |
| Intra-day Precision (RSD%) | ~4.1% ± 2.7% | Relative standard deviations for intra-day assays were reported in this range for a comparable analysis.[10] |
| Inter-day Precision (RSD%) | ~9.4% ± 3.4% | Relative standard deviations for inter-day assays were reported in this range for a comparable analysis.[10] |
Visualizations
Isoleucine Degradation Pathway
The following diagram illustrates the metabolic pathway for isoleucine degradation, highlighting the position of this compound. A deficiency in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase leads to the accumulation of this intermediate.[3][11]
Caption: Metabolic pathway of isoleucine degradation.
General Mass Spectrometry Troubleshooting Workflow
This workflow provides a logical approach to diagnosing common issues encountered during mass spectrometry analysis.
Caption: Troubleshooting workflow for mass spectrometry signal issues.
References
- 1. P. aeruginosa Metabolome Database: 2-methyl-3-hydroxybutyryl-CoA (PAMDB120021) [pseudomonas.umaryland.edu]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ModelSEED [modelseed.org]
improving the stability of 3-Hydroxy-2-methylbutyryl-CoA in solution
Welcome to the technical support center for 3-Hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA esters, is primarily influenced by pH, temperature, and the presence of nucleophiles or enzymes. The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Elevated temperatures can accelerate this degradation.
Q2: What is the expected degradation pathway for this compound in an aqueous solution?
A2: The principal degradation pathway is the hydrolysis of the thioester bond, which releases Coenzyme A (CoA-SH) and 3-hydroxy-2-methylbutyric acid. This hydrolysis can be catalyzed by acid or, more significantly, by base.
Q3: Are there any enzymatic concerns for the stability of my compound in cell lysates or tissue homogenates?
A3: Yes, cell lysates and tissue homogenates contain thioesterases that can rapidly hydrolyze the thioester bond of this compound. It is crucial to work at low temperatures and consider the use of thioesterase inhibitors if enzymatic degradation is a concern.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare stock solutions in an acidic buffer (pH 4-6) or an organic solvent like methanol (B129727), where the compound exhibits greater stability.[1][2] Aqueous solutions should be prepared fresh and used immediately. For long-term storage, aliquots of the stock solution should be stored at -80°C.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using this compound.
-
Possible Cause: Degradation of the substrate in the assay buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your assay buffer is within a pH range of 6.0-7.5. Avoid alkaline conditions (pH > 8.0) where the thioester bond is more labile.
-
Prepare Fresh Substrate: Prepare the this compound solution immediately before use. Do not use previously prepared and stored aqueous solutions.
-
Temperature Control: Maintain the assay components on ice until the start of the reaction to minimize thermal degradation.
-
Run a Control: Include a control reaction without the enzyme to assess the non-enzymatic degradation of this compound under your assay conditions.
-
Issue 2: Low recovery of this compound during sample extraction.
-
Possible Cause: Degradation during the extraction procedure.
-
Troubleshooting Steps:
-
Acidify the Extraction Solvent: Use an acidic extraction solvent to improve stability. For example, a mixture of acetonitrile (B52724) and aqueous buffer at a slightly acidic pH can be effective.
-
Minimize Extraction Time: Perform the extraction as quickly as possible to reduce the time the compound spends in potentially destabilizing conditions.
-
Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.
-
Evaluate Solid-Phase Extraction (SPE): For cleaner extracts and potentially better recovery, consider using a solid-phase extraction protocol.[4]
-
Quantitative Data Summary
The following table summarizes the stability of acyl-CoAs in various solutions, which can serve as a guide for handling this compound. The data is presented as the percentage of the compound remaining relative to the initial time point.
| Solvent/Buffer Condition | Temperature | Time Point | Stability (% Remaining) | Reference |
| Water | 4°C | 8 hours | ~85% | [1] |
| 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0) | 4°C | 48 hours | >95% | [1] |
| 50 mM Ammonium Acetate (pH 6.8) | 4°C | 24 hours | ~90% | [1] |
| 50% Methanol/Water | 4°C | 48 hours | >95% | [1] |
| 50% Methanol/50% 50 mM Ammonium Acetate (pH 7) | Autosampler | 24 hours | ~98% | [2] |
| Methanol | Autosampler | 24 hours | >98% | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol outlines a general method for evaluating the stability of this compound in different solution conditions.
-
Preparation of Test Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Prepare solutions of this compound at a final concentration of 1 µM in each test buffer.
-
-
Incubation:
-
Incubate the test solutions at the desired temperatures (e.g., 4°C and room temperature).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding an equal volume of cold methanol containing an internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the compound.
-
MS Detection: Use positive ion electrospray ionization (ESI) and monitor the specific precursor-to-product ion transition for this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Normalize the data to the time 0 point to determine the percentage of the compound remaining.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Resolving 3-Hydroxy-2-methylbutyryl-CoA Isomers
Welcome to the technical support center for the resolution of 3-Hydroxy-2-methylbutyryl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the separation and analysis of these critical metabolic intermediates.
Understanding the Challenge
This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Due to the presence of two chiral centers at the C2 and C3 positions of the butyryl moiety, it can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The accurate separation and quantification of these isomers are crucial for studying metabolic pathways, diagnosing inborn errors of metabolism such as this compound dehydrogenase deficiency, and for the development of targeted therapeutics.
The primary challenges in resolving these isomers lie in their similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Furthermore, the presence of the large, polar Coenzyme A (CoA) moiety can complicate chromatographic behavior and sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
A1: this compound has two chiral centers, leading to four possible stereoisomers:
-
(2S,3S)-3-Hydroxy-2-methylbutyryl-CoA
-
(2R,3R)-3-Hydroxy-2-methylbutyryl-CoA
-
(2S,3R)-3-Hydroxy-2-methylbutyryl-CoA
-
(2R,3S)-3-Hydroxy-2-methylbutyryl-CoA
The (2S,3S) isomer is the natural substrate for the enzyme this compound dehydrogenase in the isoleucine degradation pathway.[1]
Q2: Why is it important to resolve these isomers?
A2: Biological systems are often highly stereospecific. Enzymes in metabolic pathways typically act on only one specific stereoisomer.[1] Therefore, to accurately study enzyme kinetics, metabolic fluxes, and diagnose metabolic disorders, it is essential to be able to separate and quantify the individual isomers. For instance, a deficiency in this compound dehydrogenase leads to the accumulation of specific isomers, which can be diagnostic markers.[2][3]
Q3: What are the primary methods for resolving this compound isomers?
A3: The two main approaches for resolving these isomers are:
-
Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to their separation.
-
Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively convert one isomer into a different product, which can then be easily separated from the unreacted isomer.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Isomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | - Consult literature for CSPs used for similar compounds (e.g., other 3-hydroxyacyl-CoAs or the free acid). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. - Screen a variety of CSPs with different chiral selectors. |
| Incorrect Mobile Phase Composition | - Optimize the mobile phase by varying the ratio of organic modifier (e.g., acetonitrile, methanol, isopropanol) to the aqueous buffer. - Adjust the pH of the mobile phase. For acidic compounds like acyl-CoAs, a lower pH can sometimes improve peak shape and resolution. - Consider the use of mobile phase additives that can enhance chiral recognition. |
| Suboptimal Temperature | - Vary the column temperature. Lower temperatures often increase enantioselectivity but can also increase analysis time and backpressure. |
| Flow Rate Too High | - Reduce the flow rate. Slower flow rates can improve resolution by allowing more time for interaction with the CSP. |
Issue 2: Peak Tailing
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | - The large CoA moiety can interact with residual silanol (B1196071) groups on silica-based columns. Use a highly end-capped column or a column with a different base material. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to block active sites. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, the column may be degraded and require replacement. |
| Extra-column Volume | - Minimize the length and internal diameter of tubing connecting the injector, column, and detector. |
Issue 3: Peak Splitting or Broadening
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | - Dissolve the sample in the mobile phase if possible. A sample solvent stronger than the mobile phase can cause peak distortion. |
| Column Void or Channeling | - This can occur due to high pressure or repeated injections. Reverse-flush the column (if the manufacturer allows) or replace it. |
| On-column Degradation | - this compound may be unstable under certain pH or temperature conditions. Ensure the mobile phase and column temperature are appropriate. |
Gas Chromatography (GC) with Derivatization
Since this compound is not volatile, it requires derivatization prior to GC analysis. This typically involves hydrolysis of the thioester bond to release the free acid, followed by esterification and/or silylation.
Issue 1: Incomplete Derivatization
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Optimize the reaction time, temperature, and reagent concentration. - Ensure all reagents are fresh and anhydrous, as moisture can deactivate many derivatizing agents. |
| Matrix Interference | - Purify the sample to remove interfering substances before derivatization. Solid-phase extraction (SPE) can be effective. |
Issue 2: Racemization during Derivatization
| Possible Cause | Troubleshooting Steps | | :--- | Harsh reaction conditions (e.g., high temperature, extreme pH) can cause racemization at the chiral centers. | | | - Use milder derivatization reagents and conditions. - Test the derivatization procedure on a standard of known stereochemistry to check for racemization. |
Enzymatic Resolution
Issue 1: Low Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| Incorrect Enzyme Choice | - Screen different enzymes (e.g., lipases, esterases, or specific dehydrogenases) for their ability to selectively act on one isomer. |
| Suboptimal Reaction Conditions | - Optimize the pH, temperature, and buffer composition of the reaction. - The presence of organic co-solvents can sometimes enhance enantioselectivity. |
Issue 2: Low Conversion Rate
| Possible Cause | Troubleshooting Steps |
| Enzyme Inhibition | - The substrate or product may be inhibiting the enzyme at high concentrations. Perform a kinetic analysis to determine if substrate or product inhibition is occurring. - Remove the product as it is formed to drive the reaction forward. |
| Enzyme Instability | - Ensure the reaction conditions (pH, temperature) are within the optimal range for the enzyme's stability. - Consider immobilizing the enzyme to improve its stability and reusability. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Isomer Resolution
| Technique | Advantages | Disadvantages | Typical Quantitative Data |
| Chiral HPLC | - Direct separation of all isomers. - High resolution and sensitivity. - Amenable to LC-MS for structural confirmation. | - Requires specialized and often expensive chiral columns. - Method development can be time-consuming. | - Retention times (t_R) - Resolution factor (R_s) - Peak area/height for quantification |
| Chiral GC-MS | - High separation efficiency. - Provides mass spectral data for identification. | - Requires derivatization, which can be complex and introduce errors (e.g., racemization). - Not suitable for thermally labile compounds. | - Retention times (t_R) - Mass-to-charge ratios (m/z) of characteristic fragments - Peak area for quantification |
| Enzymatic Resolution | - High stereospecificity. - Can be cost-effective for preparative scale. | - Indirect method; requires separation of product and remaining substrate. - Limited to the availability of a suitable enzyme. - Reaction conditions need careful optimization. | - Enantiomeric excess (% ee) - Conversion rate (%) - Enzyme kinetic parameters (K_m, V_max) |
Experimental Protocols
Protocol 1: Chiral HPLC-UV/MS Method Development
-
Standard Preparation: Synthesize or obtain standards for all four stereoisomers of this compound. If standards are not available for the CoA thioesters, resolution of the free 3-hydroxy-2-methylbutyric acid isomers can be a starting point.
-
Column Screening: Screen a panel of chiral stationary phases. Recommended starting points include polysaccharide-based columns such as Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, and Chiralcel OJ-H.
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of hexane/isopropanol or acetonitrile/water with a small amount of an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Perform a gradient elution to determine the approximate retention times of the isomers.
-
Optimize the mobile phase composition isocratically to achieve baseline separation.
-
-
Parameter Optimization:
-
Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to maximize resolution.
-
Vary the column temperature (e.g., from 10°C to 40°C) to assess its impact on selectivity.
-
-
Detection:
-
Use UV detection at a wavelength where the CoA moiety absorbs strongly (around 260 nm).
-
Couple the HPLC to a mass spectrometer for positive identification of the isomers based on their mass-to-charge ratio.
-
Protocol 2: Enzymatic Kinetic Resolution Assay
-
Enzyme Selection: Choose an enzyme that is expected to exhibit stereoselectivity towards this compound. A suitable candidate is 3-hydroxyacyl-CoA dehydrogenase, which is specific for the (S)-configured hydroxyl group.
-
Reaction Setup:
-
Prepare a reaction mixture containing a known concentration of the racemic this compound, the enzyme in a suitable buffer (e.g., phosphate (B84403) or Tris-HCl at optimal pH), and any necessary cofactors (e.g., NAD+ for dehydrogenases).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Time Course Analysis:
-
Take aliquots of the reaction mixture at different time points.
-
Quench the reaction (e.g., by adding acid or a strong organic solvent).
-
-
Analysis of Products and Remaining Substrate:
-
Analyze the quenched reaction mixture by a suitable chromatographic method (e.g., reversed-phase HPLC) to separate the product from the unreacted substrate.
-
Determine the enantiomeric excess of the remaining substrate using a chiral HPLC method (as described in Protocol 1) to assess the enantioselectivity of the enzyme.
-
Visualizations
Caption: Experimental workflow for the resolution of this compound isomers.
Caption: Troubleshooting logic for poor resolution in chiral HPLC.
Caption: Isoleucine catabolic pathway highlighting this compound.
References
Technical Support Center: Analysis of 3-Hydroxy-2-methylbutyryl-CoA
Welcome to the Technical Support Center for the analysis of 3-Hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of this compound, with a focus on minimizing matrix effects in LC-MS/MS workflows.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for polar, acidic compounds like this compound is a common issue. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanol (B1196071) groups.
-
Solution: Consider using a column with a more inert stationary phase or one that is end-capped. Also, ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state.
-
-
Column Overload: Injecting too much analyte can lead to peak tailing.
-
Solution: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[1]
-
-
Physical Issues: A void at the column inlet or a blocked frit can cause peak distortion for all analytes.
-
Solution: If all peaks are tailing, inspect the column inlet frit and consider replacing the guard column or the analytical column.[1]
-
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing a drift in the retention time for this compound across my analytical run. What could be the reason?
-
Answer: Retention time instability can compromise data quality. Here are the primary causes and solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts.
-
Solution: Ensure accurate and consistent preparation of your mobile phase, including the concentration of any ion-pairing reagents. Verify the mobile phase pH.
-
-
Column Temperature: Fluctuations in column temperature will affect retention time.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
System Leaks: A leak in the LC system can cause pressure fluctuations and retention time variability.
-
Solution: Perform a system pressure test and check all fittings for leaks.
-
-
Issue 3: High Signal Suppression
-
Question: I am experiencing significant ion suppression for this compound, leading to low sensitivity. How can I mitigate this?
-
Answer: Ion suppression is a major challenge in bioanalysis and is often caused by co-eluting matrix components. Here’s how to address it:
-
Improve Sample Preparation: The goal is to remove interfering matrix components.
-
Solution: Transition from a simple protein precipitation (PPT) to a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). HybridSPE is also a highly effective technique for removing phospholipids, a common source of ion suppression.[2]
-
-
Optimize Chromatography: Separate the analyte from the interfering matrix components.
-
Solution: Adjust the gradient profile of your mobile phase to better resolve this compound from the region where matrix effects are most prominent. Consider using a different stationary phase chemistry.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.
-
Solution: Incorporate a SIL-IS for this compound into your workflow.
-
-
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and resolving matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. For a polar molecule like this compound, matrix effects are a significant concern because it may co-elute with other polar endogenous components of the biological sample.
Signaling Pathway of Matrix Effects
Caption: A diagram illustrating how matrix components interfere with the ionization of the target analyte.
Q2: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help minimize matrix effects?
A2: A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for internal standards because it has nearly identical chemical and physical properties to the analyte. This means it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing matrix components, especially phospholipids, which are a major source of ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for polar and charged analytes like this compound.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 20 - 50 (Suppression) | Simple, fast, low cost | High matrix effects, low selectivity[2] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 (Suppression) | Good for non-polar analytes | Can be labor-intensive, may have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 15 (Suppression/Enhancement) | High selectivity, excellent cleanup | More complex, higher cost[3][4] |
| HybridSPE | 90 - 110 | < 10 (Suppression/Enhancement) | Excellent removal of phospholipids | Higher cost[2] |
Note: The values presented are typical ranges and may vary depending on the specific matrix and analytical conditions.
Q4: What are ion-pairing reagents and should I use them for this compound analysis?
A4: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They pair with charged analytes, like the carboxylate group of this compound, to form a neutral complex that has better retention on a reversed-phase column. Common ion-pairing reagents for negative ions are volatile amines like tributylamine (B1682462) or triethylamine. While they can improve chromatography, they can also cause ion suppression and contaminate the mass spectrometer. If used, it is crucial to use the lowest effective concentration and to dedicate a column and potentially an LC system to this method to avoid cross-contamination.[5]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for short-chain acyl-CoAs and is suitable for plasma or tissue homogenates.
-
Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add 10 µL of a stable isotope-labeled internal standard solution of this compound.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic impurities.
-
Elution: Elute the this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
These parameters provide a starting point for method development.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]⁺, and the product ion will likely correspond to the adenosine (B11128) diphosphate (B83284) fragment.
Experimental Workflow Diagram
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Technical Support Center: Troubleshooting Low 3-Hydroxy-2-methylbutyryl-CoA Abundance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low abundance of 3-Hydroxy-2-methylbutyryl-CoA in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a key metabolic intermediate in the degradation pathway of the essential branched-chain amino acid, isoleucine.[1][2] This pathway is crucial for energy production and the metabolism of branched-chain amino acids, which are vital for protein synthesis and muscle health.[1] Low levels of this metabolite can indicate disruptions in this pathway, which may be relevant in various research contexts, including inborn errors of metabolism and studies on muscle and liver function.
Q2: What are the primary reasons for detecting low levels of this compound in my samples?
A2: Low abundance of this compound can stem from biological and technical factors. Biologically, it could be due to low intracellular concentrations of its precursor, isoleucine, or high enzymatic activity downstream in the metabolic pathway.[3][4] Technical reasons often include suboptimal sample handling, inefficient extraction, degradation of the analyte during sample preparation, or insufficient sensitivity of the analytical method.[5][6]
Q3: Can the low abundance be due to an enzyme deficiency?
A3: Yes, a deficiency in the enzyme this compound dehydrogenase (MHBD) is a known inborn error of isoleucine metabolism that can lead to altered levels of this metabolite.[7][8][9] In a research setting, if you are working with specific cell lines or animal models, it is essential to consider their genetic background, as mutations in the HADH2 gene can cause MHBD deficiency.[7]
Q4: What is the expected concentration range for this compound in biological samples?
A4: The physiological concentration of this compound is generally low and can vary significantly depending on the sample type (e.g., cell culture, tissue, biofluid), the metabolic state of the organism or cells, and the analytical method used. Due to its transient nature as a metabolic intermediate, it is often challenging to detect without optimized and sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Issue 1: Consistently low or undetectable levels of this compound in all samples.
This issue often points to a systematic problem in the experimental workflow, from sample collection to analysis.
| Potential Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are unstable in aqueous solutions. Ensure rapid quenching of metabolic activity at the time of sample collection. For cell cultures, a fast quenching extraction with dry-ice-cold 80% methanol (B129727) can be effective.[6] For tissues, freeze-clamping in liquid nitrogen is recommended. Store all samples at -80°C until extraction. |
| Inefficient Extraction | The choice of extraction solvent is critical. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) or 80% methanol are commonly used for short-chain acyl-CoAs.[6][10] Ensure complete cell lysis and protein precipitation. Consider solid-phase extraction (SPE) for enrichment of acyl-CoAs.[11][12] |
| Low Instrument Sensitivity | Verify the performance of your LC-MS/MS system. Infuse a standard of a similar short-chain acyl-CoA to check for sensitivity. Optimize the mass spectrometer parameters, including collision energy and ion transitions, for this compound if a standard is available. |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress the ionization of the target analyte. Optimize the chromatographic separation to resolve this compound from interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. |
Issue 2: High variability in this compound levels between replicate samples.
High variability often indicates inconsistencies in sample handling and preparation.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Collection | Standardize the timing and procedure for sample collection. For cell cultures, ensure that cells are at a similar confluency and metabolic state.[13] Harvest all samples in the same manner (e.g., scraping vs. trypsinization, as this can affect metabolite levels).[13] |
| Variable Extraction Efficiency | Ensure thorough mixing and consistent incubation times during the extraction process. Use a consistent ratio of extraction solvent to sample amount (e.g., cell number or tissue weight). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards or reagents. |
| Normalization Issues | Normalize the quantified metabolite levels to a consistent measure of sample amount, such as total protein concentration or DNA content.[13] For cell cultures, normalizing to cell number is also a valid approach.[13] |
Issue 3: Low biological abundance of this compound.
In some experimental systems, the intracellular concentration of this compound may be inherently low. The following strategies can be employed to potentially increase its abundance.
| Strategy | Description |
| Supplementation with Precursors | Increase the concentration of isoleucine in the cell culture medium. This can drive the metabolic flux through the isoleucine degradation pathway and increase the steady-state concentration of its intermediates.[14] |
| Modulation of Pathway Regulation | The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a key regulatory point in this pathway.[1][3][4] While direct pharmacological modulation might be complex, understanding its regulation can provide insights. The activity of BCKDH is regulated by phosphorylation and dephosphorylation.[1][3] |
| Genetic Manipulation | In cell culture models, consider using genetic tools (e.g., siRNA, CRISPR) to transiently knockdown the expression of the enzyme downstream of this compound dehydrogenase to cause a temporary accumulation of the metabolite. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the extraction of acyl-CoAs from mammalian cells.[6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of 4°C and high speeds
-
Lyophilizer or vacuum concentrator
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of -80°C 80% methanol to the dish.
-
Place the dish on a flat surface over dry ice and use a cell scraper to scrape the cells into the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Store the dried extract at -80°C until analysis. Reconstitute in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7) prior to LC-MS/MS analysis.[5]
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general guideline. Specific parameters will need to be optimized for your instrument.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to separate the analytes.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined using a chemical standard of this compound or predicted based on its structure if a standard is unavailable. The fragmentation of acyl-CoAs typically involves a neutral loss of the CoA moiety.[5]
-
Internal Standard: A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar short-chain acyl-CoA with a different mass can be used.
Signaling Pathway and Experimental Workflow Diagrams
Isoleucine Degradation Pathway
General Experimental Workflow for Metabolite Analysis
References
- 1. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. Branched-chain amino acids: enzyme and substrate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
avoiding degradation of 3-Hydroxy-2-methylbutyryl-CoA during extraction
Welcome to the technical support center for the extraction of 3-Hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My yields of this compound are consistently low. What are the potential causes?
Low yields can stem from several factors, primarily the inherent instability of acyl-CoA thioesters. Acyl-CoAs are susceptible to both enzymatic and chemical degradation during the extraction process. Key areas to investigate include sample handling, extraction solvent composition, pH, and temperature.
Q2: What is the optimal pH for extracting and storing this compound?
Acyl-CoAs, including this compound, are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] For maximal stability, it is recommended to maintain a neutral or slightly acidic pH. Ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[2] An acidic buffer, such as 100 mM Potassium Phosphate (B84403) (KH2PO4) at pH 4.9, is also commonly used during the initial homogenization step to minimize enzymatic degradation.[3][4]
Q3: Which extraction solvents are most effective for this compound?
The choice of extraction solvent is critical for good recovery. An 80% methanol (B129727) solution has been shown to result in the highest MS intensities for free CoA and acyl-CoA compounds.[2] Acetonitrile (B52724) is also a widely used and effective solvent for extracting acyl-CoAs from tissue homogenates.[3][4] Conversely, the presence of formic acid or acetonitrile in certain concentrations can lead to very poor or no signal for most acyl-CoA compounds.[2]
Q4: How critical is temperature control during the extraction process?
Strict temperature control is crucial. All steps of the extraction should be performed on ice or at 4°C to minimize enzymatic activity that can degrade this compound. Samples should be centrifuged at 4°C, and extracts should be stored at low temperatures.[2]
Q5: Should I use a solid-phase extraction (SPE) step for purification?
Solid-phase extraction (SPE) is often employed for purification and to enhance recovery rates, particularly for long-chain acyl-CoAs.[3] Weak anion exchange SPE columns are a common choice. However, for more hydrophilic, short-chain acyl-CoAs, SPE can sometimes lead to loss of the analyte.[5] Therefore, the necessity of an SPE step should be evaluated based on the complexity of your sample matrix and the required purity of the final extract.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound | Degradation during extraction: Acyl-CoAs are unstable in alkaline or strongly acidic aqueous solutions.[1] | Maintain a neutral or slightly acidic pH throughout the extraction process. Use buffered solutions like 50 mM ammonium acetate (pH 6.8) or 100 mM potassium phosphate (pH 4.9).[2][3] |
| Inappropriate extraction solvent: The choice of solvent significantly impacts recovery. | Use 80% methanol or acetonitrile for extraction.[2][3] Avoid formic acid in the initial extraction solvent.[2] | |
| Enzymatic activity: Endogenous enzymes can rapidly degrade the target analyte. | Keep samples on ice at all times and use pre-chilled solvents and equipment.[3] | |
| Poor Reproducibility | Inconsistent sample handling: Variability in extraction time, temperature, or vortexing can affect results. | Standardize all steps of your protocol. Ensure consistent timing for incubations and extractions. |
| Incomplete cell lysis or tissue homogenization: Inefficient disruption will lead to incomplete extraction. | Ensure thorough homogenization of the tissue or lysis of the cells. A glass homogenizer is often recommended.[3][4] | |
| Presence of Interfering Peaks in Analysis (e.g., LC-MS) | Co-extraction of contaminants: The initial extract may contain other cellular components that interfere with detection. | Consider incorporating a solid-phase extraction (SPE) step with a weak anion exchange column for sample cleanup.[3] |
| Matrix effects: Components of the sample matrix can suppress or enhance the ionization of the analyte. | Prepare calibration curves in a matrix that closely matches your samples to account for matrix effects.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for acyl-CoA extraction.[3][4]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 2 mL of isopropanol to the homogenate and vortex.
-
Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (SPE):
-
Condition a weak anion exchange SPE column by washing with methanol followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a solution of acetonitrile and water to remove unbound impurities.
-
Elute the acyl-CoAs with a solution of 2% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried pellet in an appropriate solvent for your analytical method, such as 50 mM ammonium acetate, pH 6.8.[2]
-
Visualizations
Caption: Isoleucine degradation pathway showing the formation of this compound.
Caption: General experimental workflow for the extraction of acyl-CoAs.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3-Hydroxy-2-methylbutyryl-CoA Enzymatic Assays
Welcome to the technical support center for enzymatic assays involving 3-Hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays for this compound dehydrogenase (MHBD).
| Issue ID | Question | Possible Causes | Suggested Solutions |
| MHBD-T01 | No or low enzyme activity detected. | Inactive enzyme: Improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature (-20°C or -80°C). - Avoid repeated freeze-thaw cycles.[1][2] - Keep the enzyme on ice during use.[1][2] |
| Incorrect assay buffer: Wrong pH or missing essential components. | - The systematic name for the enzyme is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA:NAD+ oxidoreductase, indicating a dependency on NAD+.[3] - Optimize the buffer pH, as dehydrogenase activity can be pH-sensitive. A pH of 9.5 has been used for similar dehydrogenase assays to favor the forward reaction.[4] | ||
| Substrate degradation: this compound or NAD+ may be degraded. | - Prepare substrates fresh and store them appropriately. - Verify the concentration and purity of the substrates. | ||
| Missing cofactor: Absence of NAD+. | - Ensure NAD+ is added to the reaction mixture at the correct concentration. The reaction is NAD+-dependent.[3][5] | ||
| MHBD-T02 | High background signal or non-enzymatic reaction. | Contaminating enzymes: The sample or enzyme preparation may contain other dehydrogenases. | - Use a highly purified enzyme. - Run a control reaction without the substrate to measure the background from contaminating activities. |
| Substrate instability: Spontaneous breakdown of the substrate. | - Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. | ||
| Interfering substances in the sample: Compounds that absorb at the detection wavelength (340 nm for NADH). | - Include a sample blank containing the test compound but no enzyme. | ||
| MHBD-T03 | Inconsistent or variable results between replicates. | Pipetting errors: Inaccurate or inconsistent volumes of enzyme, substrate, or cofactors. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize pipetting variations. |
| Temperature fluctuations: Inconsistent incubation temperature. | - Ensure a stable incubation temperature using a water bath or incubator. The activity of HMG-CoA reductase, a related enzyme, is typically measured at 37°C.[6] | ||
| Timing inconsistencies: Variations in the start time of the reaction or the measurement time. | - Use a multi-channel pipette to start reactions simultaneously. - Ensure precise timing of measurements, especially for kinetic assays. | ||
| MHBD-T04 | Suspected inhibition by a test compound. | True inhibition of the enzyme. | - Perform dose-response experiments to determine the IC50 value of the compound. - Use an orthogonal assay, such as LC-MS/MS, to confirm the inhibition of product formation.[7] |
| Assay interference: The compound may interfere with the assay components or detection method. | - Thiol-trapping: Test compounds may react with the free thiol group of Coenzyme A, a product of the reaction.[7] - Fluorescence quenching/interference: If using a fluorescence-based assay, the compound may have intrinsic fluorescence or quench the signal.[7] - Precipitation: The compound may precipitate in the assay buffer, scattering light. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical enzymatic assay for this compound dehydrogenase (MHBD)?
A1: The assay for MHBD, an oxidoreductase, is typically a spectrophotometric assay that measures the reduction of NAD+ to NADH.[3] The enzyme catalyzes the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA with the concomitant reduction of NAD+ to NADH.[3][5] The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[6][8]
Q2: My test compound appears to be an inhibitor. How can I be sure it's not an artifact of assay interference?
A2: Assay interference is a common issue, especially in high-throughput screening.[7] To distinguish true inhibition from interference, you should perform several control experiments:
-
Test for compound absorbance: Measure the absorbance of your compound at 340 nm in the assay buffer to check for interference with NADH detection.
-
Pre-incubation studies: Incubate the enzyme with the compound before adding the substrate. This can help identify time-dependent or irreversible inhibitors.
-
Orthogonal assays: Use a different detection method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to directly measure the formation of the product, 2-methylacetoacetyl-CoA, or the consumption of the substrate, this compound.[9][10] This method is less prone to interference from colored or fluorescent compounds.
Q3: Are there alternative substrates for MHBD?
A3: Substrate promiscuity has been observed for other acyl-CoA dehydrogenases.[11][12] While this compound is the specific substrate in the isoleucine degradation pathway, the potential for MHBD to act on other structurally similar hydroxyacyl-CoA esters cannot be entirely ruled out without empirical testing.
Q4: What is the clinical relevance of studying this enzyme?
A4: A deficiency in this compound dehydrogenase leads to a rare inborn error of isoleucine metabolism.[5][13] This condition can result in neurological symptoms, including developmental regression and seizures.[5] Research into this enzyme and its inhibitors is crucial for understanding the pathophysiology of this disorder and for developing potential therapeutic strategies.
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is based on the general principles of dehydrogenase assays.
Materials:
-
Purified this compound dehydrogenase (MHBD)
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing the assay buffer and NAD+ at the desired final concentration (e.g., 1-2 mM).
-
Add a specific amount of the MHBD enzyme to the wells of the microplate. For inhibitor screening, add the test compound to the desired wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at the assay temperature.
-
To initiate the reaction, add the substrate, this compound, to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at a constant temperature (e.g., 37°C). Record readings every 30-60 seconds for 10-20 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
LC-MS/MS Method for Quantification of this compound
This method is for the direct and sensitive quantification of the substrate or product, which is useful for confirming enzyme activity and for studies in complex biological matrices.[9][14]
Sample Preparation:
-
Quench enzymatic reactions by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Evaporate the supernatant to dryness and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.[9]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent and daughter ions of this compound and its product.
Visualizations
Caption: The metabolic pathway of isoleucine degradation.
Caption: A logical workflow for troubleshooting enzymatic assays.
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Research [benchchem.com]
- 6. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for 3-Hydroxy-2-methylbutyryl-CoA experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving 3-Hydroxy-2-methylbutyryl-CoA.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation & Stability
Question: My this compound signal is low and inconsistent. What are the likely causes related to sample handling?
Answer: Low and variable signals for this compound and other acyl-CoAs are often due to their inherent instability. Here are key factors to consider:
-
Enzymatic Degradation: Endogenous thioesterases can rapidly hydrolyze the thioester bond. It is crucial to quench metabolic activity immediately upon sample collection. This is typically achieved by snap-freezing the tissue or cells in liquid nitrogen and maintaining them at -80°C until extraction.
-
Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH.[1] It is important to keep samples and extracts in acidic conditions and at low temperatures throughout the preparation process.
-
Oxidation: The thiol group in the Coenzyme A moiety is prone to oxidation. Minimizing exposure to air and using fresh, deoxygenated solvents can help mitigate this.
-
Extraction Inefficiency: The choice of extraction solvent is critical for quantitative recovery. A common and effective method involves protein precipitation with an organic solvent mixture followed by solid-phase extraction (SPE) for purification and concentration.[1][2]
Question: What is the best way to extract this compound from tissues or cells?
Answer: A robust method for extracting short-chain acyl-CoAs involves the following key steps:
-
Homogenization: Homogenize the frozen tissue or cell pellet in a cold extraction solution. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often used to precipitate proteins and solubilize the acyl-CoAs.[1]
-
Acidification: The addition of an acid, such as formic acid or sulfosalicylic acid (SSA), helps to maintain the stability of the acyl-CoAs and improves extraction efficiency.[3][4]
-
Purification: Solid-phase extraction (SPE) is highly recommended to remove salts, phospholipids, and other interfering substances from the extract.[3] Weak anion exchange or reversed-phase cartridges are commonly used for this purpose.[5]
-
Reconstitution: After elution from the SPE column and evaporation of the solvent, reconstitute the sample in a solvent compatible with your LC-MS/MS mobile phase, typically a mixture of water and an organic solvent with a small amount of acid.
LC-MS/MS Analysis
Question: I am observing poor peak shape (tailing, broadening) for my this compound standard and samples. How can I improve this?
Answer: Poor peak shape in LC-MS/MS analysis can be caused by several factors. Consider the following troubleshooting steps:
-
Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure your column is in good condition and has not been subjected to harsh conditions that could damage the stationary phase.
-
Mobile Phase Composition: The pH of the mobile phase is crucial. An acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred to ensure good peak shape for acidic analytes like acyl-CoAs.[4] For short-chain acyl-CoAs, ion-pairing reagents can sometimes improve retention and peak shape, but they can also cause ion suppression and contaminate the MS system.
-
Injection Solvent: The solvent used to dissolve your final extract should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
-
System Contamination: Buildup of contaminants from previous samples on the column or in the LC system can lead to peak tailing. Flushing the column with a strong solvent or using an in-line filter can help.
Question: My results show high variability between injections. What could be the cause?
Answer: High variability can stem from issues with the autosampler, the LC pump, or the mass spectrometer. However, a common and often overlooked cause is the stability of the analyte in the autosampler.
-
Autosampler Stability: Acyl-CoAs can degrade over time, even when stored in the autosampler. It is recommended to keep the autosampler at a low temperature (e.g., 4°C) and to analyze samples as quickly as possible after preparation. Performing a stability test by injecting the same sample at different time points can help determine if this is an issue.
Question: I suspect there are interfering compounds in my analysis. How can I identify and mitigate them?
Answer: Interference in LC-MS/MS can come from several sources, including isobaric compounds (compounds with the same mass) and matrix effects.
-
Isobaric Interference: While this compound itself is quite specific, it's important to consider potential isomers or other structurally related compounds that might co-elute and have similar fragmentation patterns. Optimizing your chromatographic separation to resolve these compounds is the best approach.[6]
-
Matrix Effects: Components of the biological matrix can co-elute with your analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[7] To assess matrix effects, you can perform a post-extraction spike experiment. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]
II. Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of short-chain hydroxy acids and acyl-CoAs using LC-MS/MS, based on published literature for similar analytes. These values can serve as a benchmark for method development and validation.
Table 1: LC-MS/MS Method Validation Parameters for Analytes Similar to this compound
| Parameter | 3-Hydroxybutyric Acid & 3-Hydroxyisovaleric Acid[8] | β-hydroxy-β-methylbutyrate (HMB)[9] |
| Linearity Range | 0.1 - 10.0 µg/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 0.017 µg/mL & 0.003 µg/mL | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.045 µg/mL & 0.008 µg/mL | Not Reported |
| Intra-day Precision (%CV) | < 5.5% | 3.7 - 7.8% |
| Inter-day Precision (%CV) | < 5.8% | 3.7 - 7.8% |
| Accuracy/Recovery | 93.22% & 95.26% | 91.2 - 98.1% |
Table 2: Typical LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.0 mm, 3 µm) | [10] |
| Mobile Phase A | Water with 0.1% Formic Acid or other ion-pairing agent | [3][4] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | [3][4] |
| Flow Rate | 0.2 - 0.4 mL/min | [8] |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Common MRM Transition | Precursor ion [M+H]+ to a product ion resulting from the neutral loss of the Coenzyme A moiety (507 Da) | [5][11] |
III. Experimental Protocols & Methodologies
This section provides a detailed methodology for the quantification of this compound from biological samples using LC-MS/MS. This protocol is a composite based on best practices for short-chain acyl-CoA analysis.
Protocol: Quantification of this compound by LC-MS/MS
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Acetonitrile, isopropanol, methanol (LC-MS grade)
-
Formic acid or Sulfosalicylic acid
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (weak anion exchange or C18)
-
Centrifuge capable of refrigeration
-
Nitrogen evaporator
2. Sample Preparation:
-
Tissue/Cell Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue or a cell pellet in a pre-chilled tube.
-
Add 1 mL of cold extraction solvent (e.g., acetonitrile:isopropanol, 3:1 v/v) containing the internal standard.
-
Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water with 2% formic acid) to remove unretained impurities.
-
Elute the acyl-CoAs with a stronger solvent (e.g., methanol with 5% ammonium hydroxide).[5]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]⁺ of this compound to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of Coenzyme A.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using known concentrations of the standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
IV. Visualizations: Pathways and Workflows
Isoleucine Degradation Pathway
Caption: Isoleucine degradation pathway highlighting the formation of this compound.
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for quantifying this compound.
Troubleshooting Logic for Poor LC-MS/MS Signal
Caption: A decision tree for troubleshooting poor LC-MS/MS signal.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound for Research [benchchem.com]
- 10. THE VALIDATION CRITERIA FOR ANALYTICAL METHODS USED IN PHARMACY PRACTICE RESEARCH: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 3-Hydroxy-2-methylbutyryl-CoA Detection
Welcome to the technical support center for the sensitive detection of 3-Hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the sensitive detection of this compound?
A1: The gold standard for the quantification of this compound and other short-chain acyl-CoAs in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A2: To enhance sensitivity, consider the following strategies:
-
Optimization of Sample Preparation: Employing effective protein precipitation and extraction methods, such as solid-phase extraction (SPE), can reduce matrix effects and improve signal intensity.[1][3]
-
Chemical Derivatization: Derivatizing the hydroxyl group of this compound can improve its ionization efficiency and chromatographic retention.[4][5] Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are commonly used for short-chain fatty acids and related molecules.[6] A novel post-column derivatization method using 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) has shown significant sensitivity enhancements for hydroxyl-containing metabolites.[4][7]
-
Instrument Parameter Optimization: Fine-tuning mass spectrometer settings, such as spray voltage, gas flows, and collision energy for multiple reaction monitoring (MRM) transitions, is crucial for maximizing signal.
Q3: What are the expected MRM transitions for this compound?
A3: While the exact MRM transitions should be optimized empirically using a pure standard, a common fragmentation pattern for acyl-CoAs involves the neutral loss of the CoA moiety (507 Da).[8][9] Therefore, you would typically monitor the transition from the protonated molecule [M+H]⁺ to a product ion corresponding to the acyl group. For quantification of acyl-CoAs, the transition of the precursor ion to the fragment ion [M - 507 + H]⁺ is often used.[8]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For acyl-CoAs, protein precipitation with 5-sulfosalicylic acid (SSA) or methanol (B129727) is a common first step.[1] Consider using solid-phase extraction (SPE) for cleaner samples and to concentrate the analyte.[3][10] |
| Analyte Instability | Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept at low temperatures. Using glass vials instead of plastic can decrease signal loss for some CoA species.[11] |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is compatible with efficient ionization. Acyl-CoAs are often analyzed in positive ion mode.[1] |
| Poor Chromatography | Assess peak shape. If broad or tailing, adjust the mobile phase gradient or consider a different column. A C18 reversed-phase column is commonly used for acyl-CoA separation.[3][9] |
| Instrument Contamination | If you observe a gradual decrease in signal over multiple injections, the ion source or mass spectrometer may be contaminated. Perform routine cleaning and maintenance. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the target analyte.[12][13] Improve sample cleanup using techniques like SPE.[3] Modify the chromatographic method to separate the analyte from interfering compounds. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Inadequate Chromatographic Separation | Optimize the LC gradient to ensure that this compound elutes in a region with minimal co-eluting species. |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.[12] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Secondary Interactions with the Column | Ensure the mobile phase pH is appropriate for the analyte's chemical properties. Severe peak tailing is a known issue in acyl-CoA analysis.[9] |
| Column Degradation | If peak shape deteriorates over time, the column may need to be replaced. |
| Extra-column Volume | Check for and minimize dead volume in the LC system connections. |
Data Presentation
Table 1: LC-MS/MS Performance Data for Analytes Structurally Similar to this compound
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (CV%) | Reference |
| β-hydroxy-β-methylbutyrate (HMB) | Human Plasma | 10 - 500 | 10 | 91.2 - 98.1 | 3.7 - 7.8 | [14] |
| 3-hydroxybutyric acid | Plasma | 100 - 10,000 | 45 | - | - | [15] |
| 3-hydroxyisovaleric acid | Plasma | 100 - 10,000 | 8 | - | - | [15] |
Note: This table presents data for structurally related compounds to provide an indication of expected performance. Actual performance for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Sample Collection: Collect biological samples (e.g., cell culture, tissue homogenate) and immediately place on ice.
-
Protein Precipitation: Add 4 volumes of ice-cold 10% (w/v) sulfosalicylic acid (SSA) or methanol containing an appropriate internal standard to 1 volume of sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[3]
Protocol 2: General LC-MS/MS Analysis of Short-Chain Acyl-CoAs
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[3]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 45°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor and product ions for this compound and the internal standard using a pure standard.
-
Source Parameters: Optimize gas temperatures, gas flow rates, and spray voltage for maximum signal intensity.
-
Visualizations
Caption: Metabolic pathway of isoleucine degradation highlighting this compound.
Caption: General experimental workflow for the detection of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eijppr.com [eijppr.com]
- 14. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Addressing Substrate Promiscuity of Enzymes Acting on 3-Hydroxy-2-methylbutyryl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that metabolize 3-Hydroxy-2-methylbutyryl-CoA, such as this compound dehydrogenase (HADH2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the issue of substrate promiscuity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Background Signal in my NADH-based Spectrophotometric Assay
-
Question: I am performing a spectrophotometric assay to measure the activity of this compound dehydrogenase by monitoring the increase in NADH absorbance at 340 nm, but I'm observing a high background signal even in my negative controls. What could be the cause?
-
Answer: High background in NADH-linked assays is a common issue. Here are several potential causes and troubleshooting steps:
-
Contaminated Reagents: Your buffer components, or even the water used, might be contaminated with substances that absorb at 340 nm or with enzymes that can reduce NAD+.
-
Troubleshooting: Use high-purity water and freshly prepared buffers. Consider filtering your buffers through a 0.22 µm filter. Run a blank reaction with all components except the enzyme to check for background absorbance changes.
-
-
Substrate Instability: The this compound substrate may be unstable and spontaneously break down, leading to a non-enzymatic reduction of NAD+.
-
Troubleshooting: Prepare the substrate solution fresh before each experiment. Store the powdered substrate under appropriate conditions (cool and dry) to minimize degradation.
-
-
Non-specific Dehydrogenase Activity: If you are using a crude or partially purified enzyme preparation, other dehydrogenases in the mixture could be acting on endogenous substrates present in the sample, leading to NADH production.
-
Troubleshooting: Use a more highly purified enzyme preparation. Include appropriate controls, such as running the assay without the specific substrate to assess the level of endogenous activity.
-
-
Instrument Settings: Incorrect instrument settings can lead to inaccurate readings.
-
Troubleshooting: Ensure your spectrophotometer is properly calibrated and blanked. Check the lamp and detector for any issues.[1]
-
-
Precipitation: The presence of precipitates in your sample, particularly with tissue homogenates, can scatter light and lead to artificially high absorbance readings.[1]
-
Troubleshooting: Centrifuge your samples before taking measurements to pellet any precipitates.
-
-
Issue 2: My Enzyme Shows Activity with Unexpected Substrates. How Can I Quantify This Promiscuity?
-
Question: My enzyme, which should primarily act on this compound, is also showing activity with other acyl-CoA derivatives. How can I systematically investigate and quantify this substrate promiscuity?
-
Answer: Enzyme promiscuity, the ability of an enzyme to catalyze reactions with non-native substrates, is a known phenomenon.[1] To quantify this, you need to determine the kinetic parameters (Km, Vmax, and kcat) for your enzyme with a range of potential substrates.
-
Experimental Approach:
-
Substrate Panel: Select a panel of structurally related acyl-CoA substrates with varying chain lengths and branching patterns (e.g., butyryl-CoA, isobutyryl-CoA, hexanoyl-CoA, etc.).
-
Kinetic Assays: Perform enzyme kinetic studies for each substrate by measuring the initial reaction rates at various substrate concentrations.
-
Data Analysis: Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate Catalytic Efficiency: Calculate the catalytic efficiency (kcat/Km) for each substrate. This value is the most informative measure of an enzyme's substrate specificity. A higher kcat/Km indicates a more preferred substrate.
-
-
Interpretation: By comparing the kcat/Km values across the different substrates, you can quantitatively assess the enzyme's promiscuity. A broad substrate range with comparable catalytic efficiencies indicates high promiscuity.
-
Issue 3: I am Having Difficulty Obtaining Reproducible Kinetic Data.
-
Question: My kinetic data for this compound dehydrogenase is not reproducible between experiments. What factors should I control more carefully?
-
Answer: Reproducibility in enzyme kinetics is crucial and depends on meticulous control of experimental conditions. Here are key factors to consider:
-
Enzyme Concentration and Purity: Ensure you are using the same concentration and purity of the enzyme in each experiment. Enzyme activity can be affected by storage conditions and freeze-thaw cycles.
-
Troubleshooting: Aliquot your enzyme stock to avoid multiple freeze-thaw cycles. Determine the active enzyme concentration accurately.
-
-
Substrate Concentration: The accuracy of your substrate concentrations is critical.
-
Troubleshooting: Accurately determine the concentration of your acyl-CoA substrate solutions, for example, by spectrophotometry. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions: pH, temperature, and buffer composition must be kept constant.
-
Troubleshooting: Use a reliable buffer system and always measure the pH at the experimental temperature. Use a temperature-controlled cuvette holder in your spectrophotometer.
-
-
Pipetting Accuracy: Small errors in pipetting volumes can lead to significant variations in results.
-
Troubleshooting: Use calibrated pipettes and practice consistent pipetting technique. For small volumes, consider preparing master mixes of reagents.
-
-
Initial Velocity Measurement: Ensure you are measuring the initial linear rate of the reaction before substrate depletion or product inhibition becomes significant.
-
Troubleshooting: Generate progress curves (absorbance vs. time) for each substrate concentration to identify the linear range.
-
-
Quantitative Data on Substrate Promiscuity
While comprehensive data on the substrate promiscuity of this compound dehydrogenase (HADH2) is limited in publicly available literature, studies on related enzymes and substrates provide valuable insights. The following table summarizes known kinetic parameters for HADH2 (also known as 17β-hydroxysteroid dehydrogenase type 10) with a related substrate, 3-hydroxybutyryl-CoA. This data can serve as a reference point for your own investigations into substrate specificity.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |
| HSD10 (HADH2) | 3-hydroxybutyryl-CoA | 246.1 | 5857 | 0.42 (wild-type) |
| HSD10 (HADH2) | 3-hydroxybutyryl-CoA | - | - | 0.55 (6xHis-tagged) |
Data sourced from studies on HSD10 with 3-hydroxybutyryl-CoA as the substrate.[2]
Experimental Protocols
Key Experiment: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the production of NADH.
Materials:
-
Purified this compound dehydrogenase (HADH2)
-
This compound (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder
-
Microcuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NAD+ in assay buffer (e.g., 20 mM).
-
Prepare a stock solution of this compound in assay buffer (e.g., 10 mM). Determine the precise concentration spectrophotometrically.
-
Dilute the purified enzyme in assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Set up the Spectrophotometer:
-
Set the wavelength to 340 nm.
-
Set the temperature of the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Perform the Assay:
-
In a microcuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
NAD+ solution (to a final concentration, e.g., 1 mM)
-
Enzyme solution
-
-
Mix gently by pipetting and place the cuvette in the spectrophotometer.
-
Start monitoring the absorbance at 340 nm to establish a baseline. The absorbance should be stable.
-
Initiate the reaction by adding the this compound substrate to the desired final concentration.
-
Immediately mix the contents of the cuvette and start recording the absorbance at 340 nm over time (e.g., every 10 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
-
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette in cm) = 1 cm (typically)
-
-
-
Express the specific activity in units such as µmol/min/mg of protein by dividing the activity by the protein concentration in the assay.
-
Visualizations
Logical Workflow for Troubleshooting High Background in NADH Assays
Caption: Troubleshooting workflow for high background in NADH assays.
Experimental Workflow for Assessing Enzyme Substrate Promiscuity
Caption: Workflow for quantifying enzyme substrate promiscuity.
References
Validation & Comparative
A Comparative Guide to 3-Hydroxy-2-methylbutyryl-CoA and 3-hydroxyisobutyryl-CoA in Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two critical intermediates in branched-chain amino acid (BCAA) metabolism: 3-Hydroxy-2-methylbutyryl-CoA and 3-hydroxyisobutyryl-CoA. Understanding the distinct roles and biochemical properties of these molecules is essential for research into inborn errors of metabolism, neurological disorders, and the development of targeted therapeutic interventions.
Introduction
This compound and 3-hydroxyisobutyryl-CoA are CoA esters that appear in the mitochondrial degradation pathways of the essential amino acids isoleucine and valine, respectively.[1][2] While structurally similar, they are processed by distinct enzymes, and deficiencies in their respective metabolic pathways lead to different genetic disorders with unique clinical presentations.[3][4] This guide will delineate their metabolic fates, the enzymes responsible for their transformation, and provide available experimental data to facilitate a comprehensive understanding.
Metabolic Pathways and Enzymology
The catabolism of both isoleucine and valine initiates with two common enzymatic steps: transamination and oxidative decarboxylation, leading to the formation of α-keto acids which are then converted to their respective CoA esters.[5] From this point, the pathways diverge.
This compound in Isoleucine Catabolism
This compound is a key intermediate in the degradation of isoleucine.[6] It is synthesized from tiglyl-CoA by the action of enoyl-CoA hydratase. Subsequently, it is oxidized by This compound dehydrogenase (HSD17B10) to 2-methylacetoacetyl-CoA.[1][7] This reaction is NAD+-dependent. The pathway ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[1][5] A deficiency in this compound dehydrogenase, an X-linked disorder, leads to the accumulation of isoleucine-derived metabolites and can cause progressive neurological symptoms.[1][4][8]
3-hydroxyisobutyryl-CoA in Valine Catabolism
Conversely, 3-hydroxyisobutyryl-CoA is an intermediate in the catabolism of valine.[2][9] It is formed from methacrylyl-CoA and is then hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to 3-hydroxyisobutyrate (B1249102) and coenzyme A.[2][10][11] The final product of valine degradation is propionyl-CoA, which is subsequently converted to succinyl-CoA, another citric acid cycle intermediate.[5] HIBCH deficiency is an autosomal recessive disorder characterized by neurodegeneration and Leigh-like syndrome.[3][12][13]
Comparative Overview
| Feature | This compound | 3-hydroxyisobutyryl-CoA |
| Metabolic Pathway | Isoleucine Degradation[1][7] | Valine Degradation[2][3] |
| Precursor | Tiglyl-CoA[6] | Methacrylyl-CoA |
| Enzyme | This compound dehydrogenase (HSD17B10)[1][7] | 3-hydroxyisobutyryl-CoA hydrolase (HIBCH)[2][10] |
| Reaction Type | NAD+-dependent oxidation[1] | Hydrolysis[2] |
| Product | 2-methylacetoacetyl-CoA[1] | 3-Hydroxyisobutyrate + CoA[2] |
| Ultimate Metabolic Fate | Acetyl-CoA and Propionyl-CoA[1][5] | Propionyl-CoA (-> Succinyl-CoA)[5] |
| Associated Disorder | This compound dehydrogenase deficiency[4] | 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency[3][12] |
| Genetic Inheritance | X-linked[1] | Autosomal recessive[3] |
Quantitative Data
Quantitative kinetic data for the enzymes metabolizing these two molecules are crucial for understanding their efficiency and the potential impact of mutations.
| Enzyme | Substrate | Km | Vmax | Source |
| 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) | Methacrylyl-CoA (in a coupled assay) | 3.7 ± 0.7 µM (in control lymphoblastoid cells) | Not specified | [14] |
| This compound dehydrogenase (HSD17B10) | This compound | Not explicitly reported | Not explicitly reported | |
| 3-hydroxybutyryl-CoA (a related substrate) | Michaelis-Menten constants have been determined | Not specified | [6] |
Experimental Protocols
Assay for 3-hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity
This protocol is adapted from a coupled enzyme assay.[1]
Principle: The hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA is catalyzed by crotonase. The subsequent hydrolysis of 3-hydroxyisobutyryl-CoA by HIBCH releases Coenzyme A (CoA). The free thiol group of CoA reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Reagents:
-
100 mM Tris–HCl, pH 8.0
-
1 mM EDTA
-
0.1% (w/v) Triton X-100
-
0.1 mM 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB)
-
0.2 mM Methacrylyl-CoA
-
Crotonase (10 units/mL)
-
Enzyme solution (cell lysate or purified enzyme)
Procedure:
-
Prepare the assay cocktail containing Tris-HCl, EDTA, Triton X-100, and DTNB.
-
In a cuvette, mix the enzyme solution, methacrylyl-CoA, and crotonase at 30°C.
-
Initiate the reaction and monitor the increase in absorbance at 412 nm for 2 minutes.
-
One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
Assay for this compound Dehydrogenase Activity
Principle: The NAD+-dependent oxidation of this compound to 2-methylacetoacetyl-CoA is accompanied by the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored by the increase in absorbance at 340 nm.
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3
-
5 mM NAD+
-
1 mM this compound
-
Enzyme solution (cell lysate or purified enzyme)
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer and NAD+.
-
Equilibrate the mixture to 37°C in a spectrophotometer.
-
Add the enzyme solution and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding this compound.
-
Record the increase in absorbance at 340 nm over time.
-
The rate of the reaction can be calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Signaling Pathways and Logical Relationships
Metabolic Pathways of Isoleucine and Valine Degradation
Caption: Branched-Chain Amino Acid Catabolic Pathways.
Experimental Workflow for Enzyme Activity Assays
Caption: General Workflow for Spectrophotometric Enzyme Assays.
Crosstalk and Overlap
While the primary pathways for isoleucine and valine degradation are distinct, there is evidence of crosstalk, particularly at the level of acyl-CoA dehydrogenases. Some of these enzymes exhibit substrate promiscuity, meaning they can act on intermediates from other pathways.[3] For instance, short/branched-chain acyl-CoA dehydrogenase (SBCAD) in the isoleucine pathway and isobutyryl-CoA dehydrogenase (IBDH) in the valine pathway have been shown to have overlapping substrate specificities.[3] However, the specific enzymes for this compound and 3-hydroxyisobutyryl-CoA, HSD17B10 and HIBCH respectively, are considered to be specific to their respective pathways under normal physiological conditions. Further research is needed to explore potential interactions under pathological conditions where substrate accumulation occurs.
Conclusion
This compound and 3-hydroxyisobutyryl-CoA are distinct metabolic intermediates in the catabolism of isoleucine and valine, respectively. They are acted upon by specific enzymes, and defects in these enzymes lead to serious, clinically distinguishable inborn errors of metabolism. A thorough understanding of their individual metabolic routes and the enzymes that govern them is paramount for diagnosing these disorders and for the rational design of novel therapeutic strategies. This guide provides a foundational comparison to aid researchers in this endeavor. Further investigation into the kinetic properties of this compound dehydrogenase and the potential for metabolic crosstalk will undoubtedly provide deeper insights into the intricate regulation of branched-chain amino acid metabolism.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Research [benchchem.com]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B10 - Wikipedia [en.wikipedia.org]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 13. HIBCH 3-hydroxyisobutyryl-CoA hydrolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 3-Hydroxy-2-methylbutyryl-CoA
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, particularly the degradation of branched-chain amino acids, the accurate quantification of key intermediates is paramount. 3-Hydroxy-2-methylbutyryl-CoA is a critical metabolite in the isoleucine degradation pathway, and its precise measurement can provide valuable insights into cellular metabolism and the diagnosis of related metabolic disorders. This guide offers an objective comparison of three prominent analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Coupled Fluorometric Assays.
This comparison is supported by experimental data from studies on structurally similar analytes, providing a comprehensive overview of the expected performance of each technique. Detailed experimental protocols and workflow visualizations are provided to aid in the selection and implementation of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis
| Parameter | LC-MS/MS (for Short-Chain Acyl-CoAs) | GC-MS (for 2-hydroxybutyrate) | Enzyme-Coupled Fluorometric Assay (for Fatty Acyl-CoAs) |
| Limit of Detection (LOD) | ~0.001 mM (for acetate (B1210297), butyrate, etc.)[1] | Empirically determined, often in the low µM range. | 0.3 µM[2] |
| Limit of Quantitation (LOQ) | 5 µM (for 2-hydroxybutyrate)[3] | 5 µM (for 2-hydroxybutyrate)[3] | Not explicitly stated, but above LOD. |
| **Linearity (R²) ** | > 0.998[1] | > 0.998[3] | Linear detection range: 0.3 to 100 µM[2] |
| Precision (CV%) | Intra-day: < 12%, Inter-day: < 20%[1] | Intra-day and Inter-day: Acceptable (e.g., <15%) | Not explicitly stated. |
| Accuracy/Recovery (%) | 92% to 120%[1] | 99-104%[3] | Not explicitly stated. |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | High (with appropriate derivatization and chromatography) | High (enzyme-specific) |
| Throughput | High | Moderate | High (for plate-based assays) |
Note: The data for LC-MS/MS is based on a method for various short-chain fatty acids, which are structurally related to the free acid of the target analyte. The GC-MS data is for 2-hydroxybutyrate, a close structural analog. The enzyme-coupled assay data is from a commercial kit for general fatty acyl-CoAs.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct, sensitive, and specific quantification of this compound in biological matrices.
a. Sample Preparation (adapted from a method for short-chain acyl-CoAs)
-
Extraction: To a 100 µL sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in methanol (B129727) containing a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium (B1175870) acetate in water).
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components. For example, start at 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the indirect analysis of this compound by quantifying its corresponding free acid, 2-methyl-3-hydroxybutyric acid, after hydrolysis and derivatization.
a. Sample Preparation (adapted from a method for 2-hydroxybutyrate)[3]
-
Hydrolysis: Treat the sample with a suitable alkaline solution (e.g., NaOH) to hydrolyze the CoA ester to the free acid.
-
Acidification: Acidify the sample with an appropriate acid (e.g., HCl).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic layer and derivatize the residue to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reconstitution: Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for injection.
b. GC-MS Analysis[3]
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized analyte. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized 2-methyl-3-hydroxybutyric acid.
Enzyme-Coupled Fluorometric Assay
This method relies on the enzymatic conversion of this compound by a specific dehydrogenase, leading to the production of a fluorescent signal.
a. Assay Principle
The assay is based on the activity of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of this compound to 2-methylacetoacetyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH can then be measured fluorometrically.
b. Experimental Protocol (General Procedure)
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer that maintains enzyme stability.
-
Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing:
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5).
-
NAD⁺.
-
A suitable enzyme source (e.g., purified 3-hydroxyacyl-CoA dehydrogenase or a commercial assay kit).
-
-
Initiation: Add the sample containing this compound to the reaction mixture to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: Measure the fluorescence of the produced NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Quantification: Determine the concentration of this compound by comparing the fluorescence signal to a standard curve prepared with known concentrations of the analyte.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of 2-methyl-3-hydroxybutyric acid.
Caption: Workflow for the enzyme-coupled fluorometric assay.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating 3-Hydroxy-2-methylbutyryl-CoA as a Biomarker for Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and early diagnosis of metabolic disorders is critical for effective patient management and therapeutic development. In the landscape of biomarkers for these conditions, intermediates of metabolic pathways have proven invaluable. This guide provides a comprehensive comparison of 3-Hydroxy-2-methylbutyryl-CoA and its associated downstream metabolites as biomarkers for inborn errors of metabolism, particularly focusing on disorders of isoleucine catabolism.
Introduction to this compound
This compound is a key intermediate in the mitochondrial degradation pathway of the branched-chain amino acid, isoleucine.[1][2][3] A deficiency in the enzyme this compound dehydrogenase (MHBD), encoded by the HADH2 gene, leads to a rare X-linked recessive inborn error of metabolism known as this compound dehydrogenase deficiency (MHBD deficiency).[3][4] This condition is characterized by the accumulation of this compound and its upstream metabolites, resulting in a range of neurological symptoms, including developmental delay, regression, and seizures. While direct measurement of this compound is not routinely performed in clinical laboratories, its accumulation gives rise to a characteristic pattern of more readily detectable biomarkers in blood and urine.
Comparative Analysis of Key Biomarkers
The diagnosis of MHBD deficiency and the differential diagnosis from other related disorders of isoleucine metabolism, such as β-ketothiolase deficiency, rely on the analysis of specific acylcarnitines and urinary organic acids. These downstream metabolites serve as surrogate markers for the accumulation of this compound.
| Biomarker Category | Specific Biomarker | Biological Fluid | Relevance to MHBD Deficiency | Performance Characteristics |
| Acylcarnitines | C5-OH (3-hydroxyvalerylcarnitine) | Blood (Dried Blood Spot), Plasma | Elevated due to the accumulation of this compound. | While elevated, it is not specific to MHBD deficiency and can be seen in other organic acidemias.[4] Performance metrics are generally reported for panels of acylcarnitines in newborn screening rather than for individual markers in isolation. |
| C5:1 (Tiglylcarnitine) | Blood (Dried Blood Spot), Plasma | May be elevated, reflecting the accumulation of an upstream metabolite (tiglyl-CoA). | Similar to C5-OH, its elevation is not specific. Tandem mass spectrometry of acylcarnitines can reveal elevated C5:1 species in MHBD and β-ketothiolase deficiencies, but these findings can be intermittent or absent.[3][5] | |
| Urinary Organic Acids | 2-Methyl-3-hydroxybutyric acid | Urine | A direct downstream product of accumulated this compound. Its presence in high concentrations is a key indicator of MHBD deficiency.[2][4][6] | Considered a sensitive marker, but its specificity can be limited as it can also be elevated in other conditions affecting isoleucine metabolism.[7] |
| Tiglylglycine | Urine | Formed from the upstream metabolite tiglyl-CoA. | Elevated levels are characteristic of both MHBD deficiency and β-ketothiolase deficiency, necessitating further differential diagnosis.[2][4] | |
| 2-Methylacetoacetic acid | Urine | A downstream metabolite of 2-methyl-3-hydroxybutyryl-CoA. | Its absence in the presence of elevated 2-methyl-3-hydroxybutyric acid and tiglylglycine is a key feature that distinguishes MHBD deficiency from β-ketothiolase deficiency.[4][8] |
Experimental Protocols
Accurate biomarker detection is contingent on robust and standardized laboratory procedures. The following are detailed methodologies for the analysis of acylcarnitines and urinary organic acids, the primary methods for investigating suspected disorders of isoleucine metabolism.
Protocol 1: Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is widely used in newborn screening and for the diagnostic work-up of individuals with suspected inborn errors of metabolism.
1. Sample Preparation (from Dried Blood Spots):
-
A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.
-
Acylcarnitines are extracted by adding a methanol-based solution containing isotopically labeled internal standards.
-
The plate is agitated to ensure complete elution.
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen.
-
The dried residue is then derivatized (e.g., with butanolic HCl) to form butyl esters.
2. MS/MS Analysis:
-
The derivatized sample is reconstituted and injected into the tandem mass spectrometer.
-
Electrospray ionization (ESI) is typically used to generate positive ions.
-
The instrument is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect specific acylcarnitine species based on their mass-to-charge ratios.
3. Data Interpretation:
-
The concentrations of various acylcarnitines are quantified by comparing the signal of the analyte to that of its corresponding internal standard.
-
Elevated levels of C5-OH and C5:1 acylcarnitines would be suggestive of a disorder in the isoleucine degradation pathway.
Protocol 2: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold-standard method for the definitive diagnosis and differential diagnosis of organic acidemias.
1. Sample Preparation:
-
An aliquot of urine is treated with an internal standard.
-
Oximation is performed to convert keto-acids into more stable oxime derivatives.
-
The organic acids are then extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
The residue is derivatized with a silylating agent (e.g., BSTFA) to increase the volatility of the organic acids.
2. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are fragmented and detected.
3. Data Interpretation:
-
The resulting chromatogram is analyzed to identify and quantify the organic acids present in the sample by comparing their fragmentation patterns and retention times to a library of known compounds.
-
In MHBD deficiency, a characteristic pattern of elevated 2-methyl-3-hydroxybutyric acid and tiglylglycine, with the absence of 2-methylacetoacetic acid, is observed.[4]
Visualizing the Metabolic and Diagnostic Pathways
To further elucidate the role of this compound and the diagnostic workflow, the following diagrams are provided.
Conclusion
While this compound is central to the pathophysiology of MHBD deficiency, its validation as a direct diagnostic biomarker is hampered by the technical challenges of its measurement. The current diagnostic paradigm relies on the highly sensitive and specific methods of tandem mass spectrometry for acylcarnitine profiling and gas chromatography-mass spectrometry for urinary organic acid analysis. These tests effectively detect the downstream consequences of this compound accumulation. For researchers and drug development professionals, understanding the interplay between these biomarkers is crucial for accurate patient stratification, monitoring therapeutic efficacy, and developing novel diagnostic and therapeutic strategies for inborn errors of metabolism. Future research may focus on developing targeted LC-MS/MS methods for the direct quantification of this compound, which could provide further insights into the pathophysiology of these complex disorders.
References
- 1. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: impaired catabolism of isoleucine presenting as neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Beta Ketothiolase Deficiency an Uncommon Disease or an Unsuspected Diagnosis? The Role of Genetic Biochemistry Approaches in Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Cross-Reactivity Assessment for 3-Hydroxy-2-methylbutyryl-CoA Immunoassays
For Immediate Release
A Theoretical and Practical Guide for Researchers, Scientists, and Drug Development Professionals
Currently, a significant gap exists in the commercial landscape for immunoassays specifically targeting 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the degradation of branched-chain amino acids. This guide addresses this void by providing a comprehensive framework for understanding and evaluating potential cross-reactivity, a critical parameter for any future immunoassay development for this analyte. For researchers considering the creation of such an assay, or for those working with structurally related compounds, this document outlines the key molecules of concern and provides a detailed protocol for assessing antibody specificity.
Understanding the Challenge: Potential Cross-Reactants
The specificity of an immunoassay is paramount to ensure accurate and reliable data. Due to the metabolic proximity of this compound to other intermediates in the degradation pathways of isoleucine, valine, and leucine, any antibody developed against it must be rigorously tested for cross-reactivity. The primary molecules of concern share structural similarities and may be present in biological samples, leading to potential interference.
A thorough cross-reactivity assessment should, at a minimum, include the compounds listed in the table below. These molecules are either direct precursors, downstream metabolites, or structurally analogous compounds from related metabolic pathways.
| Potential Cross-Reactant | Metabolic Pathway | Relationship to this compound |
| (E)-2-methylcrotonoyl-CoA | Isoleucine Degradation | Direct Precursor |
| 2-methylacetoacetyl-CoA | Isoleucine Degradation | Downstream Product |
| 3-Hydroxyisobutyryl-CoA | Valine Degradation | Structural Analog |
| β-Hydroxy-β-methylbutyryl-CoA (HMB-CoA) | Leucine Degradation | Structural Analog |
| 3-Hydroxybutyryl-CoA | Fatty Acid Metabolism | Structural Analog |
| Isobutyryl-CoA | Valine Degradation | Related Acyl-CoA |
| 2-Methylbutyryl-CoA | Isoleucine Degradation | Upstream Metabolite |
| Tiglyl-CoA | Isoleucine Degradation | Upstream Metabolite |
| Acetyl-CoA | Central Metabolism | Common Acyl-CoA Moiety |
| Propionyl-CoA | Central Metabolism | Common Acyl-CoA Moiety |
| Coenzyme A | Central Metabolism | Common Moiety |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for quantifying small molecules like this compound and assessing the cross-reactivity of a specific antibody.[1] This method relies on the competition between the analyte in the sample (or a potential cross-reactant) and a labeled version of the analyte for a limited number of antibody binding sites.[1] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1]
Objective: To determine the percentage of cross-reactivity of a panel of structurally related molecules with a hypothetical antibody against this compound.
Materials and Reagents:
-
High-binding 96-well microplates
-
This compound (for standard curve and coating)
-
Hypothetical primary antibody specific to this compound
-
Potential cross-reactant compounds (as listed in the table above)
-
Enzyme-conjugated this compound or enzyme-conjugated secondary antibody
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute this compound to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the coating solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Remove the coating solution.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the diluted standards or cross-reactants with a fixed, optimized concentration of the primary antibody for 1 hour at room temperature.
-
Transfer 100 µL of these mixtures to the coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
If using an enzyme-conjugated secondary antibody, add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
If using an enzyme-labeled primary antibody, this step is omitted.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Signal Development:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:[2]
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [2]
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the competitive immunoassay principle and the workflow for assessing cross-reactivity.
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
References
Comparative Analysis of 3-Hydroxy-2-methylbutyryl-CoA Levels in Different Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tissue-specific concentrations of metabolic intermediates is crucial for elucidating biochemical pathways and identifying potential therapeutic targets. This guide provides a comparative analysis of 3-Hydroxy-2-methylbutyryl-CoA levels across various tissues, supported by experimental data and detailed methodologies.
This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] The degradation of isoleucine plays a significant role in energy production, particularly in tissues with high metabolic activity. The concentration of this compound is tightly regulated by the enzyme this compound dehydrogenase.[2] While direct quantitative comparisons of this metabolite across different tissues are not widely available in published literature, likely due to its transient nature and low physiological concentrations, this guide synthesizes available information on isoleucine metabolism to provide a qualitative comparison and outlines the state-of-the-art methodologies for its quantification.
Isoleucine Catabolic Pathway
The following diagram illustrates the metabolic pathway for the degradation of isoleucine, highlighting the formation and subsequent conversion of this compound.
Qualitative Comparison of this compound Levels in Tissues
Direct quantitative data for this compound across different tissues is scarce. However, based on studies of isoleucine metabolism and the tissue distribution of relevant enzymes, a qualitative comparison can be inferred. Skeletal muscle and heart muscle are known to actively metabolize branched-chain amino acids for energy, suggesting a higher flux through the isoleucine catabolic pathway and potentially higher, albeit transient, levels of intermediates like this compound compared to the liver, which has been reported to secrete negligible amounts of isoleucine metabolites.[3]
| Tissue | Relative Level of this compound (Inferred) | Rationale |
| Skeletal Muscle | Higher | High capacity for branched-chain amino acid catabolism for energy production.[4] |
| Heart | Higher | Significant utilization of fatty acids and amino acids for continuous energy demand.[3] |
| Liver | Lower | While a central metabolic organ, studies suggest lower secretion of isoleucine catabolites compared to muscle and heart.[3] The liver is more active in the metabolism of ketoacids derived from other tissues.[4] |
| Kidney | Moderate | Plays a role in amino acid metabolism and homeostasis.[4] |
| Brain | Lower | Primarily utilizes glucose, but can use ketone bodies and amino acids under certain conditions. The blood-brain barrier may limit the uptake of isoleucine for catabolism. |
Experimental Protocols for Quantification
The gold-standard for the sensitive and specific quantification of this compound and other acyl-CoA species in biological samples is liquid chromatography-mass spectrometry (LC-MS).
Tissue Sample Preparation
A standardized protocol for the extraction of acyl-CoAs from tissues is crucial to minimize degradation and ensure accurate quantification.
-
Objective: To extract short-chain acyl-CoAs from tissue samples for subsequent LC-MS analysis.
-
Procedure:
-
Flash-freeze tissue samples immediately in liquid nitrogen upon collection to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solution, typically a mixture of isopropanol (B130326) and an aqueous buffer.
-
Add internal standards, such as 13C-labeled acyl-CoAs, to the homogenate to correct for extraction inefficiency and matrix effects.
-
Perform a solid-phase extraction (SPE) to separate the acyl-CoAs from other cellular components.
-
Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the necessary selectivity and sensitivity for the detection and quantification of low-abundance metabolites like this compound.
-
Objective: To separate, identify, and quantify this compound in the tissue extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap).
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is typically employed, for example, an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: The flow rate is optimized based on the column dimensions and particle size to achieve efficient separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used on triple quadrupole mass spectrometers. For this compound, specific precursor-to-product ion transitions would be monitored. High-resolution mass spectrometry can also be used for accurate mass measurement and identification.[5][6]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of a pure standard.
-
Experimental Workflow
The following diagram outlines the general workflow for the comparative analysis of this compound in different tissues.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A comparative catabolism study of isoleucine by insect and mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 3-Hydroxy-2-methylbutyryl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of metabolic intermediates are critical for advancing our understanding of biological pathways and for the development of novel therapeutics. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) with alternative methods for confirming the identity of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine.
This guide presents experimental data and detailed protocols to assist in the selection of the most appropriate analytical technique for your research needs.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the definitive method for the identification and quantification of small molecules like this compound from complex biological matrices. Its high mass accuracy and resolving power allow for the precise determination of elemental composition and the differentiation of isobaric interferences.
Theoretical Mass and Fragmentation
The confirmation of this compound (Chemical Formula: C26H44N7O18P3S) by mass spectrometry relies on the accurate mass measurement of its molecular ion and the characteristic fragmentation pattern in tandem mass spectrometry (MS/MS).
| Parameter | Value |
| Chemical Formula | C26H44N7O18P3S |
| Monoisotopic Mass | 867.16764 Da |
| Molecular Weight | 867.7 g/mol |
| Major Predicted Fragments | [M-507.0805 Da]⁻, [M-427.1141 Da]⁻, [M-H]⁻ |
Note: The fragmentation of acyl-CoAs is characterized by a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0805 Da).
Experimental Protocol: LC-HRMS for this compound
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold extraction solvent (e.g., 80% methanol (B129727) or 5% sulfosalicylic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-HRMS analysis.
2. Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan (m/z 100-1000) for identification and targeted MS/MS for confirmation.
-
Resolution: > 60,000.
-
Collision Energy: Optimized for the fragmentation of the precursor ion (typically 20-40 eV).
-
Data Analysis: The acquired data is processed to identify the accurate mass of the precursor ion and its characteristic fragment ions.
Comparison of Analytical Techniques
While LC-HRMS is a powerful tool, other methods can also be employed for the analysis of this compound. The choice of technique depends on the specific research question, available instrumentation, and the required level of sensitivity and specificity.
| Technique | Principle | Advantages | Disadvantages | Typical LOD |
| High-Resolution MS (LC-HRMS) | Measures the mass-to-charge ratio of ions with high accuracy. | High specificity and sensitivity, provides structural information, suitable for complex matrices. | High instrument cost, requires skilled operator. | Low ng/mL to pg/mL |
| Tandem MS (LC-MS/MS) | Selects a precursor ion, fragments it, and analyzes the fragment ions. | Excellent sensitivity and specificity, ideal for quantification. | Less structural information than HRMS, requires method development. | pg/mL to fg/mL |
| Enzymatic Assay | Measures the activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. | High throughput, lower cost, functional measurement. | Indirect measurement, susceptible to interferences, may lack specificity. | µM range |
| Gas Chromatography-MS (GC-MS) | Separates volatile compounds followed by mass analysis. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds like acyl-CoAs, potential for sample degradation. | Low ng/mL (with derivatization) |
Note: LOD (Limit of Detection) values are estimates and can vary significantly based on the specific instrument, method, and matrix.
Alternative Methodologies: A Deeper Look
Enzymatic Assay
An alternative to mass spectrometry is the use of an enzymatic assay that measures the activity of 3-hydroxyacyl-CoA dehydrogenase. This enzyme catalyzes the NAD+-dependent oxidation of this compound to 2-methylacetoacetyl-CoA. The production of NADH can be monitored spectrophotometrically at 340 nm.
Experimental Protocol: Spectrophotometric Enzymatic Assay
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing NAD+ and the sample extract.
-
Initiation: Start the reaction by adding a purified 3-hydroxyacyl-CoA dehydrogenase enzyme.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Quantification: The rate of NADH production is proportional to the concentration of this compound in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of the hydrolyzed and derivatized form of this compound. This involves cleaving the CoA moiety and converting the resulting 3-hydroxy-2-methylbutyric acid into a volatile derivative, typically through silylation.[1]
Workflow and Pathway Diagrams
To visually represent the analytical process and the metabolic context of this compound, the following diagrams are provided.
Caption: Analytical workflow for the identification and quantification of this compound.
Caption: Simplified metabolic pathway showing the position of this compound.
References
A Comparative Analysis of 3-Hydroxy-2-methylbutyryl-CoA and Other Acyl-CoA Esters in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of 3-Hydroxy-2-methylbutyryl-CoA with other acyl-CoA esters. By presenting key experimental data, detailed protocols, and illustrating relevant metabolic pathways, this document serves as a valuable resource for understanding the nuances of acyl-CoA metabolism and its implications in various research and development contexts.
Introduction to Acyl-CoA Esters
Acyl-CoA esters are critical intermediates in numerous metabolic pathways, including the β-oxidation of fatty acids and the catabolism of amino acids.[1] These molecules are synthesized from fatty acids and coenzyme A, a process that activates the fatty acid for subsequent enzymatic reactions. The structure of the acyl group, including its length and branching, significantly influences its interaction with enzymes and its role in cellular signaling. Long-chain fatty acyl-CoA esters, for instance, are not only key metabolic intermediates but also act as important cellular signaling molecules.[1]
The Central Role of this compound in Isoleucine Metabolism
This compound is a specific intermediate in the degradation pathway of the branched-chain amino acid isoleucine. The enzyme this compound dehydrogenase, also known as short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD), catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[2] This reaction is a crucial step in the catabolism of isoleucine, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
Comparative Enzyme Kinetics
The efficiency and substrate specificity of enzymes that metabolize acyl-CoA esters can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, with a lower Km generally indicating a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Below is a summary of available kinetic data for this compound dehydrogenase and other enzymes that act on different acyl-CoA esters.
Table 1: Comparison of Michaelis-Menten Constants (Km) for Various Acyl-CoA Esters and Related Enzymes
| Enzyme | Substrate | Apparent Km (µM) | Organism/Tissue |
| This compound Dehydrogenase (SC-HMAD) | L-3-Hydroxy-2-methylbutyryl-CoA | 5 | Rat Liver |
| This compound Dehydrogenase (SC-HMAD) | L-3-Hydroxybutyryl-CoA | 19 | Rat Liver |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 290 | Not Specified |
| Propionyl-CoA Carboxylase | ATP | 80 | Not Specified |
| Propionyl-CoA Carboxylase | Bicarbonate | 3000 | Not Specified |
| Methylmalonyl-CoA Epimerase | Methylmalonyl-CoA | 79 | Pyrococcus horikoshii |
Note: Data for Vmax for this compound Dehydrogenase was not quantitatively available in the reviewed literature, although it was noted to be similar for both L-3-hydroxy-2-methylbutyryl-CoA and L-3-hydroxybutyryl-CoA.
Experimental Protocols
The determination of enzyme kinetic parameters relies on precise and reproducible experimental assays. A common method for assaying 3-hydroxyacyl-CoA dehydrogenases is through spectrophotometry.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from general procedures for measuring the activity of 3-hydroxyacyl-CoA dehydrogenases and can be specifically tailored for this compound dehydrogenase.
Principle:
The enzymatic activity is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is:
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+[2]
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
NAD+ solution (e.g., 10 mM)
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (substrate) solution of varying concentrations
-
Purified this compound dehydrogenase enzyme solution
-
Control solution (without substrate or without enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer and NAD+ solution.
-
Add the enzyme solution to the reaction mixture and incubate for a few minutes to allow the temperature to equilibrate (e.g., at 37°C).
-
Initiate the reaction by adding the substrate, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.
-
Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Record the initial linear rate of NADH formation.
-
Repeat the assay with varying concentrations of the substrate to determine Km and Vmax.
-
Perform control experiments by omitting the substrate or the enzyme to account for any non-enzymatic reduction of NAD+.
Data Analysis:
The initial reaction velocities are plotted against the substrate concentrations. The data can then be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Lineweaver-Burk or Hanes-Woolf plots can also be used for a graphical determination of these parameters.
Signaling Pathways and Metabolic Relationships
Acyl-CoA esters are integral to cellular metabolism, and their flux through various pathways is tightly regulated. The degradation of the branched-chain amino acid isoleucine, which involves this compound, is a key pathway for energy production.
Below is a diagram illustrating the metabolic fate of this compound within the broader context of isoleucine catabolism.
Caption: Isoleucine degradation pathway.
This workflow illustrates the sequential enzymatic reactions that break down isoleucine, highlighting the position of this compound.
Caption: Spectrophotometric enzyme assay workflow.
This diagram outlines the key steps involved in determining the kinetic parameters of a dehydrogenase enzyme using a spectrophotometric assay.
Conclusion
The available data indicates that this compound dehydrogenase exhibits a high affinity for its primary substrate, L-3-hydroxy-2-methylbutyryl-CoA, as evidenced by a low micromolar Km value. This is in contrast to the significantly higher Km value for the unbranched L-3-hydroxybutyryl-CoA, suggesting a strong substrate specificity for the methylated acyl-CoA ester. Further comparative analysis with other acyl-CoA metabolizing enzymes, such as propionyl-CoA carboxylase, reveals the diverse range of substrate affinities and reaction rates that govern the flow of metabolites through various cellular pathways. A comprehensive understanding of these kinetic differences is essential for researchers in metabolic diseases and for professionals in drug development targeting these enzymatic pathways. Further research to determine the Vmax and kcat values for this compound dehydrogenase will be crucial for a more complete kinetic profile and a deeper understanding of its catalytic efficiency.
References
A Comparative Guide to the Analytical Techniques for 3-Hydroxy-2-methylbutyryl-CoA
The accurate quantification of 3-Hydroxy-2-methylbutyryl-CoA (HMB-CoA), a key intermediate in the catabolism of the branched-chain amino acid isoleucine, is crucial for the study of various metabolic disorders, including this compound dehydrogenase deficiency. This guide provides a detailed comparison of the primary analytical techniques employed for the detection and quantification of HMB-CoA and its related metabolites, catering to researchers, scientists, and drug development professionals.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is widely regarded as the gold standard for the analysis of acyl-CoA species, including HMB-CoA, owing to its high sensitivity and specificity.[1] This technique is capable of directly measuring the intact CoA thioester, providing a precise quantification in complex biological matrices.
Experimental Protocol: LC-MS/MS for Acyl-CoA Profiling
This protocol is adapted from a general method for acyl-CoA analysis and can be optimized for HMB-CoA.
a. Sample Preparation (Solid-Phase Extraction)
-
Pre-activate a silica (B1680970) gel cartridge with 3 ml of methanol.
-
Equilibrate the cartridge with 3 ml of extraction buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265), pH 6.3).
-
Load the sample and wash with an additional 3 ml of extraction buffer.
-
Elute the acyl-CoAs with the following solutions in sequence:
-
3 ml of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 ml of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
3 ml of methanol.
-
-
Dry the combined effluent under a stream of nitrogen gas and store at -80°C until analysis.[2]
b. LC-MS/MS Analysis
-
Reconstitute the dried sample in an appropriate solvent (e.g., methanol/water).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution profile.
-
Detect and quantify the analyte using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. The MRM transition for HMB-CoA would be specific for its precursor and product ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of CoA thioesters, GC-MS is not suitable for the direct analysis of HMB-CoA.[1] Instead, this technique is employed for the indirect quantification by measuring the corresponding free organic acid, 2-methyl-3-hydroxybutyric acid, which accumulates in biological fluids like urine in cases of metabolic disorders.[1]
Experimental Protocol: GC-MS for Urinary Organic Acids
This protocol outlines the general steps for the analysis of 2-methyl-3-hydroxybutyric acid in urine.
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Acidify the urine sample.
-
Extract the organic acids using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
Derivatize the dried extract to increase volatility and thermal stability. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
b. GC-MS Analysis
-
Inject the derivatized sample into the gas chromatograph.
-
Separate the components on a capillary column with a temperature gradient.
-
Detect and identify the derivatized 2-methyl-3-hydroxybutyric acid using a mass spectrometer, typically in electron ionization (EI) mode.
Spectrophotometric Enzyme Assay
This method provides an indirect measure of HMB-CoA by quantifying the activity of the enzyme that metabolizes it, this compound dehydrogenase (HSD17B10).[1] The assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1]
Experimental Protocol: Spectrophotometric Assay for HSD17B10 Activity
This protocol is based on the reverse reaction, measuring the oxidation of NADH.
a. Reaction Mixture Preparation
-
Prepare a reaction buffer (e.g., 50 mM MES/100 mM potassium phosphate (B84403) buffer, pH 6.5).
-
Add 0.1% (w/v) Triton X-100, 0.1 mM NADH, and the biological sample (e.g., fibroblast homogenate) to the buffer.[3]
b. Absorbance Measurement
-
Incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA, to a final concentration of 0.05 mM.[3]
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Comparison of Analytical Techniques
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometric Enzyme Assay |
| Analyte | Intact this compound | 2-methyl-3-hydroxybutyric acid (free acid) | Activity of this compound dehydrogenase |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation of volatile derivatives followed by mass-based detection | Measurement of NAD+/NADH conversion via UV absorbance |
| Specificity | High | High | Moderate (potential for interfering reactions) |
| Sensitivity | High (pmol to fmol range) | High (after derivatization) | Lower than MS-based methods |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation | LC system, tandem mass spectrometer | GC system, mass spectrometer | Spectrophotometer |
| Advantages | Direct quantification of the target analyte, high sensitivity and specificity. | Well-established for organic acid analysis in urine. | Simple, rapid, and cost-effective for enzyme activity screening. |
| Disadvantages | High instrument cost, requires specialized expertise. | Indirect measurement, requires derivatization which can introduce variability. | Indirect measurement of the analyte, susceptible to interference. |
Isoleucine Catabolism Pathway
The analysis of HMB-CoA is placed in the context of the isoleucine degradation pathway, where it is a critical intermediate. A deficiency in the enzyme this compound dehydrogenase leads to the accumulation of HMB-CoA and its upstream metabolites.
Conclusion
The choice of analytical technique for the study of this compound depends on the specific research question. LC-MS offers the most direct and sensitive method for the quantification of the intact molecule in biological samples. GC-MS is a robust alternative for the indirect measurement via its corresponding free acid in urine, particularly in clinical settings for diagnosing inborn errors of metabolism. The spectrophotometric enzyme assay, while less specific, provides a cost-effective and high-throughput method for assessing the activity of the related metabolic enzyme. For comprehensive studies, a combination of these techniques may be employed to gain a complete picture of the metabolic status related to isoleucine catabolism.
References
- 1. This compound for Research [benchchem.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 3-Hydroxy-2-methylbutyryl-CoA Measurements
This guide provides a comparative overview of methodologies for the quantification of 3-Hydroxy-2-methylbutyryl-CoA, a critical intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the study of metabolic disorders and related enzymatic pathways. Deficiencies in the degradation of this compound can lead to inherited metabolic disorders, making its accurate measurement crucial for diagnostics and research.[3][4][5]
Data Presentation: Comparison of Analytical Methods
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Spectrophotometric Enzyme Assay |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Measurement of the change in absorbance of NADH or NAD+ during the enzymatic conversion of this compound. |
| Specificity | High, due to separation and specific mass-to-charge ratio detection. | Moderate to high, depends on the purity of the enzyme and the specificity of the substrate. |
| Sensitivity | High, capable of detecting very low concentrations in biological matrices. | Lower compared to LC-MS. |
| Application | Direct quantification of this compound in biological samples (e.g., mitochondrial lysates).[1] | Primarily used for determining the activity of the this compound dehydrogenase enzyme.[1] |
| Throughput | Can be automated for higher throughput. | Can be adapted to microplate formats for higher throughput. |
| Instrumentation | Requires specialized and expensive LC-MS instrumentation. | Requires a standard spectrophotometer or plate reader. |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is considered the gold standard for the accurate and sensitive quantification of this compound in biological samples.[1]
Objective: To determine the concentration of this compound in a given biological sample.
Methodology:
-
Sample Preparation:
-
Biological samples (e.g., cell lysates, tissue homogenates) are subjected to a protein precipitation step, typically using a cold organic solvent like acetonitrile (B52724) or methanol.
-
The sample is then centrifuged to pellet the precipitated protein.
-
The supernatant containing the metabolites is collected for analysis.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction efficiency.
-
-
Chromatographic Separation:
-
A reverse-phase chromatography column (e.g., C18) is typically used for separation.
-
A gradient elution is employed, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The gradient is optimized to achieve good separation of this compound from other metabolites.
-
-
Mass Spectrometry Detection:
-
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
The mass spectrometer is tuned to detect the specific precursor-to-product ion transition for this compound.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the analyte.
-
Spectrophotometric Assay for this compound Dehydrogenase Activity
This method indirectly assesses the presence and functionality of the pathway involving this compound by measuring the activity of its converting enzyme, this compound dehydrogenase. The assay monitors the production of NADH, which absorbs light at 340 nm.[1]
Objective: To determine the activity of this compound dehydrogenase in a sample.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), NAD+, and the biological sample (e.g., cell lysate, purified enzyme).
-
The total protein concentration of the sample should be determined using a standard method like the Bradford assay for normalization of enzyme activity.[1]
-
-
Enzymatic Reaction:
-
The reaction is initiated by the addition of the substrate, this compound.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
-
Spectrophotometric Measurement:
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the absorbance curve.
-
-
Calculation of Enzyme Activity:
-
The enzyme activity is calculated using the Beer-Lambert law and is typically expressed in units such as nmol/min/mg of protein.
-
Visualization of the Isoleucine Degradation Pathway
The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid isoleucine, highlighting the position of this compound.
Caption: Isoleucine degradation pathway highlighting this compound.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (HADH2), also known as 17β-hydroxysteroid dehydrogenase type 10 (HSD10). We will delve into its catalytic efficiency with its primary substrate in the isoleucine degradation pathway and compare it with its activity towards other significant biological molecules. This analysis is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to this compound Dehydrogenase
This compound dehydrogenase is a mitochondrial enzyme crucial for the degradation of the branched-chain amino acid isoleucine.[1] Its primary role is to catalyze the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[2] However, this enzyme, also identified as HSD10, exhibits broad substrate specificity, acting on a range of molecules including fatty acids and steroids.[3] This multifaceted nature makes it a subject of significant interest in various metabolic and disease-related research areas.
Quantitative Comparison of Substrate Specificity
Below is a summary of the available kinetic parameters for human HADH2/HSD10 with various substrates.
| Substrate | Enzyme Form | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
| Acetoacetyl-CoA | 6xHis-tagged HSD10 | 134 ± 14 | 74 ± 6.8 | - | 5.5 x 10⁵ |
| 3-Hydroxybutyryl-CoA | Purified HSD10 | 246.1 | - | 5857 | - |
| DL-3-Hydroxybutyryl-CoA | - | - | 7.63 | - | - |
Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
The data indicates that the enzyme has a high affinity and catalytic turnover for short-chain acyl-CoA molecules. The specificity constant for acetoacetyl-CoA, the product of the primary reaction in the reverse direction, is notably high, suggesting efficient processing of this substrate.
Experimental Protocols
A detailed methodology for determining the enzymatic activity of this compound dehydrogenase is crucial for reproducible research. The most common method is a continuous spectrophotometric rate determination assay.
Spectrophotometric Assay for Dehydrogenase Activity
This protocol is adapted from established methods for measuring 3-hydroxyacyl-CoA dehydrogenase activity.[4]
Principle:
The enzymatic activity is measured by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. For the oxidative reaction (the primary physiological reaction), the increase in absorbance at 340 nm is measured. For the reductive reaction (often more convenient for in vitro assays), the decrease in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3
-
Substrate Solution: Prepare a stock solution of the desired substrate (e.g., (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, acetoacetyl-CoA, 17β-estradiol, allopregnanolone) in the assay buffer. The final concentration in the assay will need to be varied for kinetic analysis.
-
Cofactor Solution: 10 mM NAD+ or NADH in assay buffer.
-
Enzyme Solution: Purified or recombinant this compound dehydrogenase diluted in cold assay buffer to a suitable concentration.
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, substrate solution, and cofactor solution. The final volume is typically 1 mL.
-
Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture and mix thoroughly by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over a period of 3-5 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax). The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizing Enzyme Action and Substrate Comparison
The following diagrams illustrate the enzymatic reaction and the concept of substrate specificity.
Caption: Enzymatic reaction of this compound dehydrogenase.
Caption: Substrate preference of HADH2/HSD10.
Conclusion
This compound dehydrogenase demonstrates a clear preference for its primary substrate within the isoleucine degradation pathway, as suggested by its high catalytic efficiency with analogous short-chain acyl-CoA molecules. However, its promiscuity towards other substrates, particularly steroids, highlights its multifunctional nature. This dual role has significant implications for cellular metabolism and the development of therapeutic agents targeting this enzyme. Further research providing direct comparative kinetic data for a wider range of substrates under standardized conditions is warranted to fully elucidate its substrate specificity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The Mitochondrial Enzyme 17βHSD10 Modulates Ischemic and Amyloid-β-Induced Stress in Primary Mouse Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy-2-methylbutyryl-CoA: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the degradation of branched-chain amino acids. Adherence to these procedures is vital to ensure a safe laboratory environment and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
In the event of a spill, it should be treated as a hazardous waste incident. Small spills that can be cleaned up within 15 minutes by laboratory personnel should involve the use of appropriate PPE. All materials used for cleanup must also be disposed of as hazardous waste.[4][5] For larger spills, or if there is any uncertainty, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies.[6][7] The following steps provide a general framework for its proper disposal.
-
Waste Identification and Classification :
-
Containerization :
-
Labeling :
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
Segregate the waste from incompatible materials to prevent dangerous reactions.[4][5][7][8]
-
Utilize secondary containment, such as a larger bin or tub, to contain any potential leaks or spills.[4][5]
-
Be mindful of storage limits, which are typically no more than 55 gallons of hazardous waste per satellite accumulation area.[5]
-
-
Request for Pickup :
-
Once the container is full or has reached the institutional time limit for accumulation (often around 8-9 months), submit a waste pickup request to your EHS department.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Minimizing Waste Generation
In addition to proper disposal, laboratories should actively seek to minimize the amount of chemical waste generated.[6] Strategies include:
-
Source Reduction : Order only the quantity of chemicals necessary for your experiments.[6]
-
Inventory Management : Maintain a current inventory of laboratory chemicals to avoid duplicate purchases.[6]
-
Chemical Sharing : Share surplus chemicals with other laboratories when feasible.[6]
-
Scale Reduction : Reduce the scale of experiments to decrease the volume of waste produced.[6]
By implementing these disposal procedures and waste minimization strategies, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 3-Hydroxy-2-methylbutyryl-CoA
Audience: Researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling 3-Hydroxy-2-methylbutyryl-CoA. The following table summarizes the recommended PPE based on the potential hazards associated with structurally similar compounds, which include skin and eye irritation, and potential respiratory tract irritation.[1][2][3]
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[4] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[4][5] | To protect eyes from splashes and aerosols. |
| Skin and Body Protection | A disposable gown or a clean lab coat.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols or dusts are generated, a fit-tested N95 or higher-level respirator may be necessary.[4] | To prevent inhalation of potentially harmful aerosols or dust. |
II. Operational Plan for Handling
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Confirm that a substance-specific Safety Data Sheet (SDS) has been provided by the supplier. If not, request one immediately.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the manufacturer.
-
Store away from incompatible materials.
3. Preparation and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Wash hands thoroughly after handling the compound.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.
-
For larger spills, follow your institution's emergency spill response procedures.
-
Ensure adequate ventilation during cleanup.
-
Avoid generating dust or aerosols.
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through an approved waste disposal company, in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.[1]
IV. Experimental Protocols Cited
While this document does not cite specific experiments, it is a standard and mandatory practice in any research setting that detailed, step-by-step experimental protocols are written and approved before any work with a chemical like this compound begins. These protocols should include a dedicated section on safety precautions, referencing the required PPE and emergency procedures outlined in this guide and the manufacturer's SDS.
V. Visualizations
Caption: Workflow for handling a chemical spill.
This guide is intended to provide foundational safety and handling information. Always prioritize the specific recommendations provided in the Safety Data Sheet from the manufacturer of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
